MCPB
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWADFLAOKUBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6062-26-6 (hydrochloride salt) | |
| Record name | MCPB [BSI:ISO] | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID4024193 | |
| Record name | Thitrol | |
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Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; Technical product is beige to brown solid; [HSDB] Cream to pale brown solid; [MSDSonline] | |
| Record name | 2-Methyl-4-chlorophenoxybutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
>280 °C | |
| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN CARBON TETRACHLORIDE OR BENZENE; SOL IN ... ETHER, SLIGHTLY SOL IN PETROLEUM OILS, In water, 48 mg/L at 25 °C, In acetone 313, dichloromethane 169, ethanol 150, hexane 0.26, toluene 8 (all in g/L, room temperature) | |
| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000043 [mmHg], VP: Less than 1X10-7 mbar at 20 °C. /MCPB salts/, 4.3X10-7 mm Hg at 20 °C | |
| Record name | 2-Methyl-4-chlorophenoxybutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE SOLID, Colorless crystals; (tech., beige to brown flakes) | |
CAS No. |
94-81-5 | |
| Record name | 4-(4-Chloro-2-methylphenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-81-5 | |
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| Record name | MCPB [BSI:ISO] | |
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| Record name | MCPB | |
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| Record name | Thitrol | |
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| Record name | MCPB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.151 | |
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| Record name | MCPB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA1Z4N1842 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100 °C; (technical 95-100 °C), MP: 99-100 °C /Technical, about 90% pure/ | |
| Record name | 2-METHYL-4-CHLOROPHENOXYBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Mechanism of MCPB Selectivity in Leguminous Crops: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective herbicidal activity of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) in leguminous crops is a classic example of bioactivation-based selectivity. Leguminous plants possess the enzymatic machinery to metabolize the non-phytotoxic this compound into the potent auxinic herbicide 4-(4-chloro-2-methylphenoxy)acetic acid (MCPA) through the process of β-oxidation. In contrast, many susceptible broadleaf weeds lack the efficient β-oxidation capacity to perform this conversion, leaving them unharmed by the parent compound. This differential metabolism forms the basis of this compound's utility in controlling broadleaf weeds in leguminous crops such as peas, beans, vetch, and lupine. This guide provides an in-depth analysis of the biochemical mechanisms, experimental methodologies used for its study, and the downstream molecular consequences of this selective bioactivation.
The Core Mechanism: Differential Metabolism via β-Oxidation
The selectivity of this compound is not inherent to the molecule itself but is dependent on the metabolic capabilities of the plant. The core mechanism is a two-step process:
-
Activation of this compound: The butyric acid side chain of this compound is first esterified to coenzyme A (CoA) to form this compound-CoA. This reaction is catalyzed by an acyl-CoA synthetase.
-
β-Oxidation: The this compound-CoA molecule then undergoes a cycle of β-oxidation, which shortens the fatty acid side chain by two carbons, yielding acetyl-CoA and, crucially, MCPA-CoA. The MCPA-CoA is then hydrolyzed to release the herbicidally active MCPA.
Leguminous crops have a robust β-oxidation pathway that can efficiently process the phenoxyalkanoic acid side chain of this compound. In contrast, many broadleaf weeds that are susceptible to MCPA cannot effectively carry out this conversion, and thus this compound remains in its non-toxic form.
Enzymology of this compound β-Oxidation
While the general steps of β-oxidation are well understood for fatty acids, the specific enzymes in leguminous plants that catalyze the β-oxidation of this compound have not been fully characterized. The process is analogous to fatty acid catabolism and is presumed to involve the following enzymatic steps:
-
Acyl-CoA Synthetase: Activates this compound by attaching it to Coenzyme A. The substrate specificity of these enzymes in legumes likely accommodates the phenoxybutyrate structure of this compound.
-
Acyl-CoA Oxidase/Dehydrogenase: Catalyzes the first dehydrogenation step, introducing a double bond between the α and β carbons of the butyric acid side chain. Plant acyl-CoA oxidases are known to be involved in the β-oxidation pathway located in peroxisomes.[1]
-
Enoyl-CoA Hydratase: Adds a water molecule across the double bond.
-
3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the second dehydrogenation, converting the hydroxyl group to a keto group.
-
β-Ketoacyl-CoA Thiolase: Cleaves the molecule, releasing acetyl-CoA and MCPA-CoA.
The efficiency of these enzymes in recognizing and turning over this compound-CoA as a substrate is the key determinant of selectivity.
Quantitative Data on this compound Efficacy and Crop Tolerance
Table 1: Efficacy of this compound on Selected Broadleaf Weeds in Lupine
| Weed Species | Application Rate (kg a.i./ha) | Weed Control (%) | Reference |
| Galeopsis tetrahit (Common hemp-nettle) | Not Specified | 80-98 | [2] |
| Vicia villosa (Hairy vetch) | Not Specified | 71-95 | [2] |
Table 2: Phytotoxicity and Yield of Sweet White Lupine Treated with Various Herbicides
| Herbicide | Application Rate | Phytotoxicity Score (visual) | Yield ( kg/ha ) | Reference |
| Control | - | 0 | Not specified | [3] |
| Flumioxazin | 0.06 kg/ha | Low | Higher than control | [2] |
| Pendimethalin | 5 L/ha | Low | Not specified | [3] |
| Dimethenamid-P | 1.4 L/ha | Low | Not specified | [3] |
| Pethoxamid | 2 L/ha | Low | Better than control | [3] |
| Clomazone | 0.2 L/ha | Low | Better than control | [3] |
| Metobromuron | 3 L/ha | Low | Higher than control | [3] |
| Metribuzin | 0.55 L/ha | High | Not specified | [3] |
| Imazamox (post-emergence) | 1 L/ha | High | 92 | [3] |
Note: The data for this compound specifically on lupine yield was not available in a comparable format in the searched literature.
Disclaimer: The data presented is a summary of available literature and may not be directly comparable across studies due to differing experimental conditions. Always consult the product label for specific application rates and recommendations.
Experimental Protocols
General Protocol for Extraction of Plant Enzymes for Herbicide Metabolism Studies
This protocol provides a general framework for the extraction of enzymes from plant tissues for in vitro metabolism studies.
-
Plant Material: Harvest fresh, young leaf tissue from the leguminous crop of interest (e.g., Pisum sativum).
-
Homogenization: Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extraction Buffer: Resuspend the powder in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.
-
Microsomal Fractionation (Optional for Cytochrome P450 studies): For enrichment of membrane-bound enzymes like cytochrome P450s, the supernatant can be further centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. The pellet is then resuspended in a suitable buffer. For soluble enzymes involved in β-oxidation, the supernatant from the initial low-speed centrifugation can be used.
-
Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method such as the Bradford assay.
Conceptual Enzyme Assay for this compound β-Oxidation
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Plant enzyme extract
-
This compound (substrate)
-
ATP and Coenzyme A (for the initial activation step)
-
NAD+ and FAD (cofactors for the dehydrogenase steps)
-
A suitable buffer (e.g., potassium phosphate buffer, pH 7.5)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the reaction mixture for the presence of MCPA using a suitable analytical method.
Analytical Method for Quantification of this compound and MCPA
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of this compound and its metabolite MCPA in plant tissues.
-
Sample Preparation:
-
Homogenize plant tissue samples.
-
Extract this compound and MCPA using an appropriate solvent (e.g., acetonitrile or methanol).
-
Perform a clean-up step using Solid Phase Extraction (SPE) to remove interfering matrix components.
-
-
HPLC Separation:
-
Inject the cleaned-up extract onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and MCPA for accurate quantification.
-
Visualizations: Signaling Pathways and Workflows
Logical Workflow for this compound Selectivity
Caption: Logical workflow of this compound selectivity in legumes vs. weeds.
Proposed Metabolic Pathway of this compound to MCPA
Caption: Proposed β-oxidation pathway for the conversion of this compound to MCPA.
Downstream Signaling Pathway of MCPA Action
Caption: Simplified signaling pathway of MCPA leading to phytotoxicity.
Conclusion
The selectivity of this compound in leguminous crops is a well-established example of differential metabolism, where the crop plant bioactivates a pro-herbicide into its active form, while susceptible weeds are unable to do so efficiently. The underlying mechanism is the β-oxidation of the butyric acid side chain of this compound to the acetic acid side chain of MCPA. While the general pathway is understood, further research is needed to identify and characterize the specific enzymes involved in this conversion in various leguminous species and to obtain more comprehensive quantitative data on crop tolerance and weed control efficacy. A deeper understanding of these processes at the molecular level could inform the development of new selective herbicides and strategies for managing weed resistance.
References
The Degradation of MCPB in Soil Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the microbial degradation pathway of the phenoxy herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) in soil environments. It details the enzymatic processes involved, the key microbial players, and the genetic basis for its breakdown. This document summarizes quantitative data on this compound persistence, outlines detailed experimental protocols for its study, and includes visualizations of the core biochemical pathways and experimental workflows.
Introduction
This compound is a selective phenoxyalkanoic acid herbicide used for the post-emergence control of broadleaf weeds. Its environmental fate is of significant interest due to its potential for soil and water contamination. The primary mechanism of this compound dissipation in soil is microbial degradation, a process that transforms the active herbicide into various metabolites. Understanding this degradation pathway is crucial for environmental risk assessment and the development of bioremediation strategies.
The Core Degradation Pathway
The microbial degradation of this compound is a multi-step process initiated by the shortening of the butanoic acid side chain via β-oxidation, followed by the cleavage of the ether linkage and subsequent mineralization of the aromatic ring.
Initial Transformation: β-Oxidation of this compound to MCPA
The initial and rate-limiting step in the degradation of this compound is its conversion to the more phytotoxic herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This transformation occurs through a series of enzymatic reactions analogous to the fatty acid β-oxidation cycle.
The β-oxidation of this compound to MCPA proceeds through the following four key enzymatic steps:
-
Activation: this compound is first activated to its corresponding CoA thioester, 4-(4-chloro-2-methylphenoxy)butanoyl-CoA, by an Acyl-CoA synthetase . This reaction requires ATP and Coenzyme A.
-
Dehydrogenation: The activated this compound-CoA is then oxidized by an Acyl-CoA dehydrogenase to form a double bond between the α and β carbons, yielding 4-(4-chloro-2-methylphenoxy)crotonyl-CoA. This step involves the reduction of FAD to FADH₂.[1][2][3]
-
Hydration: An Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond, forming 3-hydroxy-4-(4-chloro-2-methylphenoxy)butanoyl-CoA.[2][4][5][6][7][8]
-
Dehydrogenation: The hydroxyl group is then oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase , producing 3-keto-4-(4-chloro-2-methylphenoxy)butanoyl-CoA. This reaction is coupled with the reduction of NAD⁺ to NADH.[9][10]
-
Thiolytic Cleavage: Finally, a thiolase cleaves the 3-ketoacyl-CoA, releasing a two-carbon unit as acetyl-CoA and the shortened phenoxyalkanoic acid, MCPA-CoA. The MCPA-CoA is then hydrolyzed to MCPA.[11]
Diagram of the this compound β-Oxidation Pathway
Caption: The β-oxidation pathway of this compound to MCPA.
Degradation of MCPA: The tfd Gene Pathway
The subsequent degradation of MCPA is well-characterized and primarily mediated by the tfd (two, four-D) gene cluster, often found on plasmids in soil bacteria such as Ralstonia eutropha JMP134 (formerly Alcaligenes eutrophus).[12] This pathway involves the cleavage of the ether bond and the subsequent mineralization of the aromatic ring.
The key enzymes encoded by the tfd genes and their roles in MCPA degradation are:
-
tfdA : Encodes a 2,4-D/α-ketoglutarate-dependent dioxygenase that cleaves the ether linkage of MCPA, forming 4-chloro-2-methylphenol and glyoxylate.
-
tfdB : Encodes a chlorophenol hydroxylase that converts 4-chloro-2-methylphenol to 5-chloro-3-methylcatechol.
-
tfdC : Encodes a chlorocatechol 1,2-dioxygenase that cleaves the aromatic ring of 5-chloro-3-methylcatechol, an ortho-cleavage pathway.
-
tfdD : Encodes a chloromuconate cycloisomerase that converts the ring cleavage product into a dienelactone.
-
tfdE : Encodes a dienelactone hydrolase .
-
tfdF : Encodes a maleylacetate reductase .
The final products of this pathway are intermediates of the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the aromatic ring.
Diagram of the MCPA Degradation Pathway (tfd genes)
References
- 1. aocs.org [aocs.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase, mitochondrial | Abcam [abcam.com]
- 6. Human Metabolome Database: Showing Protein Enoyl-CoA hydratase, mitochondrial (HMDBP00388) [hmdb.ca]
- 7. proteopedia.org [proteopedia.org]
- 8. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 9. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Making sure you're not a bot! [elib.uni-stuttgart.de]
An In-depth Technical Guide on the Environmental Fate and Transport of MCPB
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective systemic herbicide used for the control of broadleaf weeds in various agricultural settings. Understanding its environmental fate and transport is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound, including its degradation in soil and water, mobility, and potential for bioaccumulation. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally influenced by its physicochemical properties. These properties govern its partitioning between different environmental compartments such as soil, water, and air.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClO₃ | |
| Molecular Weight | 228.67 g/mol | |
| Water Solubility | 44 mg/L at 25°C | |
| Vapor Pressure | 4.3 x 10⁻⁷ mm Hg at 20°C | [1] |
| Henry's Law Constant | 9.4 x 10⁻⁵ Pa m³/mol | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.1 | |
| pKa | 4.8 |
Environmental Fate
Degradation in Soil
The persistence of this compound in the soil environment is primarily determined by microbial degradation. Both aerobic and anaerobic processes contribute to its breakdown.
Aerobic Soil Metabolism
Under aerobic conditions, this compound is readily degraded by soil microorganisms. The primary degradation pathway involves the beta-oxidation of the butyric acid side chain to form the herbicidally active metabolite, 2-methyl-4-chlorophenoxyacetic acid (MCPA). Further degradation of MCPA leads to the formation of 2-methyl-4-chlorophenol, which can then undergo ring cleavage.[3]
Anaerobic Soil Metabolism
In the absence of oxygen, the degradation of this compound is significantly slower. The metabolic pathway under anaerobic conditions is less well-defined, but it is expected to proceed through similar initial transformation steps as in aerobic environments, albeit at a reduced rate.
Quantitative Data on Soil Degradation
| Parameter | Value | Conditions | Reference |
| Aerobic Soil Half-Life (DT₅₀) | 2.5 - 12.3 days | Laboratory, various soil types | |
| Anaerobic Soil Half-Life (DT₅₀) | > 60 days | Laboratory |
Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)
A typical aerobic soil metabolism study for this compound involves the following steps:[4][5]
-
Test System: Freshly collected agricultural soil is sieved and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration representative of the maximum recommended field application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Analysis: At periodic intervals, replicate soil samples are extracted using appropriate solvents (e.g., acetonitrile/water). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped in suitable solutions (e.g., ethylene glycol and potassium hydroxide) and quantified by liquid scintillation counting.
-
Data Analysis: The dissipation half-life (DT₅₀) of this compound and the formation and decline of major metabolites are calculated using appropriate kinetic models.
References
MCPB Herbicide: A Deep Dive into Soil Persistence and Degradation Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The persistence of the herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) in soil is a critical factor influencing its environmental fate, potential for carryover to subsequent crops, and overall risk assessment. This technical guide provides a comprehensive overview of this compound's persistence, summarized in quantitative data, and details the experimental protocols used to derive this information. Furthermore, it elucidates the microbial degradation pathway of this compound, a key process governing its dissipation in the terrestrial environment.
This compound Persistence in Various Soil Types
The persistence of this compound in soil is typically quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This value is highly variable and is influenced by a combination of soil properties, including texture, organic matter content, pH, and microbial activity. The following tables summarize the available quantitative data on this compound's half-life in different soil types under aerobic laboratory conditions.
| Soil Texture | Organic Carbon (%) | pH | Half-life (DT50) in days |
| Sandy Loam | 1.5 - 2.5 | 5.5 - 6.5 | 5 - 15 |
| Loam | 2.0 - 3.5 | 6.0 - 7.0 | 7 - 20 |
| Clay Loam | 2.5 - 4.0 | 6.5 - 7.5 | 10 - 25 |
| Silty Clay | 3.0 - 5.0 | 7.0 - 8.0 | 15 - 30 |
Table 1: Typical aerobic laboratory soil half-life of this compound in different soil textures.
| Soil Property | Influence on this compound Persistence |
| Organic Matter | Higher organic matter content generally leads to increased adsorption of this compound, which can initially decrease its bioavailability for microbial degradation, but also supports a larger and more active microbial population, ultimately leading to faster degradation. |
| Clay Content | Similar to organic matter, higher clay content increases adsorption, potentially reducing the initial rate of degradation. |
| Soil pH | This compound is an acidic herbicide. In alkaline soils, it is more likely to be in its anionic form, which is more mobile and generally more available for microbial uptake and degradation. |
| Soil Moisture | Optimal soil moisture (around 50-70% of field capacity) is crucial for microbial activity and, consequently, for the rapid degradation of this compound. Both very dry and waterlogged (anaerobic) conditions can significantly slow down its breakdown. |
| Temperature | Microbial activity and the rate of chemical reactions increase with temperature. Therefore, the degradation of this compound is faster in warmer conditions. |
Table 2: Influence of key soil properties on this compound persistence.
Experimental Protocols for Studying this compound Persistence
The data presented above are typically generated from laboratory-based soil incubation studies conducted under controlled conditions. The following outlines a general experimental protocol for determining the aerobic soil metabolism and degradation rate of this compound.
Aerobic Soil Metabolism Study Protocol
1. Soil Collection and Preparation:
-
Collect surface soil (0-20 cm depth) from a representative field site.
-
The soil should be characterized for its physicochemical properties, including texture (sand, silt, clay content), organic carbon content, pH, and cation exchange capacity.
-
Air-dry the soil to a workable moisture content and sieve it through a 2 mm mesh to remove stones and large debris.
-
Adjust the soil moisture to 50-70% of its maximum water-holding capacity.
2. Application of this compound:
-
A stock solution of radiolabeled this compound (e.g., 14C-MCPB) is prepared in a suitable solvent.
-
The this compound solution is applied to the soil to achieve a uniform concentration, typically corresponding to the maximum recommended field application rate.
-
A solvent-only control is also prepared.
3. Incubation:
-
The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C).
-
The incubation vessels are designed to allow for aeration and trapping of volatile degradation products (e.g., 14CO2). A continuous flow of humidified air is passed through the system.
4. Sampling and Analysis:
-
Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
At each time point, triplicate samples are extracted.
-
Extraction: The soil is extracted with an appropriate solvent or series of solvents (e.g., acetonitrile, followed by a mixture of acetonitrile and water) to recover this compound and its metabolites.
-
Quantification: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent this compound and its transformation products.
-
Mineralization: The amount of 14CO2 trapped in an alkaline solution (e.g., sodium hydroxide) is quantified by liquid scintillation counting to determine the extent of mineralization.
-
Bound Residues: The amount of non-extractable radioactivity remaining in the soil after exhaustive extraction is determined by combustion analysis.
5. Data Analysis:
-
The dissipation of this compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the half-life (DT50).
Microbial Degradation Pathway of this compound
The primary mechanism for the dissipation of this compound in soil is microbial degradation. Soil microorganisms, particularly bacteria, utilize this compound as a carbon and energy source. The degradation pathway involves a series of enzymatic reactions, as illustrated in the diagram below.
Caption: Microbial degradation pathway of this compound in soil.
The initial and crucial step in the degradation of this compound is the shortening of the butanoic acid side chain via β-oxidation to form MCPA (4-chloro-2-methylphenoxyacetic acid). MCPA is a herbicidally active compound itself. Subsequently, the aromatic ring of MCPA is hydroxylated, making it more susceptible to cleavage. The ring is then opened, leading to the formation of various aliphatic intermediates. These intermediates are further metabolized and ultimately mineralized to carbon dioxide, water, and chloride ions.
Experimental Workflow for this compound Persistence Study
The logical flow of a typical laboratory study to determine the persistence and degradation of this compound in soil is depicted in the following diagram.
Caption: Workflow for a laboratory this compound soil persistence study.
This workflow highlights the key stages, from the initial preparation of soil and application of the herbicide to the final analysis and interpretation of the data to determine the half-life and degradation pathway. Each step is crucial for obtaining reliable and reproducible results that are essential for regulatory assessments and environmental modeling.
An In-depth Technical Guide to 4-(4-chloro-2-methylphenoxy)butanoic acid: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of 4-(4-chloro-2-methylphenoxy)butanoic acid, a significant molecule in the phenoxy herbicide class. This document details established synthetic routes, including the reaction of 4-chloro-o-cresol with γ-butyrolactone and the Williamson ether synthesis, offering detailed experimental protocols. A thorough compilation of its chemical and physical properties, alongside spectroscopic data, is presented to facilitate its identification and characterization. Furthermore, this guide elucidates its mechanism of action as a synthetic auxin, providing a visual representation of its interaction with the plant's hormonal signaling pathway. This document is intended to be a valuable resource for researchers and professionals engaged in agrochemical research, drug development, and related scientific disciplines.
Chemical Identity and Properties
4-(4-chloro-2-methylphenoxy)butanoic acid, commonly known as MCPB, is a selective systemic herbicide used for the post-emergence control of broadleaf weeds. Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of 4-(4-chloro-2-methylphenoxy)butanoic acid
| Property | Value | Reference |
| IUPAC Name | 4-(4-chloro-2-methylphenoxy)butanoic acid | |
| Synonyms | This compound, 2,4-MCPB, 4-(4-chloro-o-tolyloxy)butyric acid | |
| CAS Number | 94-81-5 | |
| Molecular Formula | C₁₁H₁₃ClO₃ | |
| Molecular Weight | 228.67 g/mol | |
| pKa | 4.84 | |
| Melting Point | 100 °C | |
| Water Solubility | 44 mg/L (at 25 °C) | |
| LogP | 3.14 |
Synthesis of 4-(4-chloro-2-methylphenoxy)butanoic acid
Two primary methods for the synthesis of 4-(4-chloro-2-methylphenoxy)butanoic acid are well-established. Below are detailed experimental protocols for each route.
Synthesis via Reaction of 4-chloro-o-cresol with γ-butyrolactone
This method involves the reaction of 4-chloro-2-methylphenol with γ-butyrolactone in a strongly alkaline medium, followed by acidification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent such as toluene.
-
Base Addition: Add a strong base, such as sodium hydroxide (1.1 eq), to the solution and stir until the phenol is completely converted to its corresponding phenoxide.
-
Addition of γ-butyrolactone: To the resulting solution, add γ-butyrolactone (1.05 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to dissolve the salt and transfer the mixture to a separatory funnel.
-
Extraction: Wash the aqueous layer with an organic solvent like diethyl ether to remove any unreacted 4-chloro-2-methylphenol.
-
Acidification: Carefully acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2. This will precipitate the 4-(4-chloro-2-methylphenoxy)butanoic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Synthesis of this compound from 4-chloro-o-cresol and γ-butyrolactone.
Synthesis via Williamson Ether Synthesis
This two-step synthesis involves the formation of an ether linkage between 4-chloro-2-methylphenol and an ethyl 4-halobutanoate, followed by the hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 4-(4-chloro-2-methylphenoxy)butanoate
Experimental Protocol:
-
Formation of Phenoxide: In a round-bottom flask, dissolve 4-chloro-2-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a base like potassium carbonate (1.5 eq).
-
Addition of Alkyl Halide: To this suspension, add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 4-(4-chloro-2-methylphenoxy)butanoate, which can be purified by column chromatography if necessary.
Step 2: Hydrolysis to 4-(4-chloro-2-methylphenoxy)butanoic acid
Experimental Protocol:
-
Hydrolysis: Dissolve the ethyl 4-(4-chloro-2-methylphenoxy)butanoate (1.0 eq) from the previous step in a mixture of ethanol and water. Add a base such as sodium hydroxide or potassium hydroxide (2-3 eq).
-
Reflux: Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water.
-
Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(4-chloro-2-methylphenoxy)butanoic acid.
Caption: Williamson ether synthesis of this compound.
Spectroscopic Data
The structural identity of 4-(4-chloro-2-methylphenoxy)butanoic acid is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for 4-(4-chloro-2-methylphenoxy)butanoic acid
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 10.5-12.0 (br s, 1H, -COOH), 7.10 (d, J=2.4 Hz, 1H, Ar-H), 7.05 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.75 (d, J=8.8 Hz, 1H, Ar-H), 4.05 (t, J=6.2 Hz, 2H, -OCH₂-), 2.65 (t, J=7.4 Hz, 2H, -CH₂COOH), 2.25 (s, 3H, Ar-CH₃), 2.15 (quint, J=6.8 Hz, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 179.5 (-COOH), 154.5 (Ar-C-O), 130.2 (Ar-C), 128.0 (Ar-C), 125.5 (Ar-C-Cl), 124.0 (Ar-C), 112.5 (Ar-C), 67.5 (-OCH₂-), 30.5 (-CH₂COOH), 24.5 (-CH₂CH₂CH₂-), 16.0 (Ar-CH₃) |
| FT-IR (KBr), ν (cm⁻¹) | 2900-3300 (br, O-H stretch of COOH), 2950 (C-H stretch), 1700 (C=O stretch), 1590, 1490 (C=C aromatic stretch), 1240 (Ar-O-C stretch), 810 (C-Cl stretch) |
| Mass Spectrometry (EI) m/z | 228 (M⁺), 142, 111, 85, 57 |
Mechanism of Action: Auxin Signaling Pathway
4-(4-chloro-2-methylphenoxy)butanoic acid acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.
In the presence of natural auxin (IAA) or a synthetic auxin like this compound, the hormone binds to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are polyubiquitinated and subsequently degraded by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes involved in plant growth and development. The overstimulation of this pathway by this compound disrupts normal hormonal balance, causing the observed herbicidal effects.
Caption: this compound's interaction with the auxin signaling pathway.
An In-depth Technical Guide to MCPB Uptake and Translocation in Target Weed Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the uptake, translocation, and mode of action of the phenoxy herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) in target weed species. This document synthesizes available research to offer detailed experimental protocols, data presentation, and visual representations of key biological and experimental processes.
Introduction to this compound
This compound is a selective, systemic, post-emergence herbicide used to control annual and perennial broadleaf weeds in various crops, including peas, clover, and certain cereals. It belongs to the phenoxyalkanoic acid class of herbicides, which function as synthetic auxins. A key feature of this compound is its nature as a pro-herbicide; it is converted into the more active herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) within susceptible plant species through the process of beta-oxidation. This conversion is a critical factor in its selectivity and herbicidal activity.
Mode of Action: Synthetic Auxin Pathway
This compound, after its conversion to MCPA, mimics the natural plant hormone indole-3-acetic acid (IAA), or auxin.[1] This leads to a disruption of normal plant growth processes. At the molecular level, MCPA binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins.[2] This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors de-represses Auxin Response Factors (ARFs), leading to the uncontrolled expression of auxin-responsive genes. This ultimately causes epinastic growth, stem and leaf twisting, and eventual plant death.[1]
Auxin Signaling Pathway Diagram
The following diagram illustrates the auxin signaling pathway initiated by synthetic auxins like MCPA.
Caption: Auxin signaling pathway disruption by MCPA.
This compound Uptake and Translocation
This compound is primarily absorbed through the leaves of target weeds, with some root uptake also possible.[1] As a systemic herbicide, it is translocated throughout the plant via the phloem to areas of active growth, such as the meristems in the shoots and roots.[2] The efficiency of uptake and translocation can be influenced by environmental factors and the physiological state of the plant.
Quantitative Data on Phenoxy Herbicide Translocation
While specific quantitative data for this compound is limited in publicly available literature, studies on similar phenoxy herbicides provide a representative model of uptake and translocation patterns. The following table summarizes data from a study on the absorption and translocation of ¹⁴C-labeled 3,6-dichloropicolinic acid, another auxin-mimicking herbicide, in Cirsium arvense (Canada thistle). This data illustrates the typical distribution of a systemic herbicide following foliar application.
| Time After Treatment | % of Applied ¹⁴C in Leaf Wash (Unabsorbed) | % of Applied ¹⁴C Absorbed | % of Absorbed ¹⁴C in Treated Leaf | % of Absorbed ¹⁴C Translocated to Shoot | % of Absorbed ¹⁴C Translocated to Roots |
| 1 day | 55.0 | 45.0 | 60.0 | 32.0 | 8.0 |
| 2 days | 48.0 | 52.0 | 45.0 | 46.0 | 9.0 |
| 4 days | 42.0 | 58.0 | 35.0 | 55.0 | 10.0 |
Data adapted from a study on ¹⁴C-3,6-dichloropicolinic acid in Cirsium arvense and presented as a representative example.[3]
Experimental Protocols
The following protocols describe the methodologies for conducting experiments to quantify the uptake and translocation of this compound in weed species using radiolabeling techniques.
Plant Material and Growth Conditions
-
Weed Species Selection: Select target weed species such as Cirsium arvense (Creeping thistle) or Rumex obtusifolius (Broad-leaved dock).
-
Plant Growth: Grow plants from seed in a greenhouse or controlled environment chamber. Use a standardized soil mix and provide optimal conditions for growth (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Plant Stage: Use plants at a consistent growth stage for all experiments (e.g., 4-6 true leaves) to ensure uniformity.
Protocol for ¹⁴C-MCPB Uptake and Translocation Study
-
Treatment Solution Preparation: Prepare a treatment solution containing commercial this compound formulation, a surfactant, and ¹⁴C-labeled this compound (typically labeled in the carboxyl group or on the phenyl ring). The final concentration should be equivalent to the recommended field application rate.
-
Application: Apply a known volume (e.g., 10 µL) of the ¹⁴C-MCPB solution as small droplets to the adaxial surface of a fully expanded leaf.
-
Harvesting: Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).
-
Leaf Wash: At each harvest time, carefully excise the treated leaf and wash it with a solution (e.g., 10% methanol with 0.1% surfactant) to remove unabsorbed herbicide from the leaf surface.
-
Quantification of Unabsorbed Herbicide: Analyze an aliquot of the leaf wash solution using Liquid Scintillation Counting (LSC) to determine the amount of unabsorbed ¹⁴C-MCPB.
-
Plant Sectioning: Section the remaining plant material into different parts: treated leaf, shoot above the treated leaf, shoot below the treated leaf, and roots.
-
Sample Oxidation: Dry and combust the sectioned plant parts in a biological oxidizer to convert the ¹⁴C-MCPB and its metabolites to ¹⁴CO₂.
-
Quantification of Translocated Herbicide: Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using LSC.
-
Data Analysis: Calculate the percentage of applied this compound absorbed, the percentage translocated, and the distribution of the herbicide within the different plant parts.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical herbicide uptake and translocation experiment.
References
In-Depth Technical Guide: Toxicological Effects of MCPB on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective systemic herbicide belonging to the phenoxyacetic acid group. It is primarily used for the post-emergence control of broadleaf weeds in pea and mint crops. As a synthetic auxin, this compound mimics the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. While effective in its agricultural application, understanding the toxicological impact of this compound on non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target terrestrial and aquatic organisms, summarizes available quantitative toxicity data, outlines relevant experimental protocols, and illustrates key biological pathways and experimental workflows.
Toxicological Effects on Non-Target Organisms
The environmental fate and ecotoxicity of this compound have been evaluated by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). The available data indicate varying levels of toxicity across different non-target species.
Aquatic Organisms
Fish: Acute toxicity studies have shown that this compound is slightly to moderately toxic to freshwater fish.
Algae: The effect of this compound on the growth of primary producers like the green algae Pseudokirchneriella subcapitata is a critical component of its ecotoxicological profile. While specific data for this compound is not widely published, standardized growth inhibition tests are used to determine the EC50.
Terrestrial Organisms
Birds: The EPA has indicated that the use of this compound may pose an acute risk to small birds that consume short grass in treated areas. This suggests that the acute oral toxicity (LD50) of this compound to avian species is a point of concern in risk assessments.
Mammals: For mammals, the primary concern identified by regulatory bodies is the potential for chronic toxicity. While acute toxicity is generally low to moderate, repeated exposure may lead to adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) from subchronic or chronic feeding studies in mammals like rats is a key endpoint for risk assessment.
Bees: Acute contact toxicity studies on honeybees (Apis mellifera) indicate that this compound is practically non-toxic to these important pollinators.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicological data for this compound on various non-target organisms. It is important to note that data availability is limited for some species.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Value (mg a.e./L) | Toxicity Category | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 3.9 | Moderately Toxic | [1] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 12.7 | Slightly Toxic | [1] |
a.e. = acid equivalent
Table 2: Acute Toxicity of this compound to Terrestrial Organisms
| Species | Endpoint | Value (µg a.i./bee) | Toxicity Category | Reference |
| Honeybee (Apis mellifera) | Acute Contact LD50 | > 100 | Practically Non-toxic | [2] |
a.i. = active ingredient
Note: Specific quantitative data for avian oral LD50, mammalian chronic NOAEL, Daphnia magna EC50, Eisenia fetida LC50, and Pseudokirchneriella subcapitata EC50 for this compound were not available in the public domain at the time of this review. The EPA's risk assessment suggests concerns for birds and mammals, indicating that such data exists within regulatory files.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the toxicity of herbicides like this compound to non-target organisms, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Fish Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Species: Rainbow Trout (Oncorhynchus mykiss) or other sensitive species.
-
Test Duration: 96 hours.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, dissolved oxygen).
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Avian Acute Oral Toxicity Test (OECD 223)
This test determines the single oral dose of a substance that is lethal to 50% of a test bird population (LD50).
-
Test Species: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).
-
Test Administration: A single dose of the test substance is administered orally via gavage.
-
Test Duration: 14 days observation period.
-
Observations: Mortalities, clinical signs of toxicity, and body weight changes are recorded daily.
-
Data Analysis: The LD50 value and its 95% confidence limits are calculated.
Honeybee Acute Contact Toxicity Test (OECD 214)
This test determines the dose of a substance applied topically that is lethal to 50% of honeybees (LD50).
-
Test Species: Adult worker honeybees (Apis mellifera).
-
Test Administration: A range of doses of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.
-
Test Duration: 48 to 96 hours.
-
Observations: Mortality is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LD50 is calculated at each observation time.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test determines the concentration of a substance that immobilizes 50% of the Daphnia population (EC50) within a 48-hour period.
-
Test Species: Daphnia magna.
-
Test Duration: 48 hours.
-
Test Conditions: Daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in a defined medium.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 for immobilization is calculated.
Earthworm Acute Toxicity Test (OECD 207)
This test determines the concentration of a substance in artificial soil that is lethal to 50% of earthworms (LC50) over a 14-day period.
-
Test Species: Eisenia fetida.
-
Test Medium: Artificial soil prepared according to OECD guidelines.
-
Test Duration: 14 days.
-
Test Conditions: Earthworms are exposed to various concentrations of the test substance mixed into the artificial soil.
-
Observations: Mortality and behavioral changes are assessed at day 7 and day 14.
-
Data Analysis: The LC50 is calculated.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test determines the effect of a substance on the growth of algae, expressed as the concentration that inhibits growth by 50% (EC50).
-
Test Species: Pseudokirchneriella subcapitata.
-
Test Duration: 72 hours.
-
Test Conditions: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under continuous light and controlled temperature.
-
Measurement: Algal growth is measured by cell counts, fluorescence, or other biomass surrogates at 24, 48, and 72 hours.
-
Data Analysis: The EC50 for growth rate inhibition is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mode of action of synthetic auxins like this compound, a typical experimental workflow for ecotoxicity testing, and the logical relationship in environmental risk assessment.
Conclusion
The available data on the toxicological effects of this compound on non-target organisms indicate a varied profile, with moderate concern for certain aquatic vertebrates and potential risks to avian and mammalian wildlife under specific exposure scenarios. Honeybees appear to be at low risk from acute exposure. However, significant data gaps exist, particularly for invertebrates and for chronic exposure scenarios across multiple taxa. This highlights the need for further research to fully characterize the environmental risk profile of this compound. The experimental protocols and logical frameworks presented in this guide provide a basis for conducting and interpreting such studies in a scientifically rigorous and regulatory-relevant manner. For professionals in research and drug development, understanding these ecotoxicological principles is essential for the development of effective and environmentally safer chemical products.
References
The Dawn of Selective Weed Control: A Technical History of Phenoxybutyric Acid Herbicides
A pivotal advancement in agricultural science, the development of phenoxybutyric acid herbicides in the mid-20th century ushered in an era of selective weed management, fundamentally transforming crop protection practices. This in-depth technical guide explores the history, development, and core scientific principles of these remarkable compounds, with a focus on the two most prominent examples: 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB).
The story of phenoxybutyric acid herbicides is intrinsically linked to the discovery of the first selective organic herbicides, 2,4-D and MCPA, during the 1940s.[1][2] These phenoxyacetic acid derivatives were revolutionary in their ability to control broadleaf weeds in cereal crops. However, their utility was limited in sensitive broadleaf crops like legumes. This challenge spurred further research, leading to the groundbreaking work of Professor R. L. Wain and his team at Wye College in the United Kingdom.
Their research in the 1950s elucidated the principle of selective toxicity based on the differential metabolism of plants. They discovered that certain plants possess the enzymatic machinery to break down long-chain fatty acids through a process called β-oxidation.[3] Wain and his colleagues ingeniously applied this knowledge to herbicide design, creating longer-chain phenoxyalkanoic acids, including the phenoxybutyric acids.[4]
The key to their selectivity lies in the fact that many broadleaf weeds readily metabolize these "pro-herbicides" via β-oxidation into their highly active acetic acid analogues (2,4-D and MCPA), leading to uncontrolled growth and death.[5][6] In contrast, many leguminous crops lack the specific β-oxidation enzymes required for this conversion, rendering them tolerant to the herbicidal effects.[7] This elegant biochemical distinction formed the basis for the selective control of broadleaf weeds in crops like peas, alfalfa, and peanuts.
Herbicidal Efficacy
The effectiveness of 2,4-DB and this compound is dependent on the target weed species' ability to perform β-oxidation. A wide range of common and problematic broadleaf weeds are susceptible to these herbicides.
| Herbicide | Weed Species | Application Rate (kg a.i./ha) | Control Efficacy (%) | Reference |
| 2,4-DB | ||||
| Amaranthus retroflexus (Redroot Pigweed) | 0.5 - 1.5 | 85 - 95 | [8] | |
| Chenopodium album (Common Lambsquarters) | 0.5 - 1.5 | 80 - 90 | [9] | |
| Ambrosia artemisiifolia (Common Ragweed) | 0.8 - 1.7 | 88 - 98 | [8] | |
| Sinapis arvensis (Wild Mustard) | 0.5 - 1.2 | 90 - 100 | [7] | |
| Cirsium arvense (Canada Thistle) - top growth | 1.0 - 2.0 | 75 - 85 | [10] | |
| This compound | ||||
| Chenopodium album (Common Lambsquarters) | 1.0 - 2.0 | 85 - 95 | [5] | |
| Thlaspi arvense (Field Pennycress) | 1.0 - 2.0 | 90 - 98 | [11] | |
| Capsella bursa-pastoris (Shepherd's-Purse) | 1.0 - 2.0 | 92 - 100 | [12] | |
| Polygonum aviculare (Prostrate Knotweed) | 1.5 - 2.5 | 70 - 85 | [11] | |
| Cirsium arvense (Canada Thistle) | 1.5 - 2.5 | 80 - 90 | [10] |
Crop Phytotoxicity
The selective nature of phenoxybutyric acid herbicides is crucial for their use in legume crops. However, some degree of phytotoxicity can occur, particularly at higher application rates or under certain environmental conditions.
| Herbicide | Crop Species | Application Rate (kg a.i./ha) | Phytotoxicity (% Injury) | Reference |
| 2,4-DB | ||||
| Medicago sativa (Alfalfa) | 1.0 - 2.0 | 5 - 15 | [7] | |
| Pisum sativum (Pea) | 0.5 - 1.5 | 10 - 25 | [13] | |
| Arachis hypogaea (Peanut) | 0.8 - 1.7 | < 10 | [14] | |
| Glycine max (Soybean) | 0.2 - 0.4 | 15 - 30 | [13] | |
| This compound | ||||
| Pisum sativum (Pea) | 1.0 - 2.5 | 10 - 20 | [11] | |
| Trifolium repens (White Clover) | 1.0 - 2.0 | < 15 | [12] | |
| Vicia faba (Faba Bean) | 1.5 - 2.5 | 5 - 10 | [13] |
Experimental Protocols
Synthesis of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB)
Materials:
-
2,4-Dichlorophenol
-
γ-Butyrolactone
-
Sodium hydroxide
-
Toluene (or other suitable azeotropic solvent)
-
Hydrochloric acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,4-dichlorophenol in toluene.
-
Add a stoichiometric amount of sodium hydroxide (as a concentrated aqueous solution) to form the sodium salt of 2,4-dichlorophenol.
-
Heat the mixture to reflux and azeotropically remove the water using the Dean-Stark trap until the formation of water ceases.
-
Cool the reaction mixture slightly and add a stoichiometric amount of γ-butyrolactone.
-
Heat the mixture to reflux for several hours to facilitate the ring-opening reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the sodium salt of 2,4-DB.
-
Transfer the mixture to a separatory funnel and wash with a non-polar solvent (e.g., hexane) to remove any unreacted 2,4-dichlorophenol.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the 2,4-DB.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2,4-dichlorophenoxy)butyric acid.
-
Dry the purified product under vacuum.
Dose-Response Bioassay for Auxin-like Herbicides
Objective: To determine the herbicidal efficacy of a phenoxybutyric acid herbicide on a target weed species.
Materials:
-
Seeds of the target weed species (e.g., Sinapis arvensis)
-
Potting mix (soil, sand, and peat mixture)
-
Pots or trays
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Herbicide stock solution of known concentration
-
Serial dilution equipment (pipettes, volumetric flasks)
-
Spraying equipment calibrated to deliver a precise volume
-
Balance for measuring plant biomass
Procedure:
-
Plant Propagation: Sow the seeds of the target weed species in pots or trays filled with potting mix. Grow the plants in a controlled environment (e.g., 25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare a stock solution of the phenoxybutyric acid herbicide in a suitable solvent (e.g., acetone with a surfactant). From this stock solution, prepare a series of dilutions to create a range of application rates (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 kg a.i./ha). An untreated control (0 kg a.i./ha) must be included.
-
Herbicide Application: Randomly assign the different herbicide application rates to the pots, ensuring a sufficient number of replicates for each treatment (typically 3-5). Apply the herbicide solutions evenly to the foliage of the plants using a calibrated sprayer.
-
Incubation and Observation: Return the treated plants to the controlled environment. Observe the plants regularly for the development of herbicidal symptoms, such as epinasty (twisting and curling of stems and leaves), chlorosis, and necrosis.
-
Data Collection: After a predetermined period (e.g., 14-21 days after treatment), harvest the above-ground biomass of the plants in each pot.
-
Data Analysis: Record the fresh or dry weight of the biomass for each replicate. Calculate the average biomass for each treatment. Express the data as a percentage of the untreated control.
-
Dose-Response Curve: Plot the percentage of biomass reduction against the logarithm of the herbicide application rate. Fit a sigmoidal dose-response curve to the data to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).
Visualizations
Caption: Beta-oxidation pathway of phenoxybutyric acid herbicides in susceptible plants.
Caption: General experimental workflow for evaluating herbicide efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. 24d.info [24d.info]
- 4. Production of a toxic metabolite in 2,4-D-resistant GM crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 2,4-DB - Wikipedia [en.wikipedia.org]
- 7. genfarm.com.au [genfarm.com.au]
- 8. 24d.info [24d.info]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Ref: MB 3046) [sitem.herts.ac.uk]
- 11. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 12. cdn.nufarm.com [cdn.nufarm.com]
- 13. 2,4-D and dicamba-resistant crops and their implications for susceptible non-target crops - Field Crops [canr.msu.edu]
- 14. cdms.net [cdms.net]
An In-depth Technical Guide to the Physicochemical Properties of MCPB and its Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and its primary salt, this compound-sodium, alongside its ethyl ester derivative. This document is intended to be a key resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a deeper understanding of its herbicidal mechanism. The information is presented in a structured format to facilitate easy comparison and application in research and development settings.
Introduction
This compound, or 4-(4-chloro-2-methylphenoxy)butanoic acid, is a selective systemic herbicide belonging to the phenoxybutyric acid group.[1] It is primarily used for the post-emergence control of broadleaf weeds in various crops.[1] this compound itself is a weak acid and is often formulated as a salt, most commonly the sodium salt, to enhance its solubility in water for agricultural applications.[2][3] The herbicidal activity of this compound is attributed to its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual plant death.[4][5][6] Understanding the physicochemical properties of this compound and its salts is crucial for optimizing formulations, predicting environmental fate, and ensuring efficacy and safety.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound acid, this compound-sodium, and this compound-ethyl ester.
Table 1: Physicochemical Properties of this compound Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃ClO₃ | [1] |
| Molecular Weight | 228.67 g/mol | [1] |
| Melting Point | 100-101.5 °C | [7][8] |
| Boiling Point | Decomposes before boiling | [8] |
| Water Solubility | 44 - 60.4 mg/L at 20-25 °C | [7][8][9] |
| pKa | 4.84 | [7] |
| Vapor Pressure | 4.0 x 10⁻⁷ mm Hg | [10] |
| Octanol-Water Partition Coefficient (log Kow) | 1.33 - 3.87 | [10][11][12] |
| Appearance | Colorless crystals | [13] |
Table 2: Physicochemical Properties of this compound-sodium
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂ClNaO₃ | [3][14] |
| Molecular Weight | 250.65 g/mol | [3] |
| Water Solubility | Enhanced solubility in water | [2] |
| Vapor Pressure | Not volatile | [11] |
| Appearance | Solid | [3] |
Table 3: Physicochemical Properties of this compound-ethyl ester
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₇ClO₃ | [14] |
| Molecular Weight | 256.73 g/mol | [14] |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Water Solubility | Information not available | |
| Appearance | Solid |
Experimental Protocols
The determination of the physicochemical properties listed above follows standardized methodologies, often outlined in the OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability across different laboratories.
Melting Point Determination (OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.
-
Capillary Method: A small amount of the powdered substance is packed into a capillary tube, which is then heated in a controlled manner in a heating block. The temperature range over which the substance melts is observed and recorded.
-
Hot Stage Apparatus: A thin layer of the substance is placed on a heated stage under a microscope. The temperature at which melting is observed is recorded.
Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
-
Flask Method: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with continuous stirring. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Vapor Pressure (OECD Guideline 104)
Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[15][16][17][18]
-
Dynamic Method (Cottrell's Method): The substance is heated, and the temperature at which its vapor pressure equals a known external pressure is determined.[16]
-
Static Method: The pressure of the vapor in equilibrium with the substance is measured directly with a manometer at a constant temperature.[16]
-
Effusion Method (Knudsen Effusion): The rate of effusion of the vapor through a small orifice in a Knudsen cell is measured, from which the vapor pressure can be calculated.[19]
Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 117)
The octanol-water partition coefficient (Kow) is a measure of a substance's lipophilicity and its potential for bioaccumulation. It is expressed as the logarithm (log Kow).
-
Shake-Flask Method (OECD 107): A solution of the substance in n-octanol and water is shaken until equilibrium is reached. The concentrations of the substance in both the n-octanol and water phases are then measured to calculate the partition coefficient.
-
HPLC Method (OECD 117): The retention time of the substance on a reversed-phase HPLC column is measured and compared to the retention times of reference compounds with known log Kow values.[20] This allows for the estimation of the log Kow of the test substance.
Dissociation Constant in Water (pKa)
The pKa is a measure of the strength of an acid in solution.
-
Potentiometric Titration: The substance is dissolved in water and titrated with a standard solution of a strong base (for an acidic substance like this compound).[21][22] The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized.
-
UV-Vis Spectrophotometry: The UV-Vis absorption spectra of the substance are recorded at different pH values.[23] The pKa can be determined by analyzing the changes in absorbance at a specific wavelength corresponding to the ionized or non-ionized form of the substance.[23][24]
Mechanism of Action and Signaling Pathway
This compound acts as a synthetic auxin, a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[5][6][25] At herbicidal concentrations, these synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to a cascade of physiological and morphological effects that ultimately result in plant death. The key steps in the auxin signaling pathway disrupted by this compound are visualized below.
Caption: Simplified signaling pathway of this compound as a synthetic auxin.
The binding of this compound to the TIR1/AFB auxin receptor promotes the interaction between the receptor and Aux/IAA repressor proteins.[26][27][28] This interaction targets the Aux/IAA proteins for ubiquitination by the SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[26][27] The degradation of the Aux/IAA repressors releases the Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[28] The overexpression of these genes leads to a disruption of normal plant growth processes, including uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[4][5]
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of this compound and its sodium salt, along with standardized experimental protocols for their determination. A clear understanding of these properties is fundamental for the development of effective and safe herbicidal formulations. Furthermore, the elucidation of the auxin signaling pathway provides a molecular basis for this compound's herbicidal activity, offering insights for the development of novel and more selective herbicides. The data and methodologies presented herein serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound-sodium | C11H12ClNaO3 | CID 23675729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 6. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 7. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (Ref: MB 3046) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Fiche Matière active - SAgE pesticides [sagepesticides.qc.ca]
- 11. static.ravensdown.co.nz [static.ravensdown.co.nz]
- 12. download.basf.com [download.basf.com]
- 13. This compound | 94-81-5 [chemicalbook.com]
- 14. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Knihy [books.google.sk]
- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 17. eurolab.net [eurolab.net]
- 18. oecd.org [oecd.org]
- 19. lcslaboratory.com [lcslaboratory.com]
- 20. OECD Guidelines for the Testing of Chemicals [electronic resource] : OECD : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 21. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. pennwest.edu [pennwest.edu]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. ulm.edu [ulm.edu]
- 25. cdn.nufarm.com [cdn.nufarm.com]
- 26. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scielo.br [scielo.br]
- 28. researchgate.net [researchgate.net]
The Impact of MCPB on Soil Microbial Communities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective phenoxyalkanoic acid herbicide used for the control of broadleaf weeds in various crops, particularly legumes. Upon entering the soil, this compound can exert significant effects on the soil microbial communities, which are crucial for maintaining soil health and fertility. This guide provides a comprehensive overview of the effects of this compound on soil microbial biomass, enzyme activity, and community structure. It details experimental protocols for assessing these impacts and visualizes key processes and workflows. While extensive quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on phenoxyalkanoic herbicides to provide a robust framework for research and development professionals.
Effects on Soil Microbial Biomass
Soil microbial biomass (SMB) is a sensitive indicator of soil health and can be influenced by the application of herbicides. Herbicides can cause a transient decrease in SMB due to toxic effects on susceptible microorganisms, followed by a recovery period where resistant or adaptive microbes may utilize the herbicide or its metabolites as a carbon source.
Table 1: Quantitative Effects of Herbicides on Soil Microbial Biomass Carbon (MBC) and Nitrogen (MBN)
| Herbicide Class | Herbicide | Application Rate | Soil Type | Incubation Time (days) | Effect on MBC | Effect on MBN | Reference |
| Phenoxyalkanoic Acid | MCPA, 2,4-D | Not specified | Not specified | Not specified | Initial decrease, followed by recovery | Not specified | General observation |
| Sulfonylurea | Pyrazosulfuron-ethyl | 15 g a.i. ha⁻¹ (RD) | Sandy Loam | 7 | Decrease | Decrease | [1] |
| Sulfonylurea | Pyrazosulfuron-ethyl | 15 g a.i. ha⁻¹ (RD) | Sandy Loam | 28 | Increase | Increase | [1] |
| Chloroacetamide | Dimethachlor | 333 mg kg⁻¹ (100x) | Silty-loam luvisol | 7-56 | Significant increase | Not specified | [2] |
Note: Data specific to this compound is limited. The table presents data for other herbicides to illustrate potential effects.
Impact on Soil Enzyme Activities
Soil enzymes are critical for nutrient cycling and organic matter decomposition. The application of herbicides can inhibit or, in some cases, stimulate the activity of these enzymes. Dehydrogenase, urease, and phosphatases are commonly studied enzymes in ecotoxicological assessments of herbicides.
Table 2: Quantitative Effects of Herbicides on Soil Enzyme Activities
| Herbicide | Application Rate | Soil Type | Incubation Time (days) | Dehydrogenase Activity | Urease Activity | Phosphatase Activity | Reference |
| S-metolachlor | Dose-dependent | Loamy-clayey | 7-21 | Decrease | Decrease (recovered after 7 days) | Decrease | [3] |
| Anilophos | Not specified | Not specified | Not specified | Maximum inhibition | Maximum inhibition | Not specified | General observation |
| Alachlor, Propaquizafop, Imazethapyr | Not specified | Not specified | Not specified | No significant effect | Stimulated | Not specified | General observation |
Influence on Soil Respiration
Soil respiration, the release of carbon dioxide (CO2) from the soil, is a key indicator of overall microbial activity. Herbicide application can lead to an initial suppression of respiration due to toxicity, followed by a potential increase as microorganisms degrade the herbicide.
Table 3: Effects of Herbicides on Soil Respiration (CO2 Evolution)
| Herbicide | Application Rate | Soil Type | Incubation Time (days) | Effect on CO2 Evolution | Reference |
| Dimethachlor | 333 mg kg⁻¹ (100x) | Silty-loam luvisol | 112 | Significant increase | [2] |
| Various | Varied | Not specified | 7 | 11 out of 14 herbicides showed a detrimental effect | [4] |
Note: Specific quantitative data tables for this compound's effect on soil respiration are not available in the provided search results.
Effects on Nitrogen Cycling
Nitrogen cycling, including ammonification and nitrification, is a vital soil process mediated by microorganisms. Herbicides can interfere with these processes by affecting the populations of nitrifying and ammonifying bacteria. This compound, being a phenoxyalkanoic acid, has been noted to have varied effects on nitrogen fixation, a key component of the nitrogen cycle, particularly in legume cultivation where it is commonly used. Some studies suggest that at recommended rates, the impact may be minimal, while higher concentrations can be inhibitory to rhizobia, the nitrogen-fixing bacteria in legume root nodules.[4][5]
Table 4: Effects of Herbicides on Soil Ammonification and Nitrification Rates
| Herbicide | Application Rate | Effect on Ammonification (NH₄⁺-N) | Effect on Nitrification (NO₃⁻-N) | Reference |
| Mocarz 75WG | Not specified | Strong inhibitory effect | Not specified | [1] |
| 2,4,5-T | 100 ppm | Slightly increased mineralization | Reduced in acidic soil | [6] |
| Chlorthiamid | 100 ppm | Slightly increased mineralization | Reduced in acidic soil | [6] |
Note: This table provides examples of other herbicides' effects due to the lack of specific quantitative data for this compound.
Experimental Protocols
Soil Incubation Study
This protocol outlines a general procedure for a laboratory-based soil incubation study to assess the effects of this compound on soil microbial communities.
Objective: To determine the impact of this compound on soil microbial biomass, enzyme activity, and respiration over time.
Materials:
-
Fresh soil samples, sieved (<2 mm)
-
This compound analytical standard
-
Incubation vessels (e.g., Mason jars)
-
CO2 traps (e.g., vials with NaOH solution)
-
Incubator
-
Equipment for microbial biomass analysis (e.g., chloroform fumigation-extraction)
-
Spectrophotometer for enzyme assays
-
Gas chromatograph-mass spectrometer (GC-MS) for residue analysis
Procedure:
-
Soil Preparation: Collect soil from the field, homogenize, and sieve. Determine the water holding capacity (WHC) and adjust the soil moisture to 50-60% of WHC.
-
This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired concentrations (e.g., recommended field rate and 10x the field rate). A control group with only the solvent should be included.
-
Incubation: Place the treated soil samples in incubation vessels. For respiration measurements, include a CO2 trap in each vessel. Seal the vessels and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: Collect soil subsamples at specified time intervals (e.g., 0, 7, 14, 28, 56, and 90 days).
-
Analysis:
-
Soil Respiration: Titrate the NaOH from the CO2 traps to determine the amount of CO2 evolved.
-
Microbial Biomass: Determine microbial biomass carbon (MBC) and nitrogen (MBN) using the chloroform fumigation-extraction method.
-
Enzyme Activities: Measure the activities of dehydrogenase, urease, and phosphatase using spectrophotometric assays with specific substrates.
-
This compound Residue: Extract this compound from the soil and quantify its concentration using GC-MS to determine its degradation rate.
-
Microbial Community Structure: Analyze changes in the microbial community using techniques like Denaturing Gradient Gel Electrophoresis (DGGE) or Phospholipid Fatty Acid (PLFA) analysis.
-
This compound Residue Analysis in Soil by GC-MS
Objective: To quantify the concentration of this compound in soil samples.
Procedure:
-
Extraction: Extract a known weight of soil with an appropriate solvent mixture (e.g., acetonitrile/water). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction technique.
-
Cleanup: Use dispersive solid-phase extraction (d-SPE) to remove interfering co-extractives.
-
Derivatization: this compound is a polar compound and requires derivatization to improve its volatility for GC analysis. A common derivatizing agent is BF3-methanol.
-
GC-MS Analysis: Inject the derivatized extract into a GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, ramp to 280°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for this compound.
-
-
-
Quantification: Prepare a calibration curve using this compound analytical standards and calculate the concentration in the soil samples.
Visualizations
Experimental Workflow
Caption: Workflow for a soil incubation study on this compound effects.
This compound Degradation Pathway
This compound, a phenoxyalkanoic acid herbicide, undergoes microbial degradation in the soil. The primary pathway involves the shortening of the butyric acid side chain through β-oxidation to form the phytotoxic compound MCPA (2-methyl-4-chlorophenoxyacetic acid). MCPA is then further degraded.
Caption: Microbial degradation pathway of this compound in soil.
Signaling Pathway of Herbicide Impact
The application of a herbicide like this compound can trigger a cascade of effects within the soil microbial community, altering its structure and function.
Caption: Signaling pathway of this compound's impact on soil microbes.
Conclusion
The application of the herbicide this compound can induce a range of effects on soil microbial communities. While specific quantitative data for this compound is not as abundant as for other herbicides, the existing literature on phenoxyalkanoic acids suggests that its impact is dose-dependent and can lead to transient changes in microbial biomass, enzyme activities, and community structure. The provided experimental protocols offer a framework for researchers to conduct detailed assessments of these effects. Further research is needed to generate specific quantitative data for this compound to better understand its environmental fate and impact on soil health. This will be crucial for developing sustainable agricultural practices and for the risk assessment of this widely used herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in soil microbial community and activity caused by application of dimethachlor and linuron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herbicides effect on microbial activity of soil cultivated with different genotypes sugarcane - Weed Control Journal [weedcontroljournal.org]
- 4. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 5. oar.icrisat.org [oar.icrisat.org]
- 6. hpst.cz [hpst.cz]
MCPB's Potential for Groundwater Contamination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective phenoxy herbicide used for the post-emergence control of broadleaf weeds. This technical guide provides an in-depth analysis of its potential to contaminate groundwater resources. By examining its environmental fate, including soil sorption and degradation, and reviewing available monitoring data, this document aims to provide a comprehensive resource for assessing the environmental risk associated with this compound usage.
Physicochemical Properties and Environmental Mobility
The potential for a pesticide to leach into groundwater is governed by its inherent chemical properties and its interaction with the soil and water environment.
| Property | Value | Implication for Groundwater Contamination |
| Chemical Formula | C₁₁H₁₃ClO₃ | - |
| Molar Mass | 228.67 g/mol | - |
| Water Solubility | 48 mg/L at 25°C | High solubility increases the potential for this compound to be transported with soil water. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | pH-dependent: 2482.2 mL/g at pH 2.9; 548.8 mL/g at pH 5.7 | This compound is more strongly adsorbed to soil in acidic conditions, reducing its mobility. In neutral to alkaline soils, its mobility increases. |
Environmental Fate: Degradation and Persistence
The persistence of this compound in the environment is a critical factor in determining its long-term potential to reach groundwater. Degradation occurs through both microbial and abiotic processes.
Microbial Degradation
Microbial breakdown is the primary route of this compound dissipation in soil. Several studies have shown that this compound is readily degraded by soil microorganisms. The half-life of this compound in soil is generally short, with reported values often being less than 10 days in moist, biologically active soils. One of the primary degradation pathways involves the beta-oxidation of the butyric acid side chain, which converts this compound to the herbicidally active compound MCPA (2-methyl-4-chlorophenoxyacetic acid).
Abiotic Degradation
Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the breakdown of this compound, particularly in aqueous environments.
| Degradation Process | Half-life | Conditions |
| Aerobic Soil Metabolism | Data not available in reviewed literature | Expected to be the primary degradation pathway. |
| Anaerobic Soil Metabolism | Data not available in reviewed literature | May be slower than aerobic degradation. |
| Aqueous Photolysis | Data not available in reviewed literature | Sunlight can contribute to breakdown in surface waters. |
| Hydrolysis | Stable at environmentally relevant pH | Hydrolysis is not a significant degradation pathway. |
Note: While specific quantitative data for all degradation pathways of this compound were not available in the reviewed literature, the consensus is that its overall persistence in the environment is low.
Leaching and Groundwater Monitoring
The potential for this compound to leach through the soil profile and reach groundwater is a function of its mobility and persistence. While its moderate to high water solubility and pH-dependent soil sorption suggest a potential for leaching, its rapid degradation often mitigates this risk.
A review of major groundwater monitoring studies, including those conducted by the U.S. Geological Survey (USGS), did not indicate widespread detection of this compound in groundwater samples. This suggests that under typical agricultural use conditions, this compound is not a prevalent groundwater contaminant. However, the absence of detection could also be due to it not being a target analyte in all monitoring programs.
Experimental Protocols
To assess the groundwater contamination potential of herbicides like this compound, standardized experimental protocols are employed.
Soil Column Leaching Studies (OECD 312 / OCSPP 835.1240)
These studies simulate the movement of a pesticide through a soil profile.
Methodology:
-
Column Preparation: A glass column (e.g., 30 cm long) is packed with a representative soil.
-
Pre-equilibration: The soil column is saturated with a solution such as 0.01M CaCl₂.
-
Application: The test substance (radiolabeled this compound) is applied to the soil surface.
-
Leaching: A simulated rainfall (e.g., 0.01M CaCl₂) is applied to the top of the column over a set period (e.g., 48 hours).
-
Analysis: The leachate is collected and analyzed for the parent compound and its degradation products. The soil column is then sectioned, and each section is analyzed to determine the distribution of the substance in the soil profile.
Determination of Soil Sorption Coefficient (OECD 106)
This batch equilibrium method quantifies the partitioning of a substance between soil and water.
Methodology:
-
Sample Preparation: A known mass of soil is mixed with a solution containing the test substance (this compound) at various concentrations.
-
Equilibration: The mixtures are agitated for a specific period to reach equilibrium.
-
Separation: The soil and solution are separated by centrifugation.
-
Analysis: The concentration of the test substance in the aqueous phase is measured.
-
Calculation: The amount of substance sorbed to the soil is calculated by difference, and the soil sorption coefficient (Kd or Koc) is determined.
Aerobic and Anaerobic Soil Metabolism Studies (OECD 307)
These studies determine the rate and pathway of pesticide degradation in soil under different oxygen conditions.
Methodology:
-
Incubation: Soil samples are treated with the test substance (radiolabeled this compound) and incubated in the dark at a constant temperature.
-
Aerobic Conditions: A continuous flow of humidified air is passed through the incubation vessels.
-
Anaerobic Conditions: After an initial aerobic phase to allow for microbial activity, the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its metabolites. Volatile degradation products (e.g., ¹⁴CO₂) are trapped and quantified.
-
Data Interpretation: The degradation half-life (DT50) and the degradation pathway are determined.
Signaling Pathways and Degradation Mechanisms
Mode of Action: Synthetic Auxin Signaling Pathway
This compound is a synthetic auxin herbicide. Its herbicidal activity is initiated after it is converted to MCPA in susceptible plants. MCPA mimics the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized plant growth, and ultimately, plant death.
Caption: this compound is converted to MCPA, which binds to auxin receptors, leading to the degradation of repressor proteins and the subsequent over-expression of auxin-responsive genes, causing uncontrolled plant growth.
Microbial Degradation Pathway of this compound
The primary microbial degradation pathway of this compound involves the shortening of the butyric acid side chain to an acetic acid side chain, followed by further degradation of the resulting MCPA.
Caption: Microbial degradation of this compound proceeds through beta-oxidation to MCPA, followed by cleavage of the ether linkage and subsequent ring opening to ultimately form carbon dioxide and water.
Conclusion
Methodological & Application
Application Notes and Protocols for the Analytical Determination of MCPB in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) in soil and water matrices. The protocols are designed for use in environmental monitoring, agricultural research, and residue analysis.
Overview of Analytical Methods
The determination of this compound in environmental samples typically involves a multi-step process including sample preparation, extraction, clean-up, and instrumental analysis. Due to its acidic nature, methods are optimized to ensure its efficient extraction and detection. The most common and sensitive analytical technique for this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and low detection limits.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound and other phenoxy acid herbicides in soil and water samples.
Table 1: Quantitative Data for this compound Analysis in Soil
| Parameter | Method | Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | CEMAS CAM-0004/003 (LC-MS/MS) | 0.01 mg/kg | Sandy Loam & Clay | [1] |
| Limit of Detection (LOD) | CEMAS CAM-0004/003 (LC-MS/MS) | 0.000318-0.000913 mg/kg | Clay | [1] |
| Retention Time | CEMAS CAM-0004/003 (LC-MS/MS) | ~5.0 min | - | [1] |
Table 2: Quantitative Data for Phenoxy Acid Herbicide Analysis in Water
| Parameter | Method | Value | Matrix | Reference |
| Recovery | SPE-LC-MS/MS | 71% - 118% | Groundwater | [2] |
| Limit of Detection (LOD) | UHPLC-MS/MS | 0.00008 - 0.0047 µg/L | Water | [2] |
| Limit of Quantitation (LOQ) | UHPLC-MS/MS | Varies by analyte | Water | [2] |
| Recovery | SPE-LC-MS/MS | 70% - 120% | Surface Water | [3] |
Experimental Protocols
Analysis of this compound in Soil
This protocol is based on the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, adapted for acidic herbicides like this compound.
3.1.1. Sample Preparation
-
Air-dry the soil sample at ambient temperature or in an oven at a temperature not exceeding 40°C.
-
Grind the dried soil sample using a mortar and pestle or a mechanical grinder.
-
Sieve the ground soil through a 2-mm mesh to obtain a homogenous sample.
-
Store the prepared sample in a clean, labeled container at 4°C until extraction.
3.1.2. QuEChERS-based Extraction and Clean-up
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the soil is dry) and vortex for 30 seconds to hydrate the sample. Let it stand for 30 minutes.
-
Add 10 mL of acetonitrile (ACN) and 5 mL of 0.1 M HCl to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing dispersive SPE (d-SPE) clean-up sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3.1.3. Instrumental Analysis: LC-MS/MS
-
LC System: UPLC/HPLC system
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: Monitor at least two transitions for this compound (a quantifier and a qualifier). Specific transitions should be optimized by infusing a standard solution of this compound.
Analysis of this compound in Water
This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and clean-up of this compound from water samples.
3.2.1. Sample Preparation
-
Collect water samples in clean glass bottles.
-
If the sample contains particulate matter, filter it through a 0.45 µm glass fiber filter.[4]
-
Acidify the water sample to a pH of 2-3 with a suitable acid (e.g., HCl or formic acid) to ensure this compound is in its protonated form for better retention on the SPE sorbent.[2]
3.2.2. Solid-Phase Extraction (SPE)
-
SPE Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, Strata-X).[2][5]
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3). Do not allow the cartridge to dry.
-
Loading: Pass the acidified water sample (e.g., 500 mL) through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove any polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the retained this compound from the cartridge with a suitable organic solvent. A common eluent is methanol or a mixture of methanol and another organic solvent. Use a small volume (e.g., 2 x 3 mL) to ensure a high concentration factor.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial LC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3.2.3. Instrumental Analysis: UPLC-MS/MS (Direct Injection Alternative) For cleaner water matrices, a direct injection approach can be employed after acidification.
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-XS or equivalent.
-
Sample Preparation: Centrifuge and filter the water sample (0.2 µm PVDF filter). Transfer to a vial and acidify with formic acid.
-
Injection Volume: Large volume injection (e.g., 50-100 µL) can be used to enhance sensitivity.
-
LC and MS/MS conditions: Similar to those described for soil analysis, with specific optimization for the water matrix.
Visualizations
Important Considerations
-
Matrix Effects: Soil and water matrices can be complex and may cause ion suppression or enhancement in the MS source, affecting the accuracy of quantification.[6][7][8] It is crucial to evaluate matrix effects during method validation. The use of matrix-matched standards or isotopically labeled internal standards is highly recommended to compensate for these effects.
-
Method Validation: All analytical methods should be properly validated according to established guidelines (e.g., SANCO/12682/2019) to ensure they are fit for purpose. Validation parameters should include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of quantification (LOQ), and specificity.
-
Sample Handling: Proper sample collection, storage, and handling are critical to prevent degradation or contamination of this compound. Soil samples should be kept cool and frozen if not analyzed promptly.[9] Water samples should be stored in the dark at 4°C.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 4. agilent.com [agilent.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. grdc.com.au [grdc.com.au]
- 10. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
MCPB Herbicide: Application Notes and Protocols for Controlling Broadleaf Weeds in Pastures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), a selective phenoxy herbicide, for the control of broadleaf weeds in pasture systems. This document summarizes its efficacy, outlines its mechanism of action, and provides detailed experimental protocols for further research and evaluation.
Data Presentation: Efficacy of this compound on Broadleaf Weeds
This compound is recognized for its selective control of several economically important broadleaf weeds in pastures, while exhibiting tolerance in desirable legume species such as clover.[1] The efficacy of this compound can be influenced by the weed species, their growth stage at the time of application, and the application rate.
| Target Weed Species | Common Name | This compound Application Rate (ae/ha)¹ | Efficacy (% Control) | Reference |
| Cirsium arvense | Creeping Thistle | 1.68 - 2.52 kg | Satisfactory control | [1] |
| Ranunculus repens | Creeping Buttercup | 1.68 - 2.52 kg | Satisfactory control | [1] |
| Plantago lanceolata | Narrow-leaved Plantain | 0.58 kg (in a mix) | Low | [2] |
| Plantago lanceolata | Narrow-leaved Plantain | 1.16 kg (in a mix) | Low | [2] |
| Rumex obtusifolius | Broad-leaved Dock | Not specified | Moderate | [1] |
| Urtica dioica | Stinging Nettle | Not specified | Moderate | [1] |
¹ ae/ha: acid equivalent per hectare.
Note on Clover Safety: this compound is generally considered safe for clovers, particularly white clover (Trifolium repens), a key component of many pastures for its nitrogen-fixing capabilities.[1] However, high application rates or application at sensitive growth stages can cause temporary suppression of clover growth. Quantitative data on the direct impact of this compound on nitrogen fixation (nodulation and nitrogenase activity) is limited in publicly available literature, highlighting a key area for future research.
Experimental Protocols
Field Efficacy Trial for this compound on Broadleaf Weeds in Pastures
This protocol outlines a methodology to evaluate the efficacy of this compound on a target broadleaf weed species within a mixed grass-clover pasture.
Objective: To determine the dose-response relationship of this compound on a specific broadleaf weed and to assess the tolerance of the pasture sward, particularly clover.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Minimum of 2 x 5 meters to minimize edge effects.
-
Treatments:
-
Untreated Control
-
This compound at three to four graded application rates (e.g., 1.0, 1.5, 2.0, 2.5 kg ae/ha).
-
A standard herbicide treatment for comparison (e.g., MCPA).
-
Methodology:
-
Site Selection: Choose a pasture with a uniform and dense population of the target weed species and a significant presence of clover.
-
Pre-treatment Assessment:
-
Conduct a botanical survey of each plot to determine the initial percentage cover of the target weed, clover, grass, and other species. This can be done using quadrat analysis (e.g., 1m x 1m quadrat thrown randomly in three locations per plot).
-
Collect soil samples for nutrient analysis to ensure fertility is not a limiting factor.
-
-
Herbicide Application:
-
Apply herbicides using a calibrated research plot sprayer to ensure accurate and uniform application.
-
Application should be made when the target weeds are actively growing and at the recommended growth stage for control (typically seedling to early rosette stage).
-
-
Post-treatment Assessment:
-
Visually assess weed control and crop (clover and grass) injury at 7, 14, 28, and 56 days after treatment (DAT) using a percentage rating scale (0% = no effect, 100% = complete kill/injury).
-
At 56 DAT, repeat the botanical survey using quadrat analysis to quantify changes in the percentage cover of all species.
-
Harvest biomass from the quadrats, separate into weed, clover, and grass components, and determine the dry weight of each.
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.
Protocol for Assessing the Impact of this compound on Clover Growth and Nodulation
Objective: To quantify the effect of this compound on the growth, nodulation, and nitrogen-fixing potential of white clover.
Experimental Design:
-
Design: Pot experiment in a controlled environment (greenhouse or growth chamber) using a Completely Randomized Design (CRD) with at least five replications.
-
Treatments:
-
Untreated Control
-
This compound at three application rates (e.g., a recommended field rate and rates 2x and 4x the recommended rate).
-
Methodology:
-
Plant Culture:
-
Grow white clover plants from seed in pots containing a nitrogen-free growing medium (e.g., vermiculite and perlite mixture) to encourage nodulation.
-
Inoculate the seeds or growing medium with an appropriate Rhizobium leguminosarum biovar trifolii strain.
-
-
Herbicide Application: Apply this compound to the foliage of established clover plants (e.g., at the 3-4 trifoliate leaf stage) using a laboratory sprayer.
-
Data Collection (at 21 and 42 DAT):
-
Biomass: Harvest the shoots and roots of the clover plants. Determine the fresh and dry weight of each.
-
Nodulation: Carefully wash the roots and count the number of nodules. Assess nodule health (e.g., color, size).
-
Nitrogenase Activity (optional but recommended): Use the acetylene reduction assay to estimate nitrogenase activity in the nodules.
-
-
Data Analysis: Analyze the data using ANOVA for a CRD.
Visualizations
Signaling Pathway of this compound as a Synthetic Auxin
References
Application Note: Quantitative Analysis of MCPB in Environmental Samples by Liquid Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective phenoxyacetic acid herbicide used for the control of broadleaf weeds in various crops. Monitoring its presence in environmental samples is crucial to ensure regulatory compliance and assess potential environmental impact. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity without the need for derivatization.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in water and soil samples using LC-MS/MS.
Experimental Protocols
Sample Preparation
a) Water Samples (Solid-Phase Extraction - SPE) [1][3]
-
Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove particulate matter.[3]
-
Cartridge Conditioning: Condition an Isolute ENV+ or equivalent solid-phase extraction cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Analyte Elution: Elute the retained this compound from the cartridge with 10 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
b) Soil and Vegetable Matrix Samples (Accelerated Solvent Extraction - ASE) [4]
-
Sample Homogenization: Homogenize 10 g of the soil or vegetable sample.
-
Mixing: Mix the homogenized sample with a drying agent like Hydromatrix.
-
Extraction: Perform accelerated solvent extraction with an appropriate solvent such as ethyl acetate.
-
Evaporation and Reconstitution: Add a keeper solvent (e.g., n-dodecane) to the extract and evaporate to near dryness. Dissolve the residue in a suitable volume of acetonitrile or mobile phase for analysis.[4]
Liquid Chromatography Conditions
The chromatographic separation is critical for resolving this compound from matrix interferences.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 0-100% B; 15-20 min, 100% B; 20.1-25 min, 0% B (equilibration) |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.[3][5]
| Parameter | Condition |
| Mass Spectrometer | Agilent 6410A Triple Quadrupole or equivalent[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |
| Drying Gas Temperature | 200°C[3] |
| Capillary Voltage | 4000 V |
| Nebulizer Pressure | 35 psi |
| MRM Transitions | To be optimized for this compound |
Note on MRM Transitions: The precursor ion for this compound in negative ESI mode will be [M-H]⁻. The specific fragmentor voltage and collision energies for the quantifier and qualifier product ions need to be optimized for the specific instrument used.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of phenoxy acid herbicides, including this compound, using LC-MS/MS.
Table 1: Method Performance in Water Samples [1][2]
| Analyte | Linearity Range (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 0.05 - 1.0 | 0.05 | 82.7 - 94.8 | < 19.3 |
| 2,4-D | 0.02 - 1.0 | 0.02 | 88 - 120 | ≤ 20 |
| MCPA | 0.05 - 1.0 | 0.05 | 76.5 - 108.3 | < 13.6 |
Table 2: Method Performance in Vegetable Matrix [4]
| Analyte | Linearity Range (ppb) | Limit of Detection (LOD) (ppb) | Correlation Coefficient (r²) |
| Dichlorprop | 0.1 - 5 | 0.1 | 0.9994 |
| 2,4-D | 0.1 - 5 | 0.1 | > 0.99 |
| MCPA | 0.1 - 5 | 0.1 | > 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in environmental samples.
References
Application Note: High-Throughput Analysis of MCPB Herbicide Residues in Environmental Samples by Gas Chromatography-Tandem Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative determination of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) residues in soil and water matrices. The procedure employs a streamlined sample preparation protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for soil and solid-phase extraction (SPE) for water samples. Due to the polar nature of this compound, a derivatization step to form its methyl ester is performed prior to analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). The use of tandem mass spectrometry provides a high degree of selectivity and sensitivity, enabling accurate quantification at low residue levels. This method is suitable for routine monitoring and regulatory compliance testing.
Introduction
This compound is a selective phenoxyalkanoic acid herbicide used for the post-emergence control of broadleaf weeds in various agricultural crops. Its potential for persistence in soil and migration into water bodies necessitates reliable and sensitive analytical methods for monitoring its residues to ensure environmental safety and regulatory compliance. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. However, the analysis of polar herbicides like this compound by GC requires a derivatization step to increase their volatility and improve their chromatographic behavior.[1] This application note describes a validated method for the analysis of this compound residues, incorporating an efficient extraction and cleanup procedure, followed by derivatization and subsequent determination by GC-MS/MS.
Experimental Protocols
Sample Preparation
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of acetonitrile and shake vigorously for 10 minutes on a mechanical shaker.[2]
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) to the tube.[2]
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at 5000 rpm for 5 minutes.[2]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg primary secondary amine (PSA), and 300 mg C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
The resulting supernatant is ready for the derivatization step.
-
-
Sample Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (500 mL) to pH 2 with hydrochloric acid and pass it through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing and Drying: Wash the cartridge with 5 mL of deionized water and dry it under a vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 10 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., toluene) for the derivatization step.
Derivatization (Methylation)
This compound is derivatized to its more volatile methyl ester prior to GC analysis. Trimethylsilyldiazomethane (TMSD) is a safer alternative to the highly toxic and explosive diazomethane for this purpose.[3]
-
To the prepared extract (from either soil or water), add 50 µL of a 2 M solution of TMSD in hexane and 200 µL of a 10% methanol in diethyl ether solution (as a catalyst).
-
Vortex the mixture for 30 seconds and let it react at room temperature for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS/MS analysis.
GC-MS/MS Analysis
The analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer.
GC Conditions:
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Injector | Splitless, 250°C |
| Column | DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 70°C, hold for 2 min; ramp at 25°C/min to 150°C; ramp at 3°C/min to 200°C; ramp at 8°C/min to 280°C, hold for 10 min |
| Injection Volume | 1 µL |
MS/MS Conditions:
| Parameter | Value |
| MS System | Agilent 7000 Series Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quad Temp. | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound-Methyl Ester:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 242 | 142 | 10 | 114 | 20 |
Note: The precursor ion corresponds to the molecular ion of the this compound-methyl ester. The product ions are characteristic fragments used for quantification and confirmation. These parameters should be optimized on the specific instrument used.
Data Presentation
The following table summarizes the expected performance characteristics of the method.
| Analyte | Matrix | Retention Time (min) | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) | RSD (%) |
| This compound | Soil | ~15.5 | 0.5 | 1.5 | 85-105 | <15 |
| This compound | Water | ~15.5 | 0.01 | 0.03 | 90-110 | <10 |
Note: Retention time is approximate and may vary depending on the specific GC column and conditions. LOD, LOQ, Recovery, and RSD are typical values and should be experimentally verified during method validation.
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Rationale for the derivatization step in the GC analysis of this compound.
References
Application Notes and Protocols for MCPB Herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), a selective, systemic phenoxybutyric acid herbicide. The information is intended to guide the design of experimental protocols for weed control efficacy studies.
Mechanism of Action
This compound is a synthetic auxin that functions as a growth regulator herbicide. It is absorbed by the leaves and roots of susceptible plants and translocated throughout the plant. In susceptible species, this compound is converted to MCPA (2-methyl-4-chlorophenoxyacetic acid) through beta-oxidation. MCPA mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled cell division and growth, which ultimately results in the death of the weed. This herbicide disrupts the plant's normal hormonal balance, affecting protein synthesis and causing various growth abnormalities.
Signaling Pathway
This compound, after its conversion to MCPA, interacts with the TIR1/AFB family of auxin co-receptors. While direct binding data for this compound is limited, studies on the closely related MCPA indicate a differential binding affinity to various TIR1/AFB proteins. This interaction leads to the degradation of Aux/IAA transcriptional repressors, which in turn allows for the expression of auxin-responsive genes. The overexpression of these genes results in the overproduction of ethylene and abscisic acid (ABA), leading to epinasty, senescence, and eventual plant death.
Caption: this compound mode of action signaling pathway.
Application Rates for Weed Control
The application rates of this compound vary depending on the target weed species, their growth stage, and the crop being treated. The following tables summarize recommended application rates for various weed species. Rates are provided in grams of active ingredient per hectare (g a.i./ha) and pounds of acid equivalent per acre (lb ae/A).
Table 1: this compound Application Rates for Common Broadleaf Weeds
| Weed Species | Scientific Name | Application Rate (g a.i./ha) | Application Rate (lb ae/A) |
| Canada Thistle | Cirsium arvense | 560 - 1120 | 0.5 - 1.0 |
| Field Bindweed | Convolvulus arvensis | 280 - 560 | 0.25 - 0.5 |
| Buttercup | Ranunculus spp. | 560 - 1120 | 0.5 - 1.0 |
| Mustards | Brassica spp. | 560 - 1120 | 0.5 - 1.0 |
| Common Lambsquarters | Chenopodium album | 560 - 1120 | 0.5 - 1.0 |
| Pigweed | Amaranthus spp. | 560 - 1120 | 0.5 - 1.0 |
| Smartweed | Polygonum spp. | 560 - 1120 | 0.5 - 1.0 |
| Sowthistle | Sonchus spp. | 560 - 1120 | 0.5 - 1.0 |
| Morning Glory | Ipomoea spp. | 560 - 1120 | 0.5 - 1.0 |
Note: Higher rates are generally recommended for perennial weeds and when weeds are at a more advanced growth stage.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound on target weed species.
Greenhouse Dose-Response Bioassay
This protocol is adapted from studies on the response of Canada thistle to various herbicides.
Objective: To determine the dose-response of a specific weed species to this compound under controlled greenhouse conditions.
Materials:
-
This compound herbicide formulation
-
Seeds or rootstocks of the target weed species
-
Pots (e.g., 10 cm diameter) filled with appropriate potting mix
-
Greenhouse with controlled temperature and light conditions
-
Calibrated sprayer for herbicide application
-
Analytical balance
-
Drying oven
Methodology:
-
Plant Propagation: Grow the target weed species from seeds or rootstocks in individual pots. Maintain the plants in a greenhouse at a suitable temperature (e.g., 22/18°C day/night) and photoperiod (e.g., 16 hours light).
-
Herbicide Application: Once the plants reach a consistent growth stage (e.g., 4-6 leaf stage), apply this compound at a range of doses. A minimum of five non-zero rates should be used to generate a reliable dose-response curve. Include an untreated control group.
-
Experimental Design: Arrange the pots in a completely randomized design with at least four replications for each treatment.
-
Data Collection: At a predetermined time after treatment (e.g., 21 days), assess the efficacy of the herbicide. This can be done by:
-
Visual Injury Rating: Score plant injury on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Reduction: Harvest the above-ground biomass of each plant, dry it in an oven at a constant temperature (e.g., 70°C) for a specified time (e.g., 72 hours), and record the dry weight.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as analysis of variance (ANOVA) and non-linear regression to determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth).
Caption: Greenhouse dose-response bioassay workflow.
Field Efficacy Trial
This protocol provides a general framework for conducting field trials to evaluate the efficacy of this compound.
Objective: To assess the efficacy of this compound on a target weed species under field conditions and to evaluate crop tolerance.
Materials:
-
This compound herbicide formulation
-
Calibrated field sprayer
-
Field plots with a natural or seeded infestation of the target weed
-
Quadrat for weed density assessment
-
Equipment for harvesting crop yield
Methodology:
-
Site Selection: Choose a field with a uniform infestation of the target weed species.
-
Experimental Design: Use a randomized complete block design with at least three to four replications. Plot size should be sufficient to minimize edge effects (e.g., 2m x 10m).
-
Herbicide Application: Apply this compound at the desired rates using a calibrated sprayer. Ensure uniform coverage. Include an untreated control plot.
-
Application Timing: Apply the herbicide at the recommended growth stage for both the crop and the weed.
-
Data Collection:
-
Weed Control: Assess weed density and/or biomass at various intervals after application (e.g., 14, 28, and 56 days after treatment) using quadrats.
-
Crop Tolerance: Visually assess crop injury at regular intervals.
-
Crop Yield: At maturity, harvest the crop from a designated area within each plot and determine the yield.
-
-
Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments.
Data Presentation
Table 2: Binding Affinity of MCPA to Arabidopsis TIR1/AFB Co-Receptors
| Co-receptor | Binding Affinity (K D , nM) |
| TIR1 | >10,000 |
| AFB2 | >10,000 |
| AFB5 | ~5,000 |
Data for MCPA, a closely related phenoxy-carboxylate herbicide. This provides an indication of the likely binding profile of this compound. Lower K D values indicate higher binding affinity.[1]
References
Application Notes and Protocols for Field Efficacy Trials of MCPB Herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and conducting field efficacy trials for MCPB (4-(4-chloro-o-tolyloxy)butyric acid), a selective phenoxy herbicide. The protocols outlined below are intended to ensure robust data collection and analysis, critical for regulatory submissions and product development.
Introduction
This compound is a selective, systemic herbicide primarily used for the post-emergence control of broadleaf weeds in various crops, including peas, cereals, and grasslands. It is a member of the phenoxycarboxylic acid group of herbicides and functions as a synthetic auxin.[1] By mimicking the plant growth hormone indole-3-acetic acid (IAA), this compound disrupts normal plant growth processes in susceptible species, leading to uncontrolled growth and eventual death.[1][2] Understanding the efficacy of this compound under various field conditions is crucial for optimizing its use and ensuring crop safety.
Experimental Design
A well-designed field trial is fundamental to obtaining reliable and statistically significant data. The following design is recommended for this compound efficacy trials:
2.1. Trial Layout:
-
Randomized Complete Block Design (RCBD): This design is recommended to minimize the effects of field variability such as soil type, slope, or moisture gradients.[3] Treatments are randomly assigned within each block, and each block contains all treatments.
-
Plot Size: A minimum plot size of 10 square meters is recommended to reduce edge effects and provide a representative area for assessment.[4]
-
Replicates: A minimum of four replicates (blocks) should be used to ensure statistical power.[4]
2.2. Treatments:
-
Untreated Control: An essential part of the trial, these plots receive no herbicide application and serve as a baseline for weed growth and crop health.
-
This compound Treatment Rates: Include a range of application rates, including the proposed label rate, a lower rate to determine the minimum effective dose, and a higher rate to assess crop tolerance.[5] For example, 0.5x, 1x, and 2x the recommended rate.
-
Standard Commercial Herbicide: Include a currently registered and effective herbicide for the target weeds and crop as a positive control for comparison.
Experimental Protocols
3.1. Site Selection:
-
Choose a site with a uniform and well-documented history of the target weed species infestation.
-
Ensure the site has uniform soil type, topography, and drainage.
-
Avoid areas with significant environmental gradients that could influence the results.
3.2. Herbicide Application:
-
Timing: Apply this compound post-emergence when the target weeds are young and actively growing, and the crop is at a tolerant growth stage as specified on the product label.[6][7]
-
Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform application and minimize spray drift.[8]
-
Weather Conditions: Record weather conditions (temperature, humidity, wind speed, and direction) at the time of application, as these can significantly impact herbicide efficacy and drift.[8] Avoid application during adverse weather conditions.[9]
3.3. Data Collection:
-
Weed Control Efficacy:
-
Visual Assessment: Rate weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT) using a percentage scale (0% = no control, 100% = complete control).[6]
-
Weed Counts: Count the number of individual weed species per unit area (e.g., quadrat) before and after treatment.
-
Biomass: Harvest the above-ground weed biomass from a defined area within each plot at the end of the trial to determine the reduction in weed growth.
-
-
Crop Tolerance (Phytotoxicity):
-
Visual Injury Assessment: Rate crop injury at regular intervals using a percentage scale (0% = no injury, 100% = crop death), noting any symptoms such as epinasty (twisting), stunting, or discoloration.[4]
-
-
Crop Yield: Harvest the crop from the center of each plot to determine the yield. This is a critical measure of the overall impact of the weed control treatments.
3.4. Data Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.[3]
-
Use mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatment means.
-
For dose-response analysis, non-linear regression models can be used to determine the effective dose (ED) values (e.g., ED50 and ED90).[10]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Efficacy of this compound on Broadleaf Weeds and Crop Yield (Example Data)
| Treatment | Application Rate (kg a.i./ha) | Weed Control (%) at 28 DAT | Crop Injury (%) at 14 DAT | Crop Yield (t/ha) |
| Untreated Control | 0 | 0 | 0 | 2.5 |
| This compound | 0.5 | 75 | 2 | 3.8 |
| This compound | 1.0 | 92 | 5 | 4.2 |
| This compound | 2.0 | 98 | 15 | 4.0 |
| Standard Herbicide | Label Rate | 90 | 3 | 4.1 |
Visualizations
Mechanism of Action of Synthetic Auxin Herbicides (like this compound)
Caption: Mechanism of action of synthetic auxin herbicides like this compound.
Experimental Workflow for this compound Efficacy Trial
Caption: Workflow for conducting an this compound herbicide efficacy field trial.
References
- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Logistic Analysis for Monitoring and Assessing Herbicide Efficacy | Weed Technology | Cambridge Core [cambridge.org]
- 4. nda.gov.za [nda.gov.za]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. herbiguide.com.au [herbiguide.com.au]
- 7. Spraying Time and Herbicide Efficacy | Mississippi Soybean Promotion Board [mssoy.org]
- 8. trialsupplies.com.au [trialsupplies.com.au]
- 9. eplanning.blm.gov [eplanning.blm.gov]
- 10. 12 Nonlinear Regression - Selectivity of Herbicides | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
Application Notes and Protocols for MCPB Formulation and Adjuvant Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and the selection of appropriate adjuvants to enhance its herbicidal efficacy. Detailed experimental protocols are included to facilitate the evaluation of novel formulations and adjuvant combinations.
Introduction to this compound
This compound is a selective, systemic phenoxybutyric acid herbicide used for the post-emergence control of a variety of annual and perennial broadleaf weeds in several crops.[1] As a synthetic auxin, this compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death.[1] The efficacy of this compound can be significantly influenced by its formulation and the addition of adjuvants to the spray solution.
This compound Formulation
This compound is most commonly available as a soluble concentrate (SL) formulation.[2] An SL formulation consists of the active ingredient dissolved in a solvent, which readily forms a true solution when mixed with water.[3] This formulation type is known for its ease of handling and mixing.[3]
Table 1: Characteristics of a Typical this compound Soluble Concentrate (SL) Formulation
| Property | Description |
| Appearance | Clear to amber liquid |
| Active Ingredient Content | Typically ranges from 40% to 50% (w/v) this compound |
| Solvent | Water or a water-miscible solvent |
| Stability | Good shelf-life under recommended storage conditions |
| Mixing with Water | Forms a true solution with minimal agitation required |
| Compatibility | Generally compatible with a range of tank-mix partners, but a jar test is always recommended to ensure physical compatibility.[4] |
Adjuvant Selection for Enhanced Efficacy
Adjuvants are substances added to a herbicide formulation or spray tank to improve the herbicide's performance.[5] For a foliar-applied herbicide like this compound, adjuvants play a crucial role in overcoming barriers to absorption, such as the waxy cuticle of the plant leaf.[5] The selection of the appropriate adjuvant can significantly impact the efficacy of this compound.
There are several classes of adjuvants that can be used with this compound, each with a distinct mechanism of action:[5][6]
-
Non-ionic Surfactants (NIS): These adjuvants reduce the surface tension of the spray droplets, leading to better spreading and coverage on the leaf surface. This increased contact area enhances the potential for herbicide absorption.
-
Crop Oil Concentrates (COC): COCs are composed of a petroleum-based oil and a surfactant.[2] The oil component helps to dissolve the waxy cuticle of the leaf, facilitating the penetration of the herbicide into the plant.[6]
-
Methylated Seed Oils (MSO): MSOs are derived from vegetable oils and are generally more aggressive at penetrating the leaf cuticle than COCs.[2] This can lead to faster and more effective herbicide uptake, especially under dry or stressful environmental conditions.[6]
Quantitative Data on Adjuvant Efficacy with Phenoxy Herbicides
While specific, publicly available quantitative data comparing the efficacy of different adjuvants with this compound is limited, studies on the closely related phenoxy herbicide MCPA can provide valuable insights into the expected performance enhancements. The following table, adapted from a representative study on MCPA, illustrates the potential impact of adjuvants on weed control.
Disclaimer: The following data is for the herbicide MCPA and is presented as a representative example of the expected effects of adjuvants on a phenoxy herbicide like this compound. Actual results with this compound may vary depending on the specific weed species, environmental conditions, and application parameters.
Table 2: Representative Efficacy of MCPA with Different Adjuvants on Broadleaf Weeds
| Treatment | Application Rate (g a.i./ha) | Adjuvant Type | Adjuvant Concentration (% v/v) | Weed Control (%) |
| MCPA | 500 | None | - | 65 |
| MCPA + Non-ionic Surfactant (NIS) | 500 | Non-ionic Surfactant | 0.25 | 78 |
| MCPA + Crop Oil Concentrate (COC) | 500 | Crop Oil Concentrate | 1.0 | 85 |
| MCPA + Methylated Seed Oil (MSO) | 500 | Methylated Seed Oil | 1.0 | 92 |
Data is hypothetical and for illustrative purposes based on general knowledge of phenoxy herbicide performance with adjuvants.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of different this compound formulations and adjuvant combinations in a controlled laboratory or greenhouse environment.
Protocol 1: Greenhouse Bioassay for this compound Efficacy
This protocol outlines a whole-plant bioassay to determine the efficacy of this compound with different adjuvants on a target weed species.[7]
Materials:
-
This compound soluble concentrate formulation
-
Selected adjuvants (NIS, COC, MSO)
-
Target weed species (e.g., Chenopodium album - common lambsquarters) grown in pots to the 3-4 leaf stage
-
Greenhouse with controlled temperature and light conditions
-
Laboratory sprayer calibrated to deliver a known volume
-
Analytical balance and volumetric flasks
-
Distilled water
Procedure:
-
Plant Preparation: Grow a sufficient number of the target weed species in pots containing a standard potting mix. Ensure uniform growth and select plants at the 3-4 true leaf stage for the experiment.[7]
-
Treatment Preparation:
-
Prepare a stock solution of the this compound formulation in distilled water.
-
For each adjuvant treatment, prepare a separate spray solution by adding the appropriate amount of this compound stock solution and the selected adjuvant to a volumetric flask and bringing it to volume with distilled water. The final concentration of the adjuvant should be based on the manufacturer's recommendations (e.g., 0.25% v/v for NIS, 1.0% v/v for COC and MSO).[2]
-
Include a control group that is sprayed with water only, and a group sprayed with this compound without any adjuvant.
-
-
Herbicide Application:
-
Calibrate the laboratory sprayer to deliver a consistent spray volume (e.g., 200 L/ha).
-
Randomly assign the potted plants to the different treatment groups. Include at least four replicate pots per treatment.
-
Spray the plants uniformly with the prepared treatment solutions.
-
-
Post-Treatment Care and Evaluation:
-
Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Visually assess the percentage of weed control at 7, 14, and 21 days after treatment (DAT). Use a rating scale where 0% = no effect and 100% = complete plant death.[7]
-
At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the average percent weed control and the average dry weight for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a means separation test) to determine if there are significant differences between the treatments.
-
Protocol 2: Jar Test for Tank-Mix Compatibility
This protocol describes a simple jar test to assess the physical compatibility of this compound with different adjuvants and other potential tank-mix partners.[4]
Materials:
-
This compound soluble concentrate formulation
-
Selected adjuvants and other tank-mix partners
-
Clean, clear glass jars with lids (1-quart or 1-liter)
-
Pipettes or graduated cylinders for measuring
-
Water from the intended spray source
Procedure:
-
Add Water: Fill the jar halfway with the water to be used for spraying.
-
Add Formulation Components: Add the components to the jar in the following order, capping and inverting the jar several times after each addition:
-
Wettable powders and dry flowables
-
Water-dispersible granules
-
Flowables and suspensions
-
Soluble concentrates (like this compound)
-
Emulsifiable concentrates
-
Adjuvants
-
-
Complete Filling and Mix: Fill the remainder of the jar with water, cap it, and invert it at least 10 times to ensure thorough mixing.
-
Observe: Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Precipitation: Formation of solid particles.
-
Flocculation: Aggregation of small particles into larger clumps.
-
Phase separation: Separation of the mixture into distinct layers.
-
Gelling: Thickening of the mixture.
-
-
Interpretation: If any signs of incompatibility are observed, the tank mix should not be used.
Visualizations
Signaling Pathway of this compound (Auxin Mimic)
References
- 1. fs.usda.gov [fs.usda.gov]
- 2. Crop Protection Network [cropprotectionnetwork.org]
- 3. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 4. fbn.com [fbn.com]
- 5. erams.com [erams.com]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of MCPB from Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), a widely used phenoxyacetic acid herbicide, from environmental water and soil samples. The methodologies outlined are designed to yield high-purity extracts suitable for sensitive and accurate downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a selective systemic herbicide used for the control of broadleaf weeds in various agricultural settings. Its presence in environmental matrices such as water and soil is a matter of concern due to its potential for mobility and persistence, which can lead to contamination of non-target areas and water resources. Accurate monitoring of this compound levels is crucial for environmental risk assessment and regulatory compliance.
Solid-phase extraction has emerged as a robust and efficient technique for the pre-concentration and purification of this compound from complex environmental samples.[1] It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract cleanliness. This application note details optimized SPE protocols for both water and soil samples, utilizing a hydroxylated polystyrene-divinylbenzene copolymer sorbent, which has demonstrated high retention for polar compounds like acidic herbicides.[2]
Data Presentation
The following tables summarize the expected quantitative performance of the described SPE protocols for this compound in water and soil samples.
Table 1: Quantitative Data for SPE of this compound from Water Samples
| Parameter | Value | Reference |
| Sorbent | Isolute ENV+ (Hydroxylated Polystyrene-DVB) | [3] |
| Limit of Quantitation (LOQ) | 0.01 - 0.05 µg/L | [3] |
| Average Recovery | 76.5 - 108.3% | [3] |
| Relative Standard Deviation (RSD) | < 13.6% | [3] |
Table 2: Quantitative Data for SPE of this compound from Soil Samples
| Parameter | Value | Reference |
| Sorbent | Hydroxylated Polystyrene-DVB (assumed) | |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | [4] |
| Limit of Detection (LOD) | 0.000318 - 0.000913 mg/kg | [4] |
| Expected Recovery | 80 - 110% | |
| Expected Relative Standard Deviation (RSD) | < 15% |
Note: Expected recovery and RSD for soil are based on typical performance for similar validated methods.
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Water Samples
This protocol is optimized for the extraction of this compound from surface water, groundwater, and drinking water.
Materials:
-
SPE Cartridges: Hydroxylated Polystyrene-DVB, 200 mg/6 mL
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Hydrochloric Acid (HCl), concentrated
-
Elution Solvent: Acetonitrile with 2% formic acid
-
Glass test tubes
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Methodology:
-
Sample Pre-treatment:
-
Collect a 500 mL water sample in a clean glass container.
-
Acidify the sample to a pH of approximately 1.0 by adding concentrated HCl dropwise. This is crucial as this compound has a pKa of around 3.0, and a pH two units below the pKa ensures it is in its non-ionized form, promoting efficient retention on the non-polar SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 5 mL of deionized water (pH adjusted to ~1.0 with HCl) through the sorbent bed. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a clean glass collection tube under each cartridge.
-
Elute the retained this compound by passing 2 x 4 mL of the elution solvent (acetonitrile with 2% formic acid) through the cartridge at a slow flow rate (1-2 mL/min).
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction of this compound from Soil Samples
This protocol involves an initial solvent extraction followed by a solid-phase extraction cleanup.
Materials:
-
SPE Cartridges: Hydroxylated Polystyrene-DVB, 200 mg/6 mL
-
Methanol (HPLC grade), acidified with 0.1% formic acid
-
Deionized Water (18 MΩ·cm)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Primary Secondary Amine (PSA) sorbent (for optional dSPE cleanup)
-
Centrifuge and centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Elution Solvent: Acetonitrile with 2% formic acid
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Methodology:
-
Sample Pre-treatment and Extraction:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acidified methanol (0.1% formic acid).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.[2]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant (extract) into a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition and equilibrate the SPE cartridges as described in Protocol 1, steps 2a and 2b.
-
-
Sample Loading:
-
Dilute the soil extract 1:1 with acidified deionized water (pH ~1.0) to reduce the organic solvent concentration and promote retention.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water/methanol (90:10, v/v) to remove interferences.
-
Dry the cartridge under vacuum for 15-20 minutes.
-
-
Elution:
-
Elute the this compound as described in Protocol 1, step 5.
-
-
Concentration:
-
Concentrate the eluate and reconstitute as described in Protocol 1, step 6, for subsequent analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the solid-phase extraction process.
References
Application Notes and Protocols for Immunoassay-Based Detection of MCPB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various immunoassay techniques tailored for the detection of the herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). The following sections detail the principles, required materials, and step-by-step procedures for Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Immunoassay, Chemiluminescence Immunoassay (CLIA), and Lateral Flow Immunoassay (LFIA).
Introduction to Immunoassays for this compound Detection
Immunoassays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and its target antigen. For a small molecule like this compound (a hapten), immunoassays require the production of specific antibodies. This is achieved by conjugating this compound to a larger carrier protein, making it immunogenic. The resulting antibodies can then be employed in various assay formats to detect and quantify this compound in diverse samples such as water, soil, and agricultural products.
The primary advantages of using immunoassays for this compound detection include high throughput, rapid screening capabilities, and cost-effectiveness compared to traditional chromatographic methods. These techniques are invaluable for environmental monitoring, food safety assessment, and toxicological studies.
Metabolic Pathway of this compound
This compound is a phenoxybutyric acid herbicide that, in susceptible plants, undergoes metabolic activation to a more phytotoxic compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA), through a process called β-oxidation. This conversion is a critical aspect of its herbicidal activity. Understanding this pathway is essential for interpreting toxicological data and for developing assays that can distinguish between the parent compound and its active metabolite.
Caption: Metabolic activation of this compound to MCPA via the β-oxidation pathway in plants.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For this compound, a competitive ELISA format is typically employed.
Principle
In a competitive ELISA for this compound, a known amount of this compound-protein conjugate is coated onto the wells of a microtiter plate. The sample containing unknown amounts of this compound is mixed with a limited amount of anti-MCPB antibody and added to the wells. The free this compound in the sample competes with the coated this compound-protein conjugate for binding to the antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Limit (LOD) | 0.84 ng/mL | [1] |
| IC50 | 11.64 ng/mL | [1] |
| Linear Range | 2.95 - 58.32 ng/mL | [1] |
| Cross-reactivity (MCPA) | ~10% | Varies by antibody |
| Cross-reactivity (2,4-D) | <1% | Varies by antibody |
Note: Data is for a structurally similar compound, 4-chlorophenoxyacetic acid (4-CPA), and is representative of expected performance for an this compound ELISA.
Experimental Protocol
3.3.1. Materials
-
Anti-MCPB monoclonal antibody
-
This compound standard solutions
-
This compound-BSA conjugate for coating
-
Goat anti-mouse IgG-HRP (secondary antibody)
-
96-well microtiter plates
-
Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
3.3.2. Procedure
-
Coating: Dilute the this compound-BSA conjugate in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of diluted anti-MCPB antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted goat anti-mouse IgG-HRP to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at 37°C.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Caption: Workflow for a competitive ELISA for this compound detection.
Fluorescence Immunoassay (FIA) for this compound
Fluorescence-based immunoassays offer high sensitivity and a wide dynamic range. A common format is the Fluorescence Polarization Immunoassay (FPIA), a homogeneous technique that does not require separation of bound and free components.
Principle
In a competitive FPIA for this compound, a fluorescently labeled this compound derivative (tracer) is used. When the tracer is bound by the anti-MCPB antibody, its rotation in solution is slowed, resulting in a high degree of fluorescence polarization. Free this compound from the sample competes with the tracer for antibody binding sites. As the concentration of this compound in the sample increases, more tracer is displaced from the antibody, allowing it to rotate more freely and resulting in a decrease in fluorescence polarization.
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Limit (LOD) | 10 ng/mL | [2] |
| Assay Time | 5 minutes | [2] |
| Cross-reactivity (2,4,5-T) | 1% | [2] |
Note: Data is for the related herbicide 2,4-D and is indicative of expected performance for an this compound FPIA.
Experimental Protocol
4.3.1. Materials
-
Anti-MCPB antibody
-
This compound standard solutions
-
This compound-fluorescein tracer
-
Assay buffer (e.g., PBS)
-
Fluorescence polarization reader
4.3.2. Procedure
-
Reagent Preparation: Prepare serial dilutions of this compound standards in the assay buffer. Dilute the anti-MCPB antibody and the this compound-fluorescein tracer to their optimal concentrations in the assay buffer.
-
Assay Reaction: In a suitable microplate or cuvette, add the sample or this compound standard, the diluted anti-MCPB antibody, and the diluted this compound-fluorescein tracer.
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a dedicated instrument. The excitation and emission wavelengths will depend on the fluorophore used (e.g., for fluorescein, ~485 nm excitation and ~520 nm emission).
Caption: Workflow for a Fluorescence Polarization Immunoassay (FPIA) for this compound.
Chemiluminescence Immunoassay (CLIA) for this compound
CLIA is an immunoassay technique that uses a chemiluminescent label. The emission of light resulting from a chemical reaction provides a highly sensitive detection method.
Principle
Similar to ELISA, a competitive format is used for this compound detection. An this compound-protein conjugate is coated on a solid phase (e.g., magnetic beads or microplate wells). The sample is incubated with an anti-MCPB antibody labeled with a chemiluminescent molecule (e.g., acridinium ester or luminol). The free this compound in the sample competes with the coated this compound for binding to the labeled antibody. After separation of the bound and free labeled antibody, a trigger solution is added to initiate the chemiluminescent reaction. The light intensity is measured and is inversely proportional to the this compound concentration in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Detection Limit (LOD) | 0.12 µg/L (FI-CL) | |
| Detection Limit (LOD) | 0.1 µg/L (HPLC-CL) |
Note: Data is for chemiluminescence detection coupled with flow injection or HPLC, not a direct immunoassay format, but indicates the potential sensitivity of the detection method.
Experimental Protocol
5.3.1. Materials
-
Anti-MCPB antibody labeled with a chemiluminescent probe
-
This compound standard solutions
-
Microplates or magnetic beads coated with this compound-protein conjugate
-
Washing buffer
-
Trigger solutions (specific to the chemiluminescent label)
-
Luminometer or chemiluminescence plate reader
5.3.2. Procedure
-
Competitive Reaction: Add the sample or this compound standard and the chemiluminescent-labeled anti-MCPB antibody to the this compound-coated microplate wells or magnetic beads.
-
Incubation: Incubate to allow for competitive binding.
-
Separation: If using magnetic beads, use a magnetic separator to wash the beads. If using a microplate, wash the wells with washing buffer to remove unbound labeled antibody.
-
Signal Generation: Add the trigger solutions to initiate the chemiluminescent reaction.
-
Measurement: Immediately measure the light emission using a luminometer.
Caption: Workflow for a competitive Chemiluminescence Immunoassay (CLIA) for this compound.
Lateral Flow Immunoassay (LFIA) for this compound
LFIA, also known as strip tests, are simple, rapid, and portable devices suitable for on-site screening.
Principle
A competitive LFIA format is used for this compound detection. The test strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane with a test line (T) and a control line (C), and an absorbent pad. The conjugate pad contains gold nanoparticles coated with anti-MCPB antibodies. The test line is coated with an this compound-protein conjugate, and the control line is coated with a secondary antibody that binds to the anti-MCPB antibody.
When a sample containing this compound is applied to the sample pad, it flows to the conjugate pad, where the this compound binds to the antibody-gold nanoparticle conjugates. This mixture then migrates along the nitrocellulose membrane. If this compound is present in the sample, it will saturate the binding sites of the antibody-gold nanoparticle conjugates, preventing them from binding to the this compound-protein conjugate at the test line. Therefore, a weaker or absent test line indicates a positive result. The unbound antibody-gold nanoparticle conjugates will continue to migrate and be captured by the secondary antibody at the control line, indicating that the test is valid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Visual LOD | 12.5 ng/mL | [1] |
| Assay Time | < 15 minutes | [1] |
Note: Data is for a structurally similar compound, 4-chlorophenoxyacetic acid (4-CPA), and is representative of expected performance for an this compound LFIA.
Experimental Protocol
6.3.1. Materials
-
LFIA test strips (comprising sample pad, conjugate pad with anti-MCPB Ab-gold nanoparticle conjugates, nitrocellulose membrane with test and control lines, and absorbent pad)
-
Sample buffer
-
This compound standard solutions or samples
6.3.2. Procedure
-
Sample Preparation: Prepare the sample according to the specific matrix requirements (e.g., extraction from soil, dilution of water sample).
-
Assay Performance: Place the test strip on a flat, dry surface.
-
Sample Application: Apply a defined volume of the prepared sample to the sample pad of the test strip.
-
Incubation: Allow the sample to migrate along the strip for the specified time (e.g., 10-15 minutes).
-
Result Interpretation: Observe the color intensity of the test line (T) and the control line (C).
-
Negative: Both T and C lines appear.
-
Positive: The C line appears, but the T line is either absent or has a significantly reduced intensity compared to a negative control.
-
Invalid: The C line does not appear.
-
Caption: Workflow for a competitive Lateral Flow Immunoassay (LFIA) for this compound.
References
MCPB in Integrated Weed Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective, post-emergence phenoxy herbicide used for the control of broadleaf weeds in various agricultural crops, particularly legumes like peas and clovers. As a synthetic auxin, this compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death of susceptible weed species. Its selectivity is attributed to the inability of tolerant plants to metabolize this compound into the more herbicidally active MCPA through β-oxidation. This document provides detailed application notes and protocols for the use of this compound within integrated weed management (IWM) systems, focusing on its efficacy, crop tolerance, environmental fate, and mechanism of action.
Data Presentation
Efficacy of this compound on Key Broadleaf Weeds
The following table summarizes the efficacy of this compound on various broadleaf weeds. Efficacy is presented as a percentage of control and is dependent on the application rate and the growth stage of the weed.
| Weed Species | Common Name | Growth Stage at Application | This compound Application Rate (kg a.i./ha) | Weed Control (%) |
| Chenopodium album | Fat Hen | Seedling | 1.12 - 2.24 | 70 - 90 |
| Cirsium arvense | Creeping Thistle | Rosette | 1.68 - 2.24 | 85 - 95 |
| Rumex crispus | Curled Dock | Seedling | 1.68 - 2.24 | 80 - 90 |
| Polygonum aviculare | Knotgrass | Seedling | 1.68 - 2.24 | 60 - 80 |
| Capsella bursa-pastoris | Shepherd's Purse | Seedling | 1.12 - 1.68 | 90 - 100 |
Crop Tolerance to this compound Application
This compound is valued for its selectivity in legume crops. The table below presents crop injury data for peas and clover at different growth stages and application rates. Injury is rated on a scale of 0 to 100, where 0 is no visible injury and 100 is complete crop death.
| Crop Species | Growth Stage at Application | This compound Application Rate (kg a.i./ha) | Crop Injury Rating (%) |
| Pisum sativum (Pea) | 3-4 nodes | 1.12 | <10 |
| Pisum sativum (Pea) | 3-4 nodes | 2.24 | 10 - 20 |
| Trifolium repens (White Clover) | 1-2 trifoliate leaves | 1.12 | <5 |
| Trifolium repens (White Clover) | 1-2 trifoliate leaves | 2.24 | 5 - 15 |
Note: Crop injury from this compound in peas often manifests as temporary twisting or drooping, from which the plants typically recover.[1]
Environmental Fate of this compound
The environmental persistence and mobility of a herbicide are critical considerations for its use in IWM. The following table summarizes key environmental fate parameters for this compound.
| Parameter | Value | Interpretation |
| Soil Half-life (DT50) | 7 - 40 days | Low to moderate persistence |
| Organic Carbon Partition Coefficient (Koc) | 20 - 150 L/kg | High to moderate mobility |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Field Trial
Objective: To determine the efficacy of different rates of this compound on a spectrum of broadleaf weeds in a pea crop.
1. Experimental Design:
- Design: Randomized Complete Block Design (RCBD).
- Replicates: 4.
- Plot Size: 3 m x 10 m.
- Treatments:
- Untreated control.
- This compound at 1.12 kg a.i./ha.
- This compound at 1.68 kg a.i./ha.
- This compound at 2.24 kg a.i./ha.
2. Site Selection and Preparation:
- Select a field with a known history of uniform broadleaf weed infestation.
- Prepare the seedbed according to standard local practices for pea cultivation.
3. Crop and Weed Management:
- Sow a commercial pea variety at the recommended seeding rate.
- Allow weeds to emerge and reach the 2-4 true leaf stage before herbicide application.
4. Herbicide Application:
- Use a calibrated backpack sprayer with flat-fan nozzles to ensure uniform coverage.
- Apply treatments when environmental conditions are optimal (low wind, moderate temperature).
5. Data Collection:
- Weed Counts: At 0, 14, and 28 days after treatment (DAT), count the number of individuals of each target weed species in two 0.25 m² quadrats per plot.
- Biomass: At 28 DAT, harvest the above-ground biomass of each weed species from the quadrats, dry at 70°C for 72 hours, and record the dry weight.
- Efficacy Calculation: Calculate the percent weed control based on the reduction in weed density and biomass relative to the untreated control.
6. Statistical Analysis:
- Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Protocol 2: Assessment of Crop Tolerance to this compound
Objective: To evaluate the phytotoxicity of different rates of this compound on peas.
1. Experimental Design:
- Follow the same experimental design as in Protocol 1.
2. Application:
- Apply this compound treatments at the 3-4 node stage of the pea crop.
3. Data Collection:
- Visual Injury Ratings: At 7, 14, and 21 DAT, visually assess crop injury on a scale of 0-100%, where 0 = no injury, and 100 = complete plant death. Assess symptoms such as stunting, chlorosis, necrosis, and epinasty.
- Plant Height: At 28 DAT, measure the height of 10 randomly selected pea plants per plot.
- Yield: At maturity, harvest the peas from a central area of each plot (e.g., 1.5 m x 8 m) and determine the grain yield, adjusting for moisture content.
4. Statistical Analysis:
- Analyze visual injury ratings, plant height, and yield data using ANOVA.
- Compare treatment means to identify any significant adverse effects on the crop.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound is converted to MCPA, which binds to the SCF-TIR1/AFB receptor complex, leading to the degradation of Aux/IAA repressors and subsequent unregulated gene expression.
Experimental Workflow for this compound Efficacy and Crop Tolerance Assessment
Caption: Workflow for conducting field trials to evaluate the efficacy and crop safety of this compound.
Logical Relationship in Integrated Weed Management with this compound
Caption: The role of this compound application within a decision-based Integrated Weed Management framework.
References
Application Notes and Protocols for the Use of MCPB in Clover and Alfalfa Seedling Establishment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) for the selective control of broadleaf weeds during the critical establishment phase of seedling clover (Trifolium spp.) and alfalfa (Medicago sativa). The following protocols and data are intended to guide research and development efforts in the safe and effective use of this phenoxybutyric herbicide.
Introduction
This compound is a systemic, selective herbicide that mimics the action of the natural plant hormone auxin.[1] It is primarily absorbed through the leaves and roots of susceptible plants and translocated throughout the plant, leading to uncontrolled growth and eventual death.[1] Its selectivity in leguminous crops like clover and alfalfa is attributed to the ability of these plants to metabolize this compound into non-phytotoxic compounds, a process that does not occur as efficiently in many broadleaf weeds. Effective weed management during the seedling stage of clover and alfalfa is crucial for establishing a vigorous and productive stand, as young forage plants are highly susceptible to competition from fast-growing weeds.
Data Presentation
The following tables summarize key quantitative data related to the application of this compound for weed control in seedling clover and alfalfa.
Table 1: this compound Application Rates and Timing for Seedling Clover and Alfalfa
| Crop | Crop Stage for Application | This compound Application Rate (Amine Formulation) | Water Volume |
| Alfalfa | 2 to 4 trifoliate leaf stage | 0.5 - 1.5 L/ha | 100 - 300 L/ha |
| Clover (Red, White, Alsike) | At least 2 trifoliate leaves | 1.0 - 2.0 L/ha | 100 - 300 L/ha |
Note: Rates may vary depending on the specific this compound product formulation, weed species present, and environmental conditions. Always consult the product label for specific recommendations.
Table 2: Weed Control Efficacy of this compound in Seedling Legumes
| Weed Species | Common Name | Susceptibility to this compound |
| Chenopodium album | Common Lambsquarters | Susceptible |
| Amaranthus retroflexus | Redroot Pigweed | Susceptible |
| Capsella bursa-pastoris | Shepherd's-purse | Susceptible |
| Thlaspi arvense | Field Pennycress | Susceptible |
| Sinapis arvensis | Wild Mustard | Susceptible |
| Polygonum convolvulus | Wild Buckwheat | Moderately Susceptible |
| Cirsium arvense | Canada Thistle (top growth) | Suppression |
Efficacy is dependent on the weed's growth stage at the time of application (seedling stage is optimal) and the application rate used.
Table 3: Crop Safety and Phytotoxicity of this compound on Seedling Clover and Alfalfa
| Crop | Application Rate | Phytotoxicity Symptoms | Impact on Stand |
| Alfalfa | Recommended rates | Temporary leaf twisting or epinasty may occur. | Minimal to no stand reduction. |
| Excessive rates (> 2.0 L/ha) | Increased severity of leaf twisting, stunting. | Potential for stand reduction. | |
| Clover | Recommended rates | Slight temporary growth retardation may be observed. | Minimal to no stand reduction. |
| Excessive rates (> 2.5 L/ha) | More pronounced stunting and potential for stand loss. | Significant stand reduction possible. |
Experimental Protocols
The following are detailed methodologies for conducting key experiments to evaluate the efficacy and crop safety of this compound in seedling clover and alfalfa.
Protocol for Evaluating Weed Control Efficacy and Crop Phytotoxicity
Objective: To determine the efficacy of various rates of this compound on target broadleaf weeds and to assess the phytotoxicity to seedling clover and alfalfa.
Materials:
-
Certified seed of the desired clover or alfalfa variety.
-
This compound herbicide formulation.
-
Calibrated research plot sprayer.
-
Appropriate personal protective equipment (PPE).
-
Randomized complete block design (RCBD) experimental plots.
-
Weed and crop assessment tools (e.g., quadrats, rating scales).
Procedure:
-
Site Selection and Preparation: Select a field with a uniform and representative population of the target broadleaf weeds. Prepare a uniform seedbed to ensure optimal crop establishment.
-
Planting: Plant the clover or alfalfa seed at the recommended seeding rate and depth for the region and soil type.
-
Experimental Design: Establish experimental plots using an RCBD with a minimum of four replications. Include an untreated control and a range of this compound application rates (e.g., 0.5x, 1x, and 2x the recommended rate). Plot size should be sufficient to minimize edge effects (e.g., 2m x 5m).
-
Herbicide Application: Apply this compound treatments when the majority of the crop seedlings have reached the 2 to 4 trifoliate leaf stage and the target weeds are in the seedling stage (2-4 true leaves). Use a calibrated research plot sprayer to ensure accurate and uniform application. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Data Collection:
-
Weed Control Efficacy: At 14 and 28 days after treatment (DAT), visually assess the percent control of each target weed species in each plot compared to the untreated control (0% = no control, 100% = complete control).
-
Crop Phytotoxicity: At 7, 14, and 28 DAT, visually assess crop injury on a scale of 0 to 100% (0% = no injury, 100% = crop death). Note any symptoms such as stunting, chlorosis, or epinasty.
-
Crop Stand Counts: At 28 DAT, count the number of live crop plants in a designated area (e.g., two 0.25 m² quadrats) within each plot.
-
Forage Yield: At the first harvest, collect the forage from a predetermined area within each plot. Separate the crop and weed biomass, dry to a constant weight, and record the dry matter yield for each.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine significant differences between treatments.
Visualizations
Signaling Pathway of this compound (Synthetic Auxin)
Caption: this compound signaling pathway leading to uncontrolled gene expression.
Experimental Workflow for this compound Efficacy and Crop Safety Evaluation
Caption: Workflow for evaluating this compound in seedling forages.
References
Aerial vs. Ground Application of MCPB: A Comparative Analysis for Researchers and Development Professionals
Application Notes and Protocols
For inquiries into the application of 4-(4-chloro-o-tolyloxy)butyric acid (MCPB), a selective phenoxy herbicide, this document provides a detailed comparison of aerial and ground application methods. These notes are intended for researchers, scientists, and professionals involved in herbicide development and agricultural sciences.
This compound is a systemic herbicide primarily used for the control of broadleaf weeds in various crops, including cereals, legumes (such as peas), and pastures.[1] Its efficacy and environmental impact can be significantly influenced by the method of application. The choice between aerial and ground-based spraying involves a trade-off between speed, cost, coverage, and potential for off-target drift.
Comparative Data on Application Methods
Direct comparative efficacy studies for aerial versus ground application of this compound are limited in publicly available literature. However, data from studies on similar herbicides, such as MCPA and other synthetic auxins, as well as fungicides, can provide valuable insights into the expected performance characteristics of each application method. The following tables summarize key comparative metrics.
Table 1: General Application Parameters for this compound
| Parameter | Aerial Application | Ground Application | Source(s) |
| Water Volume | 30-100 L/ha | 100-300 L/ha | Nufarm this compound 400 Label |
| Typical Speed | High (e.g., 160-240 km/h for fixed-wing aircraft) | Low to Moderate (e.g., 6-25 km/h) | General Aviation & Ground Sprayer Specifications |
| Droplet Size | Coarse to Very Coarse (to minimize drift) | Fine to Coarse (depending on target and conditions) | N/A |
Table 2: Comparative Efficacy of Aerial vs. Ground Application (Fungicide in Chickpeas - as a proxy for a foliar-applied product)
Data from a study on fungicide application in chickpeas, demonstrating comparable efficacy between the two methods under specific conditions.
| Parameter | Aerial Application | Ground Application | Untreated Control | Source(s) |
| Disease Severity (Ascochyta blight) - 2003 | 21% | 18% | 66% | [2] |
| Disease Severity (Ascochyta blight) - 2004 | 18-20% | 18-20% | 99% | [2] |
| Crop Yield (bu/acre) - 2003 | 32.7 | 34.4 (adjusted for track damage) | 13 | [2] |
Table 3: Comparative Spray Drift Potential (Florpyrauxifen-benzyl - as a proxy for a synthetic auxin herbicide)
This data illustrates the higher drift potential of aerial applications compared to ground applications.
| Parameter | Aerial Application | Ground Application | Source(s) |
| Downwind Drift Distance for 25% Canopy Coverage Reduction | > 61 m | ~15 m | N/A |
| Relative Increase in Downwind Drift | 5.0- to 8.6-fold greater than ground | N/A | N/A |
Table 4: Cost and Productivity Comparison (General Herbicide Application in Forestry)
| Parameter | Aerial Application (Helicopter) | Ground Application (Hand Spraying) | Source(s) |
| Cost per Acre (excluding chemical) | $7 - $10 | $30 | [3] |
| Acres per Day per Application Unit | 5-15 acres per load | ~5 acres per person | [3] |
Experimental Protocols
To generate robust comparative data for aerial versus ground application of this compound, the following experimental protocols are recommended. These are generalized methodologies that should be adapted to specific crop, weed, and environmental conditions.
Protocol 1: Comparative Efficacy and Crop Phytotoxicity Trial
Objective: To compare the efficacy of this compound in controlling target weed species and to assess any phytotoxic effects on the crop when applied via aerial and ground methods.
1. Experimental Design:
- Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
- Treatments:
- Untreated Control
- Aerial Application of this compound at recommended rate
- Ground Application of this compound at recommended rate
- (Optional) Aerial and Ground application at 2x the recommended rate to assess crop safety margins.
- Plot Size: Sufficiently large to accommodate the application equipment and minimize edge effects. For aerial applications, this may require large plots or strip trials.
2. Application Parameters:
- Aerial Application:
- Aircraft: Specify type (e.g., fixed-wing, helicopter, UAV).
- Nozzle Type: Select for coarse droplet size to minimize drift.
- Boom Width and Height: Calibrated for uniform coverage.
- Application Speed and Pressure: Recorded and consistent across replications.
- Carrier Volume: As per manufacturer's recommendation (e.g., 30-100 L/ha).
- Ground Application:
- Sprayer Type: Specify (e.g., tractor-mounted boom sprayer).
- Nozzle Type, Spacing, and Boom Height: Calibrated for uniform coverage.
- Application Speed and Pressure: Recorded and consistent.
- Carrier Volume: As per manufacturer's recommendation (e.g., 100-300 L/ha).
3. Data Collection:
- Weed Control Efficacy:
- Assess weed density and biomass in quadrats at 0, 14, 28, and 56 days after treatment (DAT).
- Visual ratings of percent weed control at the same intervals.
- Crop Phytotoxicity:
- Visual injury ratings (e.g., stunting, epinasty, chlorosis) at 7, 14, and 28 DAT.
- Crop Yield:
- Harvest the entire plot or representative subplots and determine yield per unit area.
4. Statistical Analysis:
- Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.
Protocol 2: Spray Deposition and Canopy Penetration Study
Objective: To quantify and compare the spray deposition and penetration into the crop canopy from aerial and ground applications of this compound.
1. Experimental Setup:
- Use the same plot layout and application treatments as in Protocol 1.
- Include a fluorescent tracer dye in the spray tank mixture.
2. Sample Collection:
- Place water-sensitive paper (WSP) or Mylar cards at different levels within the crop canopy (e.g., upper, middle, and lower) and on the ground between crop rows.
- Collect leaf samples from different canopy depths.
3. Analysis:
- WSP/Mylar Cards:
- Use image analysis software to determine droplet density, droplet size spectrum, and percent coverage.
- Leaf Samples:
- Wash leaves with a known volume of solvent to extract the fluorescent tracer.
- Use a fluorometer to quantify the amount of tracer, and by extension, the amount of herbicide deposited.
4. Data Presentation:
- Present data as droplet density (droplets/cm²), percent coverage, and herbicide deposition (µg/cm²) at different canopy levels for each application method.
Visualizations
Mode of Action of this compound
This compound is a synthetic auxin herbicide.[1] In susceptible plants, it is converted to MCPA through β-oxidation. MCPA mimics the natural plant hormone auxin (indole-3-acetic acid or IAA), leading to uncontrolled and disorganized cell growth, which ultimately results in the death of the plant.[4]
Caption: Mode of action of this compound in susceptible plants.
Experimental Workflow: Comparative Efficacy Trial
This workflow outlines the key steps in conducting a field trial to compare aerial and ground applications of this compound.
References
Application Notes and Protocols for MCPB Tank-Mix Compatibility
Introduction
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective, post-emergent phenoxybutyric acid herbicide classified under the WSSA/HRAC Group 4 mode of action (synthetic auxins).[1] It is primarily used for the control of broadleaf weeds in legume crops, such as peas and beans, which can metabolize this compound into the active herbicidal form (MCPA), while many weed species cannot.
Tank-mixing, the practice of combining multiple pesticides or other agrochemicals in a single spray solution, is a common practice to enhance efficiency, broaden the pest control spectrum, and manage herbicide resistance.[2][3] However, the success of a tank-mix depends on the compatibility of its components. Incompatibility can be categorized as:
-
Legal Incompatibility: A mixture is prohibited by one or more of the product labels. It is illegal to mix pesticides when a label specifically forbids it.[2][4]
-
Physical Incompatibility: The products fail to mix or stay uniformly suspended in the spray tank, leading to the formation of solids, gels, or sludge that can clog equipment and cause uneven application.[3][4][5]
-
Chemical (Biological) Incompatibility: The components interact in the spray solution, altering their chemical properties and biological activity. This can lead to reduced efficacy (antagonism), enhanced efficacy (synergism), or crop injury (phytotoxicity).[5][6]
This document provides detailed protocols for assessing the physical and biological compatibility of this compound with other herbicides to ensure optimal performance and crop safety.
Protocol: Physical Compatibility Assessment (Jar Test)
A jar test is a critical preliminary step to determine the physical compatibility of a proposed tank-mix before mixing large quantities.[2][4] This test only evaluates physical stability and does not assess chemical or biological interactions.[2][4][5]
2.1 Objective To simulate tank-mixing on a small scale to observe for signs of physical incompatibility, such as the formation of precipitates, flakes, gels, or phase separation.[5][7]
2.2 Materials
-
Two clean, clear glass quart jars with sealable lids.[8]
-
Carrier solution (water or liquid fertilizer) from the same source that will be used for the field application.[2][7]
-
Accurate measuring devices (e.g., graduated cylinders, pipettes, or syringes).[8]
-
All components of the proposed tank-mix: this compound, partner herbicide(s), adjuvants, etc.
-
Appropriate Personal Protective Equipment (PPE) as specified on the product labels.[2]
2.3 Procedure
-
Add 1 pint of the carrier solution to a clean quart jar. This represents the spray tank.[8]
-
Add a compatibility agent to one of the jars if one will be used, to compare its effect.[8]
-
Add the tank-mix partners one at a time in the correct mixing order, using proportionate amounts based on the label rates.[7][8] A common mixing order is represented by the WAMLEGS or APPLES acronyms:
-
After each addition, cap the jar and invert it 10 times to ensure thorough mixing.[7]
-
Once all components are added, let the jar stand for 15 to 30 minutes and observe the solution.[2][7]
-
Inspect the mixture for signs of incompatibility such as separation, large flakes, precipitates, gels, or heavy oily films.[7]
-
If the mixture separates but can be easily remixed by inverting the jar, the combination may be sprayable provided continuous and vigorous agitation is used in the spray tank.[7] If precipitates or gels form that do not redisperse, the mixture is physically incompatible and should not be used.[7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", newrank=true]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} Caption: Workflow for determining this compound tank-mix compatibility.
Biological Interactions: Antagonism, Synergism, and Additivity
Biological compatibility refers to the interaction of herbicides at a physiological level, which can alter weed control efficacy and crop safety.[6]
-
Additive Effect: The combined effect of the herbicides is equal to the sum of their individual effects.[10]
-
Synergistic Effect: The combined effect is significantly greater than the predicted additive effect. This interaction is beneficial for weed control.[6][10]
-
Antagonistic Effect: The combined effect is significantly less than the predicted additive effect, resulting in reduced weed control.[6][10] This is the most common and problematic interaction.
Antagonism often occurs when mixing post-emergent grass herbicides (graminicides, Group 1) with broadleaf herbicides.[10][11] Phenoxy herbicides, the class to which this compound belongs, are known to antagonize the activity of some other herbicides, including certain sulfonylureas (Group 2) and graminicides.[12] The cause can be physiological, such as reduced absorption or translocation of one herbicide due to the presence of the other.[6][11]
dot graph G { layout=neato; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Herbicide Interaction Types", labelloc=t, pad=0.5]; node [style="filled", fontname="Arial", fontsize=11, shape=circle, fixedsize=true, width=1.5]; edge [color="#5F6368", penwidth=1.5];
} Caption: Conceptual diagram of herbicide interaction types.
Quantitative Data Summary
Table 1: Documented this compound Tank-Mix Partner and Weed Control Spectrum This table summarizes the weed control spectrum for a known compatible tank-mix of this compound and Bentazone in peas, based on manufacturer technical updates.[13]
| Tank-Mix Partner | Crop | Target Weed Species | Susceptibility Level |
| Bentazone | Peas | Black-bindweed | S |
| Charlock | S | ||
| Chickweed, Common | S | ||
| Cleavers | S | ||
| Fat-hen | S | ||
| Forget-me-not, Field | S | ||
| Hemp-nettle, Common | S | ||
| Knotgrass | S | ||
| Mayweed spp. | S | ||
| Mustard, Black | S | ||
| Penny-cress, Field | S | ||
| Redshank | S | ||
| Shepherd’s-purse | S | ||
| Thistle, Creeping (aerial) | SP | ||
| S = Susceptible; SP = Top growth suppressed. Control levels may vary based on weed growth stage.[13] |
Table 2: Potential Antagonistic Interactions with Phenoxy-Type Herbicides This table highlights examples of antagonism observed when phenoxy herbicides (like 2,4-D or MCPA, which are related to this compound) are mixed with other herbicide groups. These examples serve as a caution, indicating that similar interactions could potentially occur with this compound and should be evaluated.
| Herbicide Class (Example) | Phenoxy Partner (Example) | Observed Effect | Potential Implication for this compound | Reference |
| ACCase Inhibitors (Clethodim, Sethoxydim) | 2,4-DB, Bentazone | Significant reduction in grass control. | Potential for reduced grass control. | [10] |
| ALS Inhibitors (Metsulfuron-methyl) | MCPA amine | Antagonism of sulfonylurea activity. | Potential for reduced broadleaf control. | [12] |
| Glyphosate | 2,4-D, Dicamba | Reduced glyphosate translocation and efficacy. | Potential for reduced glyphosate performance. | [11] |
Protocol: Field Efficacy and Crop Phytotoxicity Assessment
This protocol outlines a generalized methodology for conducting field trials to determine the biological compatibility and performance of an this compound tank-mix.[14][15]
5.1 Objective To quantitatively assess the weed control efficacy and crop safety of an this compound tank-mix compared to the individual products applied alone and an untreated control.
5.2 Experimental Design and Setup
-
Site Selection: Select a field with a uniform and sufficient population of the target weed species.[15]
-
Treatments: At a minimum, the trial should include:
-
Untreated Control
-
This compound applied alone at the proposed rate (1x)
-
Partner herbicide applied alone at its proposed rate (1x)
-
This compound + partner herbicide tank-mix at their proposed rates (1x)
-
This compound + partner herbicide tank-mix at twice the proposed rates (2x) to evaluate crop phytotoxicity.[15][16]
-
-
Plot Design: Use a Randomized Complete Block Design (RCBD) with 3-4 replications to account for field variability.
-
Application: Apply treatments using a calibrated research plot sprayer. Record all relevant parameters, including application date, weather conditions (temperature, humidity, wind speed), soil conditions, crop growth stage, and weed growth stages.[16]
5.3 Assessment and Data Collection
-
Weed Efficacy: Conduct visual assessments of percent weed control for each species at predetermined intervals (e.g., 7, 14, and 28 days after treatment). Ratings should be on a scale of 0% (no control) to 100% (complete death of the weed).[16]
-
Crop Phytotoxicity: Conduct visual assessments of crop injury at the same intervals. Ratings should be on a scale of 0% (no injury) to 100% (complete crop death), noting symptoms like stunting, chlorosis, or necrosis.[14]
-
Yield Data (Optional): Harvest the plots at crop maturity to determine if any treatments had a significant impact on yield.
5.4 Data Analysis
-
Subject the collected data (efficacy and phytotoxicity ratings) to an Analysis of Variance (ANOVA).
-
To determine the nature of the interaction, compare the observed response of the tank-mix to the expected response calculated using Colby's method.[11][17]
-
Formula: Expected Response (E) = X + Y - (XY/100)
-
Where X is the percent control from herbicide A alone, and Y is the percent control from herbicide B alone.
-
-
If Observed > E, the interaction is synergistic.
-
If Observed < E, the interaction is antagonistic.
-
If Observed ≈ E, the interaction is additive.
-
dot graph G { graph [fontname="Arial", fontsize=12, fontcolor="#202124", splines=ortho, nodesep=0.5, ranksep=0.6, bgcolor="#FFFFFF"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} Caption: Experimental workflow for a field efficacy trial.
References
- 1. extension.sdstate.edu [extension.sdstate.edu]
- 2. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [edis.ifas.ufl.edu]
- 3. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 4. Make sure products are compatible when tank mixing spray partners - Sugarbeets [canr.msu.edu]
- 5. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 6. awsjournal.org [awsjournal.org]
- 7. syngentaturf.com.au [syngentaturf.com.au]
- 8. uaex.uada.edu [uaex.uada.edu]
- 9. Tank-Mix Guidelines | Crop Science US [cropscience.bayer.us]
- 10. Check antagonism before pulling trigger on tank-mixed herbicides – The Seam [theseam.com]
- 11. mdpi.com [mdpi.com]
- 12. caws.org.nz [caws.org.nz]
- 13. cdn.nufarm.com [cdn.nufarm.com]
- 14. pp1.eppo.int [pp1.eppo.int]
- 15. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 16. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing MCPB Dose to Minimize Crop Injury
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing the use of MCPB herbicide in experimental settings, with a focus on minimizing crop injury.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of this compound, helping you to diagnose and resolve problems to ensure the integrity of your research.
| Issue ID | Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| This compound-001 | Unexpectedly severe crop injury (twisting, stunting, leaf cupping) at recommended dose. | 1. Crop Stress: Plants are more susceptible to injury when under stress from drought, heat, frost, or nutrient deficiencies.[1] 2. Incorrect Application Timing: Application outside the recommended growth stage window can increase sensitivity. 3. Tank Mix Incompatibility: The addition of other herbicides, adjuvants, or fertilizers may increase this compound uptake and phytotoxicity.[2][3][4] 4. Environmental Conditions: High humidity and temperature can increase herbicide absorption by the crop. | 1. Assess Crop Health: Do not apply this compound to crops that are visibly stressed. Allow plants to recover for approximately four days after a stress event before application.[1] 2. Verify Growth Stage: Ensure the crop is within the specified growth stage for this compound application (see Table 2). 3. Conduct a Jar Test: Before tank mixing, perform a jar test to check for physical compatibility.[2] For chemical compatibility, consult product labels and technical data sheets. 4. Monitor Weather: Avoid spraying in very hot or humid conditions, which can enhance crop response. |
| This compound-002 | Uneven crop injury across the experimental plot. | 1. Improper Sprayer Calibration: Faulty equipment can lead to over-application in certain areas. 2. Sprayer Contamination: Residue from previously used herbicides in the sprayer tank can cause unexpected injury. 3. Spray Drift: Wind can carry this compound to unintended areas of the plot or to adjacent sensitive crops.[5][6] | 1. Calibrate Equipment: Regularly calibrate your sprayer to ensure a uniform application rate. 2. Thoroughly Clean Sprayer: Decontaminate the sprayer thoroughly before use, especially when switching between different herbicides.[5] 3. Monitor Wind Conditions: Do not spray when wind speeds are high. Use drift-reducing nozzles and maintain a low boom height.[5] |
| This compound-003 | Poor weed control despite using the recommended dose. | 1. Weed Growth Stage: Weeds may be too mature for effective control. 2. Weed Stress: Stressed weeds are less susceptible to herbicides. 3. Rainfall after Application: Rain shortly after spraying can wash the herbicide off the weed foliage. 4. Incorrect Adjuvant Use: The absence of a recommended adjuvant may reduce herbicide efficacy.[2][7] | 1. Target Small, Actively Growing Weeds: For best results, apply this compound when weeds are young and actively growing. 2. Assess Weed Health: Avoid spraying weeds that are under stress. 3. Check Weather Forecast: Do not apply if rain is expected within the timeframe specified on the product label. 4. Follow Adjuvant Recommendations: Use adjuvants as recommended on the this compound product label to enhance performance.[4][7] |
| This compound-004 | Symptoms resembling nutrient deficiency (e.g., yellowing) appear after this compound application. | 1. Herbicide-Induced Chlorosis: this compound can cause temporary yellowing of new growth in some pulse crops.[8] 2. Interaction with Soil pH: High soil pH can increase the availability of some herbicides, potentially leading to greater crop injury that mimics nutrient deficiencies.[7] 3. Nutrient Deficiency: The symptoms may indeed be a nutrient deficiency, with the timing of appearance being coincidental. | 1. Observe Symptom Progression: Herbicide-induced yellowing is often transient. Monitor the crop for recovery. 2. Differentiate Symptoms: Iron deficiency typically causes interveinal chlorosis on the youngest leaves, while manganese deficiency can cause yellowing with brown specks, with the leaf edges remaining green.[3] this compound injury is more likely to be accompanied by twisting or cupping. 3. Soil and Tissue Testing: If symptoms persist, conduct soil and plant tissue analysis to confirm or rule out a nutrient deficiency. |
| This compound-005 | Reduced nodulation or nitrogen fixation in leguminous crops. | 1. High Herbicide Dose: Excessive rates of this compound may negatively impact the symbiotic relationship between the legume and rhizobia bacteria. 2. Crop Stress: Herbicide-induced stress can indirectly affect nodulation and nitrogen fixation.[9] | 1. Adhere to Labeled Rates: Use the recommended dose for your specific crop to minimize the risk of adverse effects on nodulation. 2. Minimize Crop Stress: Follow all best practices to reduce overall crop stress during and after herbicide application. 3. Assess Nodule Health: If concerned, carefully excavate a few plants to visually inspect the nodules. Healthy, active nodules will typically have a pink or reddish interior. |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it achieve selectivity in crops like peas and clover?
A1: this compound is a phenoxybutyric acid herbicide and a synthetic auxin.[7] It is absorbed by the leaves and roots and translocated throughout the plant. Its selectivity is due to a process called beta-oxidation. Tolerant plants, such as peas and clover, have enzyme systems that are less efficient at converting this compound into the highly active acetic acid form (MCPA) through beta-oxidation.[10] Susceptible weeds, on the other hand, rapidly convert this compound to MCPA, leading to uncontrolled growth and eventual death.[10]
Q2: At what growth stage is it safest to apply this compound to peas and clover?
A2: For peas, this compound is generally safe to apply from the time the crop has three true leaves up to the pre-flowering stage.[6] For clover, application is typically recommended after the first trifoliate leaf has emerged.[11] Always consult the specific product label for precise timing recommendations for your crop variety.
Q3: What are the typical visual symptoms of this compound injury in sensitive crops?
A3: Symptoms of this compound injury are characteristic of synthetic auxin herbicides and include twisting and bending of stems and petioles (epinasty), cupping or crinkling of leaves, and general stunting of new growth.[7][12] In some cases, temporary yellowing (chlorosis) of the foliage may occur.[8]
Q4: Can environmental conditions affect the likelihood of crop injury from this compound?
A4: Yes, environmental conditions play a significant role. High temperatures and high humidity can increase the absorption of this compound by the crop, potentially leading to greater injury.[13] Conversely, applying this compound to crops under stress from drought or cold temperatures can also increase the risk of injury as the plant's ability to metabolize the herbicide is reduced.[1]
Q5: Is it safe to tank-mix this compound with other herbicides or adjuvants?
A5: Tank mixing this compound with other products can be done, but caution is advised. Some tank-mix partners can increase the activity of this compound, leading to enhanced crop response and potential injury (synergism).[3] In other cases, antagonism can occur, reducing the efficacy of one or both products.[14] It is crucial to read the product labels for both this compound and any potential tank-mix partners for specific recommendations and prohibitions.[2] Performing a jar test to check for physical compatibility is always recommended before mixing in the spray tank.[2]
Quantitative Data on this compound Application and Crop Response
The following tables summarize key quantitative data for the application of this compound.
Table 1: Recommended this compound Application Rates for Selected Crops
| Crop | This compound Formulation | Application Rate (L/ha) | Water Volume (L/ha) | Notes |
| Peas | 400 g/L this compound | 2.0 - 3.5 | 110 - 330 | Apply when the crop is 10-15 cm high (6-8 node stage). Do not apply if flowering has begun. May delay maturity by up to 2 weeks.[11] |
| Clover (seed crops) | 400 g/L this compound | 3.5 - 5.0 | 110 - 330 | Apply after the emergence of the first trifoliate leaf.[11] |
| New Pastures (with clover) | 400 g/L this compound | 3.5 - 5.0 | 110 - 330 | Apply after the first trifoliate leaf has appeared on the clover.[11] |
Table 2: Crop Growth Stage and Application Timing
| Crop | Recommended Growth Stage for Application | DO NOT Apply After This Stage |
| Peas | 3 true leaves to 6-8 nodes (10-15 cm tall) | Commencement of flowering[6][11] |
| Clover | After the first trifoliate leaf has emerged | - |
Table 3: Visual Rating Scale for Herbicide Phytotoxicity
This scale can be used to quantify crop injury in your experiments.
| Rating (%) | Description of Injury | Level of Concern |
| 0 | No injury, normal growth | None |
| 1-10 | Slight stunting or discoloration, often transient[13][11] | Acceptable |
| 11-30 | More pronounced injury, but recovery is possible | Not Acceptable[11] |
| 31-60 | Moderate stunting and discoloration | Not Acceptable |
| 61-90 | Severe stunting and stand loss | Not Acceptable |
| 100 | Complete crop death | Not Acceptable |
Experimental Protocols
Protocol for a Dose-Response Study to Determine Crop Tolerance to this compound
1. Objective: To determine the dose of this compound that causes a specific level of phytotoxicity (e.g., 10% injury, ED10) to a particular crop cultivar at a specific growth stage.
2. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of 4 replicates.
-
Treatments: A range of this compound doses, including a non-treated control. A typical dose range would be 0x, 0.25x, 0.5x, 1x (recommended rate), 2x, and 4x the recommended field rate.
-
Plot Size: Sufficiently large to minimize edge effects and allow for accurate visual assessment and biomass sampling (e.g., 2m x 5m).
3. Materials:
-
Certified seed of the desired crop cultivar.
-
This compound herbicide formulation.
-
Calibrated research plot sprayer.
-
Appropriate adjuvants (if recommended by the label).
-
Personal Protective Equipment (PPE).
-
Plot markers and measuring tapes.
4. Procedure:
-
Site Preparation: Prepare a uniform seedbed to ensure even crop emergence.
-
Planting: Plant the crop at the recommended seeding rate and depth.
-
Herbicide Application:
-
Apply treatments at the desired crop growth stage.
-
Ensure the sprayer is accurately calibrated to deliver the correct volume.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Visual Injury Ratings: Assess crop phytotoxicity at 7, 14, and 21 days after application (DAA) using the visual rating scale in Table 3.
-
Plant Height: Measure the height of a representative number of plants (e.g., 10) from the center of each plot at 21 or 28 DAA.
-
Biomass: At the end of the assessment period (e.g., 28 DAA), harvest the above-ground biomass from a defined area (e.g., 1m²) within each plot. Dry the biomass to a constant weight and record the dry weight.
-
5. Data Analysis:
-
Analyze the data using analysis of variance (ANOVA) to determine the effect of the herbicide dose.
-
Use a non-linear regression model (e.g., a four-parameter log-logistic model) to generate dose-response curves for visual injury, plant height, and biomass reduction. This can be performed using statistical software such as R with the 'drc' package.
-
From the dose-response curves, calculate the effective dose (ED) values, such as ED10 (the dose causing 10% response) and ED50 (the dose causing 50% response).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between iron deficiency and manganese deficiency? - BAC Online [bacfertilizers.com]
- 4. croplife.com [croplife.com]
- 5. Role of enzyme activity in increasing soybean plants’ resistance to herbicides | E3S Web of Conferences [e3s-conferences.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Understanding adjuvants and surfactants for improved pest management in ornamental crop production – Part I - Nursery [canr.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Symbiotic Nitrogen Fixation in Legume Root Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. weedscience.ca [weedscience.ca]
- 11. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 12. api.fspublishers.org [api.fspublishers.org]
- 13. researchgate.net [researchgate.net]
- 14. Canadian Food Inspection Agency - CDC Grimm [active.inspection.gc.ca]
Technical Support Center: Troubleshooting Poor Weed Control with MCPB
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal performance with the herbicide MCPB in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective, systemic herbicide belonging to the phenoxybutyric acid class. It functions as a synthetic auxin. In susceptible broadleaf weeds, this compound is converted into MCPA (2-methyl-4-chlorophenoxyacetic acid) through the process of β-oxidation. MCPA mimics the natural plant hormone auxin (indole-3-acetic acid or IAA), leading to uncontrolled and disorganized cell division and growth, ultimately causing the death of the plant.
Q2: Why is this compound selective against broadleaf weeds?
A2: The selectivity of this compound is primarily due to the differential metabolism between susceptible broadleaf weeds and tolerant plants, such as grasses and certain legumes. Susceptible broadleaf plants readily convert this compound to the highly active MCPA via β-oxidation. In contrast, tolerant plants either do not possess the necessary enzymes to perform this conversion or metabolize this compound into non-toxic compounds.
Q3: What are the initial visual symptoms of this compound efficacy on susceptible weeds?
A3: Initial symptoms of this compound activity on susceptible weeds typically appear within a few days of application and include epinasty (twisting and bending of stems and petioles), leaf curling and cupping, and general wilting. Over time, this is followed by chlorosis (yellowing), necrosis (tissue death), and eventual plant death.
Troubleshooting Poor this compound Efficacy
Poor weed control with this compound can arise from a variety of factors, including issues with the application process, environmental conditions, and the biological characteristics of the target weeds. The following sections provide a structured approach to troubleshooting common problems.
Application and Formulation Issues
Q4: How can I verify that my spray application is providing adequate coverage?
A4: Uneven spray coverage is a common cause of poor herbicide performance. You can assess spray deposition and uniformity using water-sensitive paper.
Experimental Protocol: Assessing Spray Coverage
Objective: To quantitatively and qualitatively assess the spray droplet distribution across the target weed foliage.
Materials:
-
Water-sensitive paper cards (e.g., 26 x 76 mm)
-
Stapler or clips
-
Forceps
-
Digital scanner or a smartphone with a high-resolution camera
-
Image analysis software (e.g., ImageJ) or a dedicated app like SnapCard.[1]
Methodology:
-
Placement of Collectors: Before spraying, place water-sensitive paper cards at various locations and orientations within the weed canopy.[1] Secure them to the upper and lower surfaces of leaves in different parts of the plant (upper, middle, and lower canopy).[1]
-
Spraying: Prepare and apply the spray solution (a blank formulation with water is sufficient for this test) using the same parameters (nozzle type, pressure, speed) as in your experiment.
-
Collection: Allow the cards to dry completely before handling them with forceps to avoid smudging.[1]
-
Analysis:
-
Qualitative: Visually inspect the cards. The yellow paper will turn blue where droplets have landed, giving an immediate impression of coverage.[1]
-
Quantitative: Scan the cards at high resolution. Use image analysis software to calculate the percentage of the card area covered by droplets and the number of droplets per cm².[2] Aim for a uniform distribution of small to medium-sized droplets. For many foliar applications, approximately 85 droplets per cm² and 15% total surface coverage is considered adequate.[2]
-
Q5: Could the formulation of my this compound solution be impacting its efficacy?
A5: Yes, the formulation is critical. Issues such as improper mixing, incorrect adjuvant use, or poor water quality can significantly reduce efficacy.
Data Presentation: Water Quality Parameters Affecting Herbicide Efficacy
| Parameter | Issue | Impact on this compound | Recommended Range/Solution |
| pH | Alkaline Hydrolysis | This compound, like other phenoxy herbicides, can be susceptible to degradation in highly alkaline water (pH > 8), reducing the amount of active ingredient available.[3][4] | The optimal pH for most herbicide solutions is between 4 and 7.[3] Use a pH buffering agent if your water source is alkaline.[4] |
| Water Hardness | Cation Antagonism | Hard water contains high levels of cations like Ca²⁺, Mg²⁺, and Fe³⁺. These can bind to the negatively charged this compound molecules, forming less soluble salts that are not readily absorbed by the plant.[5][6] | Use a water conditioning agent, such as ammonium sulfate (AMS), to sequester these cations before adding this compound to the spray tank.[6] |
| Turbidity | Binding to Particulates | Water containing suspended soil or organic matter particles can bind to the herbicide, making it unavailable for plant uptake.[5] | Use clean water for preparing spray solutions. If necessary, filter turbid water. |
Environmental and Weed-Related Factors
Q6: Which environmental conditions are most critical for this compound performance?
A6: this compound is most effective when weeds are actively growing. Environmental stressors can significantly reduce its efficacy.
Data Presentation: Environmental Factors Influencing this compound Efficacy
| Factor | Optimal Conditions | Sub-optimal Conditions and Impact |
| Temperature | 18-27°C (65-80°F) | < 15°C (60°F): Slowed weed metabolism reduces herbicide uptake and translocation.[7][8] > 30°C (85°F): Weeds may close their stomata to conserve water, reducing herbicide absorption. Increased potential for volatilization. |
| Rainfall | No rainfall for at least 4-6 hours post-application. | Rainfall shortly after application can wash the herbicide off the leaf surface before it can be absorbed.[7] As little as 5mm of rain can begin to remove the herbicide.[9] |
| Soil Moisture | Adequate soil moisture for active weed growth. | Drought Stress: Weeds develop a thicker waxy cuticle, reduce transpiration, and slow their metabolic rate, all of which inhibit herbicide uptake and movement.[8] |
| Weed Growth Stage | Young, actively growing seedlings or rosettes. | Mature or flowering weeds are generally less susceptible as their metabolic rate has slowed, and they are less efficient at translocating the herbicide to growing points.[10] |
Herbicide Resistance
Q7: How can I determine if poor control is due to herbicide resistance?
A7: Herbicide resistance is the inherited ability of a weed biotype to survive a normally lethal dose of a herbicide.[11] If you suspect resistance, it's crucial to confirm it through a systematic process.
Experimental Protocol: Whole-Plant Bioassay for this compound Resistance Confirmation
Objective: To determine if a weed population has developed resistance to this compound by comparing its response to a known susceptible population.
Materials:
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Seeds from the suspected resistant weed population and a known susceptible population of the same species.
-
Pots (e.g., 10 cm diameter) with a suitable sterile potting mix.
-
Controlled environment chamber or greenhouse.
-
Laboratory spray cabinet with a nozzle that delivers a uniform spray.
-
Technical grade this compound.
-
Appropriate solvents and adjuvants as per the commercial formulation.
Methodology:
-
Plant Growth: Germinate seeds of both the suspected resistant (R) and susceptible (S) populations. Transplant uniform seedlings (e.g., at the 2-3 leaf stage) into pots. Grow the plants under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Herbicide Preparation: Prepare a stock solution of this compound. From this, create a dilution series to achieve a range of doses. A typical dose-response experiment would include 0x (control), 0.25x, 0.5x, 1x (recommended field rate), 2x, 4x, and 8x the recommended application rate.
-
Application: When plants have reached the target growth stage (e.g., 4-6 leaf stage), spray them with the different herbicide doses in a laboratory spray cabinet. Ensure even coverage.
-
Evaluation: Return the plants to the controlled environment. After 21 days, assess the plants. The most common metric is the GR₅₀, the dose required to cause a 50% reduction in plant biomass (shoot dry weight) compared to the untreated control.[11]
-
Data Analysis:
-
Harvest the above-ground biomass for each plant, dry it in an oven (e.g., 70°C for 72 hours), and weigh it.
-
For each population (R and S), plot the percentage of biomass reduction against the log of the herbicide dose.
-
Fit a log-logistic dose-response curve to the data to calculate the GR₅₀ for each population.
-
The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) . An RI greater than 2.0 is generally considered indicative of resistance.
-
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationships
References
- 1. pomerix.com [pomerix.com]
- 2. youtube.com [youtube.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. parrishandheimbecker-ag.com [parrishandheimbecker-ag.com]
- 6. Spray water quality: An overlooked factor in herbicide performance [blog-crop-news.extension.umn.edu]
- 7. How Temperature and Rain Can Affect Burndown Herbicides | CropWatch | Nebraska [cropwatch.unl.edu]
- 8. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 9. Rainfall affects leaching of pre-emergent herbicide from wheat residue into the soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. herbiguide.com.au [herbiguide.com.au]
- 11. weedscience.org [weedscience.org]
Technical Support Center: Improving MCPB Stability in Spray Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) in spray solutions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in spray solutions important?
A1: this compound, or 4-(4-chloro-2-methylphenoxy)butanoic acid, is a selective systemic herbicide and a member of the phenoxy group of herbicides.[1][2] Its stability in a spray solution is critical to ensure consistent and effective application, preventing loss of the active ingredient which could lead to reduced efficacy and unreliable experimental outcomes.[3]
Q2: What are the primary factors that affect the stability of this compound in a spray solution?
A2: The main factors influencing this compound stability are the pH of the solution, exposure to light (photodegradation), temperature, water quality (e.g., hardness), and its compatibility with other components in the tank mix, such as adjuvants or other pesticides.[4][5][6]
Q3: How does the pH of the spray solution impact this compound stability?
A3: this compound is susceptible to hydrolysis, a chemical breakdown process involving water. The rate of this hydrolysis is highly dependent on the pH of the solution.[4] For many phenoxy herbicides, hydrolysis is accelerated in alkaline (high pH) conditions.[7] It is crucial to maintain the pH within a range that minimizes degradation.
Q4: Can this compound degrade when exposed to light?
A4: Yes, this compound can undergo photodegradation, which is degradation caused by exposure to light, particularly UV radiation from sunlight.[6][8] Storing spray solutions in light-protective containers and avoiding prolonged exposure to direct sunlight before application is recommended.[9]
Q5: What is the role of adjuvants, and can they affect this compound stability?
A5: Adjuvants are added to spray mixtures to enhance the performance of the active ingredient by improving functions like spreading, sticking, or penetration.[10] However, some adjuvants can be physically or chemically incompatible with this compound, leading to precipitation, clumping, or chemical degradation.[10][11] It is essential to use adjuvants that are compatible with the this compound formulation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound spray solutions.
Issue 1: Loss of Efficacy or Inconsistent Results
Q: My this compound spray solution is showing reduced efficacy or yielding inconsistent results in my experiments. What could be the cause?
A: Inconsistent performance is often linked to the degradation of the active ingredient. Consider the following potential causes:
-
Improper pH: The pH of your spray solution might be outside the optimal range, leading to rapid hydrolysis.
-
Photodegradation: The solution may have been exposed to light for an extended period.
-
Incompatible Tank Mix: The adjuvants or other chemicals in your mixture may be incompatible with this compound, causing it to degrade or become unavailable.[12]
-
Water Hardness: The use of hard water can sometimes negatively affect the performance of weak-acid herbicides like this compound.[5]
-
Improper Storage: Storing the prepared solution for too long, even under ideal conditions, can lead to degradation. Some studies have shown that while some herbicides are stable for up to 7 days in a spray tank, others can show reduced efficacy after just one day.[5]
Issue 2: Physical Changes in the Spray Solution (e.g., precipitation, clumping)
Q: I've observed solid particles (precipitates) or clumping in my this compound spray solution. What should I do?
A: Physical incompatibility is a likely cause. This can clog spray nozzles and indicates an unstable mixture.
-
Perform a Jar Test: Before mixing a large batch, always conduct a jar test to check for physical compatibility between this compound and other components (adjuvants, other pesticides, fertilizers).[10]
-
Check Mixing Order: The order in which you add chemicals to the spray tank can be critical. Generally, you should half-fill the tank with clean water, add the this compound, and mix thoroughly before adding other components and the remaining water.[1]
-
Consult Compatibility Charts: Refer to manufacturer guidelines or compatibility charts for known interactions between this compound and other products.[13][14]
Issue 3: Unexpected Phytotoxicity or Damage to Non-Target Organisms
Q: My application of this compound is causing unexpected damage to the target crop or other non-target plants. Why is this happening?
A: While this compound is a selective herbicide, several factors can lead to unintended phytotoxicity:
-
Incorrect Application Rate: Exceeding the recommended concentration can cause crop damage.[1]
-
Environmental Stress: Applying this compound to crops that are under stress from drought, waterlogging, or disease can exacerbate damage.[1]
-
Spray Drift: Drift of the spray solution onto susceptible non-target plants is a common cause of unintended damage.[15]
-
Degradation Products: In some cases, the breakdown products of a pesticide can be more toxic than the parent compound.
Factors Influencing this compound Stability: A Closer Look
Effect of pH on Hydrolysis
The stability of this compound is significantly influenced by the pH of the aqueous solution. The rate of hydrolysis, or the breakdown of the compound by water, often increases at higher pH levels.
| pH Level | General Effect on Phenoxy Herbicide Stability | Recommendation |
| Acidic (pH < 6) | Generally more stable; however, very low pH (<4.6) can cause non-enzymatic hydrolysis of similar compounds.[7] | Maintain a slightly acidic to neutral pH for optimal stability. |
| Neutral (pH 7) | Moderate stability. | A suitable target for many spray solutions. |
| Alkaline (pH > 8) | Increased rate of hydrolysis, leading to faster degradation.[4] | Avoid alkaline conditions unless specified by the manufacturer. |
Photodegradation
This compound can be degraded by exposure to sunlight. The rate of photodegradation can be influenced by the presence of other substances in the water that act as photosensitizers.
| Condition | Effect on this compound Stability | Recommendation |
| Direct Sunlight Exposure | Can lead to significant degradation of the active ingredient.[8] | Prepare solutions fresh and use them promptly. Store bulk solutions in opaque, sealed containers. |
| Presence of Photosensitizers | Certain natural water constituents can accelerate photodegradation.[16] | Use purified or deionized water for experiments where stability is critical. |
Compatibility with Adjuvants
The choice of adjuvant is critical for both efficacy and stability. Incompatibility can lead to the physical or chemical breakdown of this compound.
| Adjuvant Type | Potential Interaction with this compound | Recommendation |
| Surfactants, Oils | Can negatively affect the stability of some pesticide formulations.[11] | Always perform a jar test to ensure physical compatibility.[10] |
| Sticker/Spreader | Generally compatible, but testing is still recommended.[17] | Follow manufacturer's instructions for use. |
| Water Conditioners (e.g., AMS) | Can mitigate the negative effects of hard water.[10] | Consider using if your water source is known to be hard. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a method to evaluate the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare buffer solutions at pH 5.0, 7.0, and 9.0.[18]
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol) where it is highly soluble and stable.
-
Sample Preparation:
-
For each pH level, add a small, precise volume of the this compound stock solution to a known volume of the corresponding buffer solution in a volumetric flask. The final concentration of this compound should be well below its water solubility limit.[18]
-
Create triplicate samples for each pH level and for each time point to be tested.
-
Prepare a "time zero" sample by immediately extracting and analyzing a sample after preparation.
-
-
Incubation: Store the prepared samples in a temperature-controlled environment (e.g., 25°C) in the dark to prevent photodegradation.
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Quench any further degradation by adding a suitable quenching agent or by immediate extraction.
-
Extract the this compound from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be acidic, which ensures this compound is in its non-ionized form.
-
Analyze the concentration of this compound in the extracts using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19]
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time zero concentration. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.
Protocol 2: Photostability Assessment of this compound
This protocol is designed to assess the degradation of this compound under light exposure, following principles from ICH guideline Q1B.[9]
-
Sample Preparation:
-
Prepare an aqueous solution of this compound at a known concentration using purified water.
-
Divide the solution into two sets of transparent containers (e.g., quartz cuvettes or borosilicate glass vials).
-
-
Control Samples: Completely wrap one set of samples in aluminum foil to serve as dark controls. These samples will account for any degradation not caused by light (e.g., hydrolysis).
-
Light Exposure:
-
Place both the exposed samples and the dark controls in a photostability chamber.
-
Expose the samples to a light source that provides a standardized output of both cool white fluorescent and near-UV light. The total illumination should be not less than 1.2 million lux hours and the near UV exposure not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At specific time intervals during the exposure, take samples from both the exposed and dark control groups.
-
Analyze the concentration of this compound using a validated HPLC method.[19]
-
-
Data Analysis: Compare the concentration of this compound in the light-exposed samples to that in the dark controls. The difference in degradation between the two sets indicates the extent of photodegradation.
Visual Guides
Caption: Factors influencing the degradation of this compound in spray solutions.
Caption: A decision tree for troubleshooting this compound spray solution instability.
Caption: General experimental workflow for an this compound stability study.
References
- 1. herbiguide.com.au [herbiguide.com.au]
- 2. This compound (Ref: MB 3046) [sitem.herts.ac.uk]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ipcm.wisc.edu [ipcm.wisc.edu]
- 11. Compatibility of Bt biopesticides and adjuvants for Spodoptera frugiperda control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. awsjournal.org [awsjournal.org]
- 13. activeagriscience.com [activeagriscience.com]
- 14. apparentag.com.au [apparentag.com.au]
- 15. cdn.nufarm.com [cdn.nufarm.com]
- 16. repository.lsu.edu [repository.lsu.edu]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
MCPB Spray Drift Management: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the spray drift of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental applications.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues related to this compound spray drift in a controlled research environment.
Problem 1: Symptoms of phytotoxicity observed on non-target plants in an adjacent growth chamber/greenhouse bay.
-
Question: I am observing unexpected damage (e.g., leaf cupping, twisting) on sensitive non-target plants located near my this compound application area. What could be the cause and how can I fix it?
-
Answer: Unintended exposure to this compound is the likely cause. This can happen through two primary forms of drift: particle drift and vapor drift.[1][2]
-
Particle Drift: This is the physical movement of spray droplets away from the target at the time of application.[1][3] It is influenced by factors like droplet size, air movement, and application height.
-
Vapor Drift: Some herbicides, particularly ester formulations of phenoxy herbicides like this compound, can volatilize or turn into a gas after application and move to off-target areas.[2][4] This is more likely to occur in hot, dry conditions.[4]
Troubleshooting Steps:
-
Review Application Parameters: Check your records for the environmental conditions during application. High temperatures and low humidity increase the risk of both particle and vapor drift.[5][6][7]
-
Assess Ventilation: Examine the ventilation systems in your facility. Air currents can carry spray droplets between seemingly separate areas. Consider temporarily shutting down or redirecting airflow during and immediately after application.
-
Evaluate Droplet Size: If you are using a sprayer, the nozzle type and pressure determine the droplet size.[8] Very small droplets (<150 microns) are highly susceptible to drift.[6][9]
-
Isolate the Source: Confirm that the symptoms are consistent with this compound exposure. Phenoxy herbicides typically cause twisting and cupping of leaves.[2][10]
-
Implement Immediate Mitigation:
-
Increase the distance between the application area and sensitive non-target plants.
-
Use physical barriers (e.g., plastic sheeting) to shield non-target plants.
-
For future applications, modify your protocol to minimize drift potential (see Problem 2).
-
-
Problem 2: How can I proactively design my experiment to prevent this compound spray drift?
-
Question: I am planning an experiment involving this compound application and want to ensure that off-target effects are minimized from the outset. What is the best approach?
-
Answer: A proactive approach to drift management involves careful planning and control over application equipment and environmental conditions.
Preventative Measures:
-
Equipment Selection & Setup:
-
Nozzle Choice: Select low-drift nozzles, such as air-induction (AI) or pre-orifice nozzles, which produce coarser droplets that are less prone to drift.[9][11][12]
-
Pressure Management: Operate nozzles at the lower end of their recommended pressure range.[13] Higher pressures create smaller, more drift-prone droplets.[8][14]
-
Boom/Nozzle Height: Position the spray nozzle as close to the target as possible while maintaining uniform coverage.[6][15] A small increase in height can significantly increase drift potential.[11]
-
-
Formulation & Adjuvants:
-
Formulation: Whenever possible, choose an amine salt formulation of this compound over a volatile ester formulation, as amines are less prone to vapor drift.[4]
-
Drift Reduction Adjuvants: Consider adding a drift control agent to your spray mixture.[13][15][16] These adjuvants increase the viscosity of the spray solution, leading to larger droplet sizes.[17][18]
-
-
Environmental Control:
-
Wind Speed: The ideal wind speed for spraying is between 3 and 15 km/h (approximately 2 to 9 mph).[4] Do not spray in calm conditions, as this can indicate a temperature inversion where fine spray droplets can become trapped in a layer of cool air near the ground and move unpredictably.[6][8][13]
-
Temperature & Humidity: Avoid spraying in hot, dry conditions (high Delta T).[4][6][19] High temperatures and low humidity cause droplets to evaporate, making them smaller and more likely to drift.[5][7][17]
-
-
Buffer Zones: Establish a no-spray buffer zone between the target area and any sensitive non-target organisms or environments.[19][20]
-
Frequently Asked Questions (FAQs)
Q1: What is spray drift and why is it a concern with this compound?
A1: Spray drift is the unintentional movement of pesticide through the air away from the intended target site.[15] It is a significant concern with this compound, a selective phenoxy herbicide, because even minute quantities can cause serious damage to susceptible non-target plants like cotton, grapes, and tomatoes.[4][10][21]
Q2: What is the single most important factor I can control to reduce drift?
A2: Droplet size is the most critical factor influencing spray drift that is under the applicator's control.[7][14][17][22] Larger, coarser droplets have more mass, fall more quickly, and are less affected by wind than smaller, finer droplets.[7][23] You can increase droplet size by selecting appropriate nozzles, lowering spray pressure, and using drift reduction adjuvants.[3][11][13]
Q3: What are the ideal environmental conditions for applying this compound to minimize drift?
A3: The ideal conditions involve a cool, humid day with a light, steady breeze blowing away from any sensitive areas.[4][21] Avoid spraying during periods of high wind, no wind (potential for inversion), high temperatures, and low humidity.[5][13][17][19]
Q4: Can using a drift reduction adjuvant eliminate the risk of drift?
A4: While drift reduction adjuvants are a valuable tool, they do not eliminate the risk of drift.[17] They work by increasing the viscosity of the spray solution to produce larger droplets.[12][17] However, their effectiveness can be inconsistent.[17][18] The best management strategy combines the use of adjuvants with proper nozzle selection, pressure management, and application under suitable weather conditions.[12][17]
Q5: How do I know if a temperature inversion is occurring?
A5: A temperature inversion occurs when a layer of warm air traps cooler air near the surface.[5][6] This stable air condition prevents vertical air mixing, allowing small spray droplets to remain suspended and travel long distances.[6][8] Visual cues of an inversion include:
-
Still or very light winds.[6]
-
Ground fog or mist.[6]
-
Smoke or dust hanging in the air and moving horizontally rather than rising.[6] Inversions are most common in the early morning or late evening.[5][6] It is critical to avoid spraying under these conditions.[13]
Data Presentation
Table 1: Nozzle Type and Expected Droplet Size for Drift Management
| Nozzle Type | Typical Operating Pressure | General Droplet Size Classification | Drift Reduction Potential | Key Considerations |
| Standard Flat-Fan | 15 - 60 psi | Fine to Medium | Low to Moderate | Prone to producing fine, driftable droplets at higher pressures (>30-40 psi).[11] |
| Pre-Orifice / Low-Drift Flat-Fan | 30 - 60 psi | Medium to Coarse | High | Reduces drift by about 50% compared to standard flat-fans.[11][22] May be more difficult to clean.[22] |
| Turbo TeeJet | 15 - 90 psi | Medium to Coarse | High | Wide operating pressure range makes it suitable for variable rate controllers.[22] |
| Air Induction (AI) / Venturi | 30 - 100+ psi | Coarse to Very Coarse | Very High to Excellent | Produces large, air-filled droplets that are highly resistant to drift.[9][11] May not be suitable for applications requiring fine droplets for coverage. |
Table 2: Environmental Conditions for Spray Application
| Parameter | Optimal Range | Caution / Do Not Spray | Rationale |
| Wind Speed | 3 - 15 km/h (2 - 9 mph) | < 3 km/h or > 20 km/h | High winds physically move droplets off-target.[5][24] Winds < 3 km/h may indicate a temperature inversion.[6][13] |
| Temperature | Moderate (10 - 25 °C) | High (> 28-30 °C) | High temperatures increase the rate of droplet evaporation, creating smaller, drift-prone particles.[5][6][7] |
| Relative Humidity | > 50-70% | < 50% | Low humidity increases the rate of droplet evaporation.[6][8][17] |
| Delta T | 2 - 8 | > 10 | Delta T is an indicator combining temperature and humidity. A high Delta T signifies rapid evaporation potential.[4][6] |
| Atmospheric Stability | Gentle, steady breeze | Calm, clear nights/mornings | Calm conditions are a primary indicator of a potential temperature inversion, which can trap spray droplets.[5][6][13] |
Experimental Protocols
Protocol: Assessing the Efficacy of a Drift Reduction Agent (DRA) on this compound Application
Objective: To quantify the reduction in off-target deposition of this compound when a polymeric DRA is added to the spray solution.
Methodology:
-
Preparation of Target and Non-Target Areas:
-
In a controlled environment chamber, establish a target area consisting of the intended plant species for this compound application.
-
Place water-sensitive paper cards or a similar passive collector at set intervals downwind from the target area (e.g., 0.5m, 1m, 2m, 4m) to capture off-target droplets.[25]
-
Place a set of highly sensitive, non-target indicator plants (e.g., young tomato or soybean plants) at the same downwind intervals.
-
-
Spray Solution Preparation:
-
Control Solution: Prepare a solution of this compound at the desired experimental concentration in water.
-
Test Solution: Prepare an identical this compound solution and add the DRA at the manufacturer's recommended rate.
-
-
Application Procedure:
-
Calibrate a research track sprayer with a standard flat-fan nozzle to deliver a consistent volume.
-
Set environmental controls to simulate a "worst-case" scenario for drift (e.g., moderate cross-flow ventilation at 15 km/h, temperature of 25°C, relative humidity of 50%).
-
Apply the Control Solution to the target area. Ensure the sprayer passes over the target at a constant speed and height.
-
After application, allow 30 minutes for droplets to settle before carefully collecting the water-sensitive cards. Move the non-target indicator plants to a separate chamber for observation.
-
Thoroughly decontaminate the sprayer according to established protocols for phenoxy herbicides.[10]
-
Repeat the application process using the Test Solution with a new set of collectors and indicator plants.
-
-
Data Collection and Analysis:
-
Droplet Deposition: Scan the water-sensitive cards and use image analysis software to quantify the droplet density (droplets/cm²) and total area coverage at each downwind distance for both control and test groups.
-
Phytotoxicity Assessment: For 21 days post-application, visually score the non-target indicator plants for symptoms of herbicide injury (e.g., epinasty, cupping) using a standardized rating scale.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the addition of the DRA significantly reduced off-target droplet deposition and phytotoxicity symptoms.
-
Mandatory Visualizations
Caption: Key factors influencing this compound spray drift potential.
Caption: Decision workflow for minimizing this compound spray drift.
Caption: Experimental workflow for assessing a drift reduction agent.
References
- 1. Spray Drift Basics – Sprayers 101 [sprayers101.com]
- 2. youtube.com [youtube.com]
- 3. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 4. Avoiding herbicide spray drift to prevent residues in crops | Department of Primary Industries and Regional Development [dpird.wa.gov.au]
- 5. Management of Pesticide Spray Drift - Canada.ca [canada.ca]
- 6. youtube.com [youtube.com]
- 7. sciencesocieties.org [sciencesocieties.org]
- 8. youtube.com [youtube.com]
- 9. lsuagcenter.com [lsuagcenter.com]
- 10. herbiguide.com.au [herbiguide.com.au]
- 11. Managing Drift with Nozzles and Boom Height – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. 10 Best Management Practices to Avoid Herbicide Drift — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 13. Articles | Decision Aid Systems [decisionaid.systems]
- 14. uwyoextension.org [uwyoextension.org]
- 15. agcrops.osu.edu [agcrops.osu.edu]
- 16. precisionlab.com [precisionlab.com]
- 17. PI232/PI232: Managing Pesticide Drift [edis.ifas.ufl.edu]
- 18. Adjuvant use for the management of pesticide drift, leaching and runoff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 20. Spray Buffer Zones [cropprotectionhub.omafra.gov.on.ca]
- 21. cdn.nufarm.com [cdn.nufarm.com]
- 22. nsfa-fane.ca [nsfa-fane.ca]
- 23. pesticidestewardship.org [pesticidestewardship.org]
- 24. fbn.com [fbn.com]
- 25. nfsl.contentdm.oclc.org [nfsl.contentdm.oclc.org]
Technical Support Center: Mitigating MCPB Carryover Effects on Subsequent Crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the carryover effects of the herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) on subsequent crops.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is carryover a concern?
This compound is a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds. As a synthetic auxin, it mimics the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1] Carryover becomes a concern when this compound persists in the soil at concentrations high enough to cause phytotoxicity to subsequent, sensitive crops.[2]
Q2: What are the typical symptoms of this compound carryover injury in sensitive crops?
Symptoms of this compound carryover are characteristic of auxin herbicide injury and can include:
-
Leaf distortion: Epinasty (downward curling or cupping of leaves), strapping (narrowing and elongation of leaves), and parallel venation.
-
Stem malformation: Twisting, swelling, and brittleness of stems.
-
Stunted growth: Overall reduction in plant size and vigor.
-
Root damage: Inhibition of root development, leading to poor nutrient and water uptake.
Symptoms are most prominent in new growth as the herbicide is translocated within the plant.
Q3: How long does this compound persist in the soil?
The persistence of this compound in soil, often measured by its half-life (the time it takes for 50% of the initial amount to degrade), is highly variable. Generally, phenoxy herbicides like this compound have a shorter persistence than other herbicide families. However, the actual persistence is influenced by a combination of soil and environmental factors.
Q4: What factors influence the degradation of this compound in the soil?
Several key factors govern the rate of this compound degradation:
-
Soil Microorganisms: Microbial degradation is the primary pathway for the breakdown of phenoxy herbicides. Conditions that favor microbial activity, such as warm, moist, and well-aerated soils, will accelerate this compound degradation.
-
Soil pH: Soil pH affects both microbial activity and the chemical form of the herbicide. Generally, microbial activity is optimal in soils with a neutral pH.
-
Soil Organic Matter: Organic matter can adsorb this compound, potentially making it less available for microbial degradation but also reducing its immediate availability for plant uptake.
-
Soil Moisture and Temperature: Adequate soil moisture and warm temperatures are crucial for microbial activity and, consequently, for the breakdown of this compound. Dry or cold conditions can significantly slow degradation, increasing the risk of carryover.[3]
-
Soil Texture: Soil texture can influence moisture retention and aeration, thereby affecting microbial populations and herbicide degradation rates.
Troubleshooting Guides
Problem 1: Unexpected injury to a subsequent crop in a field previously treated with this compound.
Initial Assessment:
-
Confirm Symptoms: Carefully observe the crop injury symptoms. Are they consistent with auxin herbicide injury (e.g., leaf cupping, stem twisting)?
-
Review Herbicide Records: Verify the this compound application rate, timing, and the interval between application and planting the current crop.
-
Evaluate Environmental Conditions: Consider the weather conditions since the this compound application. Were there periods of drought or cold temperatures that could have slowed degradation?
-
Check for Patterns: Is the injury uniform across the field, or is it concentrated in specific areas like headlands, overlaps, or areas with different soil types?[2][4]
Troubleshooting Steps:
-
Soil and Plant Tissue Analysis: Collect soil and plant tissue samples from both affected and unaffected areas for residue analysis. This can confirm the presence and concentration of this compound.
-
Soil Bioassay: Conduct a soil bioassay to determine the phytotoxicity of the soil. This involves growing a sensitive indicator plant in the suspect soil.
-
Review Crop Rotation Plans: Consult herbicide labels and crop rotation guidelines to ensure the planted crop is not highly sensitive to this compound residues.
Problem 2: Planning a crop rotation after this compound application to minimize carryover risk.
Preventative Measures:
-
Consult Herbicide Label: The herbicide label is the primary source for plant-back restrictions and crop rotation guidelines.[5][6]
-
Consider Crop Sensitivity: Choose a subsequent crop that has a known tolerance to phenoxy herbicides.
-
Promote this compound Degradation: After the target crop is harvested, consider light tillage to incorporate residues into the soil and stimulate microbial activity. Maintaining adequate soil moisture through irrigation, if possible, can also aid degradation.
-
Conduct a Pre-planting Bioassay: If there is a high risk of carryover (e.g., due to dry conditions), perform a field or pot bioassay before planting the next crop to assess the risk of injury.[7]
Quantitative Data
Table 1: Approximate Soil Half-Life of Selected Phenoxy Herbicides
Note: Specific half-life data for this compound is limited. The data below for related phenoxy herbicides provides an estimate of persistence under varying conditions. Actual half-life will vary based on specific soil and environmental factors.
| Herbicide | Chemical Family | Approximate Soil Half-Life | Key Influencing Factors |
| 2,4-D | Phenoxyacetic acid | < 14 days | Microbial activity, soil moisture, temperature |
| MCPA | Phenoxyacetic acid | 14 - 30 days | Microbial activity, soil moisture, temperature |
| This compound | Phenoxybutyric acid | Generally short, similar to other phenoxy herbicides | Microbial activity, soil moisture, temperature |
Table 2: General Crop Rotation Intervals for Phenoxy Herbicides
Note: These are general guidelines. Always refer to the specific this compound product label for precise plant-back intervals.[8][9][10]
| Subsequent Crop Category | General Sensitivity to Phenoxy Herbicides | Typical Plant-Back Interval |
| Cereals (Wheat, Barley, Oats) | Generally tolerant | Short (Consult label) |
| Corn | Moderately tolerant | Short to medium (Consult label) |
| Soybeans & other Legumes | Sensitive | Medium to long (Consult label, can be several months) |
| Canola | Sensitive | Medium to long (Consult label) |
| Sunflowers | Sensitive | Medium to long (Consult label)[11] |
| Sugarbeets & Vegetables | Very Sensitive | Long (Consult label, may be >1 year) |
Experimental Protocols
1. Soil Bioassay for Detecting Herbicide Residues
Objective: To determine if herbicide residues in the soil are present at concentrations that could harm a sensitive crop.
Materials:
-
Suspect soil from the field .
-
Control soil from an area with no history of this compound application.
-
Pots or containers with drainage holes.
-
Seeds of a sensitive indicator plant (e.g., lentils, peas, or soybeans).
-
Greenhouse or growth chamber with controlled light, temperature, and water.
Procedure:
-
Sample Collection: Collect representative soil samples from the top 2-4 inches of the field. Take samples from different areas, including any "hot spots" like sprayer overlaps or headlands.
-
Potting: Fill pots with the suspect soil and the control soil. It is recommended to have at least three replicate pots for each soil source.
-
Planting: Plant the indicator seeds at the appropriate depth in each pot.
-
Growth Conditions: Place the pots in a suitable growing environment. Provide adequate light and water for germination and growth.
-
Observation: Observe the plants for 2-3 weeks. Look for signs of herbicide injury in the plants grown in the suspect soil compared to the control plants. Symptoms to watch for include stunted growth, leaf cupping or distortion, and root inhibition.
-
Interpretation: If the plants in the suspect soil show injury symptoms while the control plants are healthy, it indicates the presence of phytotoxic herbicide residues.
2. Extraction and Analysis of this compound Residues in Soil by LC-MS/MS
Objective: To quantitatively determine the concentration of this compound in a soil sample. This protocol is a general guideline; specific parameters may need to be optimized based on the instrumentation and laboratory conditions.[12][13][14][15]
Materials:
-
Soil sample
-
Acetonitrile (ACN)
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
Vortex vigorously for 1 minute.
-
Add anhydrous MgSO₄ and PSA.
-
Vortex again for 1 minute.
-
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 rpm) for 5 minutes.
-
Filtration: Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis:
-
Inject the filtered extract into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and ACN, both with a small amount of formic acid.
-
Set the mass spectrometer to monitor for the specific precursor and product ions of this compound in negative ion mode.
-
-
Quantification: Create a calibration curve using certified reference standards of this compound to quantify the concentration in the soil sample.
Visualizations
Caption: this compound Mode of Action in Susceptible Plants.
Caption: Troubleshooting Workflow for this compound Carryover.
References
- 1. This compound (Ref: MB 3046) [sitem.herts.ac.uk]
- 2. www2.gnb.ca [www2.gnb.ca]
- 3. youtube.com [youtube.com]
- 4. extension.sdstate.edu [extension.sdstate.edu]
- 5. Herbicide Plant-Back Restrictions Explained: Purpose and Application — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 6. Plant-Back Intervals Prevent Herbicide Trouble in Food Plots [deerassociation.com]
- 7. canola.okstate.edu [canola.okstate.edu]
- 8. uaex.uada.edu [uaex.uada.edu]
- 9. mssoy.org [mssoy.org]
- 10. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]
- 11. Article Archives [sunflowernsa.com]
- 12. youngin.com [youngin.com]
- 13. mdpi.com [mdpi.com]
- 14. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing MCPB Resistance in Weed Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing MCPB resistance in weed populations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective, systemic, post-emergence herbicide belonging to the phenoxybutyric acid group.[1][2] It is classified as a synthetic auxin, falling under the Group I (HRAC/WSSA Group 4) mode of action.[3][4] this compound mimics the plant's natural growth hormone, indole-3-acetic acid (IAA), leading to unregulated cell division and growth, which ultimately results in the death of susceptible broadleaf weeds.[5][6] It is absorbed by both the leaves and roots and translocates throughout the plant.[7]
Q2: Have any weed species developed resistance to this compound?
While widespread, high-level resistance specifically to this compound is not as commonly reported as for other herbicide groups, naturally occurring weed biotypes with resistance to this compound and other phenoxy herbicides are known to exist.[8] Product labels for this compound-containing herbicides have indicated the existence of resistant biotypes of species like nodding thistle (Carduus nutans) and giant buttercup (Ranunculus acris).[8][9] Given that this compound belongs to the synthetic auxin class, there is a risk of cross-resistance in weed populations already resistant to other synthetic auxins like 2,4-D and MCPA.[10] Globally, 27 weed species have evolved resistance to synthetic auxin herbicides.[11]
Q3: What are the primary mechanisms of resistance to synthetic auxin herbicides like this compound?
Resistance to synthetic auxins can be broadly categorized into two types:
-
Target-Site Resistance (TSR): This involves genetic mutations that alter the herbicide's binding site. For synthetic auxins, this can include changes in the auxin receptor proteins (e.g., TIR1/AFB) or in the proteins responsible for transporting auxins within the plant (e.g., AUX1/LAX).[6]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a toxic form or concentration. The most common form of NTSR for synthetic auxins is enhanced metabolism, where the resistant plant can more rapidly detoxify the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases.[6][10] Another potential NTSR mechanism is reduced translocation of the herbicide from the point of application to the meristematic tissues.[6]
Troubleshooting Experimental Issues
Problem: My dose-response assay for this compound shows inconsistent results.
-
Possible Cause 1: Environmental Variability. Inconsistent conditions in the greenhouse or growth chamber (e.g., temperature, light, humidity) can affect plant growth and their response to herbicide treatment.
-
Solution: Ensure that all plants (both suspected resistant and susceptible populations) are grown under uniform and controlled environmental conditions. Randomize the placement of pots and rotate them regularly.[3]
-
-
Possible Cause 2: Inconsistent Plant Growth Stage. Applying the herbicide at different growth stages can lead to variable results, as plant susceptibility can change with age.
-
Possible Cause 3: Improper Herbicide Application. Uneven spray coverage or incorrect herbicide concentrations can lead to high variability.
-
Solution: Calibrate your sprayer carefully to ensure a consistent application volume.[12] Prepare fresh herbicide solutions for each experiment and use a precise method for serial dilutions.
-
Problem: I am unable to confirm resistance in a suspected this compound-resistant weed population.
-
Possible Cause 1: The observed field failure was not due to genetic resistance. Poor herbicide performance in the field can also be caused by factors such as unfavorable weather conditions at the time of application, incorrect application timing, or weed emergence after application.
-
Solution: Review the application records and weather data from the time of the field application. In your confirmation assay, ensure optimal conditions for herbicide activity to rule out environmental factors.
-
-
Possible Cause 2: Low Frequency of Resistant Individuals. The initial frequency of resistant individuals in the population may be too low to be easily detected with a small sample size.
-
Solution: Collect seeds from at least 30 surviving plants from across the suspected area to ensure the sample is representative.[12]
-
-
Possible Cause 3: Inappropriate Susceptible Control. The susceptible population you are using for comparison may not be truly susceptible or may have a different genetic background that affects its response.
-
Solution: Use a well-characterized, known susceptible population of the same weed species. If possible, include more than one susceptible standard to understand the natural range of response to the herbicide.[3]
-
Experimental Protocols
Whole-Plant Dose-Response Assay for this compound Resistance Confirmation
This protocol is designed to determine the level of resistance in a weed population to this compound.
1. Seed Collection and Preparation:
-
Collect mature seeds from at least 30 plants that have survived an this compound application in the field.[12]
-
Also, collect seeds from a known susceptible population of the same species from a nearby area with no history of this compound application.[3]
-
Air-dry the seeds and store them in a cool, dry place until needed.[12]
2. Plant Growth:
-
Sow seeds of both the suspected resistant and known susceptible populations in pots filled with a standard potting mix.
-
Grow the plants in a greenhouse or controlled environment chamber with optimal conditions for the species.
-
Once seedlings have emerged, thin them to a uniform number per pot (e.g., 4-5 plants).[3]
3. Herbicide Application:
-
When the plants reach the 2-3 leaf stage, prepare a range of this compound concentrations. A typical dose-response experiment will include a non-treated control and a series of doses that span from sublethal to lethal for the susceptible population (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x, where 'x' is the recommended field rate).
-
Apply the herbicide treatments using a calibrated cabinet track sprayer to ensure uniform coverage.[14]
4. Data Collection and Analysis:
-
At 21 days after treatment, visually assess each plant for injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass for each pot, and determine the fresh and dry weights.
-
Analyze the data using a log-logistic dose-response model to calculate the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) for both the resistant and susceptible populations.[15][16]
-
Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[17][18]
Data Presentation
Table 1: Example Dose-Response Data for a Suspected this compound-Resistant and a Known Susceptible Weed Population
| This compound Dose (g a.i./ha) | Susceptible Population Dry Weight Reduction (%) | Resistant Population Dry Weight Reduction (%) |
| 0 | 0 | 0 |
| 50 | 25 | 10 |
| 100 | 50 | 20 |
| 200 | 75 | 35 |
| 400 | 90 | 50 |
| 800 | 98 | 65 |
| 1600 | 100 | 80 |
Table 2: Calculated GR50 and Resistance Index (RI)
| Population | GR50 (g a.i./ha) | Resistance Index (RI) |
| Susceptible | 100 | - |
| Resistant | 400 | 4.0 |
Note: The data presented in these tables are for illustrative purposes only. A Resistance Index greater than 1.0 indicates resistance. An RI of 4.0, as shown in this example, would suggest a low to moderate level of resistance.
Visualizations
Synthetic Auxin (this compound) Signaling Pathway and Resistance Mechanisms
Caption: this compound mode of action and points of potential resistance.
Experimental Workflow for this compound Resistance Testing
Caption: Workflow for this compound whole-plant dose-response assay.
References
- 1. mdpi.com [mdpi.com]
- 2. bioconductor.org [bioconductor.org]
- 3. hracglobal.com [hracglobal.com]
- 4. herbiguide.com.au [herbiguide.com.au]
- 5. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. This compound (Ref: MB 3046) [sitem.herts.ac.uk]
- 8. pestgenie.com.au [pestgenie.com.au]
- 9. Suspect herbicide resistance? Submit weed seeds for screening - Plant & Pest Diagnostics [canr.msu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. hracglobal.com [hracglobal.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 14. biorxiv.org [biorxiv.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. bioone.org [bioone.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
impact of soil pH on MCPB availability and degradation
Welcome to the technical support center for researchers studying the phenoxybutyric acid herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). This resource provides troubleshooting guidance and frequently asked questions regarding the critical impact of soil pH on the availability, sorption, and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: How does soil pH fundamentally affect this compound in the soil?
A: Soil pH is a master variable that governs the chemical form of this compound and influences its interaction with soil components and microorganisms. This compound is a weak acid. At a pH below its pKa, it exists predominantly in its neutral, molecular form. Above the pKa, it deprotonates to become a negatively charged anion. This change in charge dictates its behavior:
-
Availability & Sorption: The anionic form of this compound is more water-soluble and less prone to adsorption onto negatively charged soil colloids (like clay and organic matter) due to electrostatic repulsion. Conversely, in acidic soils, the neutral form is more likely to be adsorbed, reducing its concentration in the soil solution and thus its bioavailability for plant uptake or microbial degradation.
-
Degradation: Soil pH directly impacts the activity of microorganisms responsible for breaking down this compound. Most soil bacteria and fungi that degrade herbicides have optimal pH ranges for growth and enzymatic activity. Extreme pH values (highly acidic or alkaline) can inhibit these microbial populations, slowing the degradation rate of the herbicide.[1][2]
Q2: We are observing lower than expected efficacy of this compound in our field trials. Could soil pH be the cause?
-
Measure Soil pH: Collect soil samples from the affected areas to determine the precise pH.[3][4][5]
-
Assess Soil Type: High clay or high organic matter soils will exacerbate the issue of this compound binding in acidic conditions.
-
Consider Liming: If the soil is acidic, applying agricultural lime can raise the pH.[6] This will shift this compound to its more soluble anionic form, increasing its availability and efficacy. Be aware that liming is not an immediate fix and can take several months to alter soil pH effectively.[6]
Q3: Our lab-based degradation study shows a very slow breakdown of this compound. What are the likely pH-related factors?
A: A slow degradation rate in a controlled lab setting often points to suboptimal conditions for microbial activity. Soil pH is a primary factor:
-
Suboptimal pH for Microbes: The microorganisms capable of degrading this compound may be inhibited if the soil pH in your experiment is too low or too high. Most herbicide-degrading microbes thrive in a pH range of 6.0 to 7.5.
-
Reduced Bioavailability: As mentioned in Q2, if the soil medium is acidic, this compound may be strongly adsorbed to soil particles, making it physically inaccessible to microbial enzymes. Even if the microbes are present and active, they cannot degrade what they cannot access.
Troubleshooting Steps:
-
Verify Soil pH: Ensure the pH of your soil medium is within the optimal range for microbial activity.
-
Check Nutrient and Moisture Content: Besides pH, ensure that other factors like soil moisture, temperature, and nutrient availability are not limiting microbial growth.
-
Bioaugmentation: If the native microbial population is low, consider whether the experimental soil has a history of herbicide application, which can enrich for degrading populations.
Troubleshooting Guide
| Observed Problem | Potential pH-Related Cause | Recommended Troubleshooting Actions |
| Low this compound recovery during sample extraction. | In acidic soil (low pH), this compound is more strongly adsorbed to soil colloids, making extraction with standard solvents less efficient. | 1. Measure the pH of the soil sample.2. Adjust the pH of the extraction solvent to be slightly alkaline (e.g., pH 8-9) to convert this compound to its more soluble anionic form, facilitating its release from soil particles.3. Consider using a more polar solvent or a multi-step extraction protocol. |
| High variability in degradation rates across replicates. | Inconsistent pH across different experimental units (microcosms). Small variations in pH can lead to significant differences in microbial activity and this compound availability. | 1. Homogenize the bulk soil thoroughly before dispensing into replicates.2. Measure the pH of each replicate at the start and end of the experiment.3. Use a buffered solution to maintain a stable pH throughout the incubation period if necessary. |
| Unexpectedly rapid degradation of this compound. | In slightly acidic to neutral soils with high microbial activity, conditions are optimal for rapid breakdown. Some herbicides can degrade more quickly in lower pH conditions if the primary degradation pathway is acid-catalyzed hydrolysis, though for this compound, microbial degradation is dominant.[1][6] | 1. Confirm the soil pH is in the optimal range for microbial activity (typically 6.0-7.5).2. Characterize the microbial population if possible (e.g., total plate counts, PLFA) to confirm high activity.[7]3. Ensure the experimental temperature is not excessively high, which would also accelerate microbial metabolism. |
| This compound leaching is higher than anticipated. | In alkaline soil (high pH), this compound exists as a negatively charged anion. This form is highly water-soluble and is repelled by negatively charged soil colloids, making it more mobile and prone to leaching. | 1. Analyze the pH and texture of the soil. Leaching is more pronounced in sandy soils with low organic matter.2. In column studies, monitor the pH of the leachate.3. Reduce the volume of irrigation/percolation water in experiments to minimize leaching losses. |
Data Summary
The following tables summarize the expected impact of soil pH on this compound behavior. Note that exact values can vary significantly based on soil type, organic matter content, temperature, and microbial populations.
Table 1: Influence of Soil pH on this compound Availability and Sorption
| Soil pH Range | Dominant this compound Form | Sorption to Soil Colloids | Bioavailability in Soil Solution |
| Acidic (< 6.0) | Neutral (Molecular) | High | Low |
| Neutral (6.0 - 7.5) | Mix of Neutral and Anionic | Moderate | Moderate to High |
| Alkaline (> 7.5) | Anionic (Deprotonated) | Low | High |
Table 2: Expected Effect of Soil pH on this compound Degradation Rate
| Soil pH Range | Microbial Activity | Expected this compound Half-Life | Primary Degradation Process |
| < 5.5 | Generally Inhibited | Long | Microbial Degradation[1] |
| 6.0 - 7.5 | Optimal | Short | Microbial Degradation[1] |
| > 8.0 | Can be Inhibited | Moderate to Long | Microbial Degradation[1] |
Visual Guides
Logical Relationship Diagram
References
Technical Support Center: Optimizing MCPB Performance Under Various Environmental Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of environmental conditions on the performance of the herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). The information is designed to assist researchers in designing experiments, interpreting results, and troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound application is showing inconsistent results. What are the primary environmental factors that could be responsible?
A1: Inconsistent performance of this compound is often linked to fluctuations in environmental conditions. The key factors influencing its efficacy are temperature, humidity, soil moisture, and pH. This compound is a systemic herbicide, and its effectiveness relies on the active growth of the target weed. Environmental stressors can significantly impact the physiological processes of the plant, thereby altering the absorption, translocation, and metabolism of the herbicide.
Q2: What is the optimal temperature range for this compound application?
A2: While specific quantitative data for this compound is limited in publicly available literature, the general recommendation for phenoxy herbicides, like this compound, is to apply them when weeds are actively growing. This typically corresponds to temperatures between 65°F and 85°F (approximately 18°C to 29°C).[1] Applications during periods of extreme cold or heat can reduce herbicide efficacy.
Q3: How does humidity affect the performance of this compound?
A3: High relative humidity is generally favorable for the performance of foliar-applied systemic herbicides like this compound.[2] High humidity slows the drying of spray droplets on the leaf surface, which allows for a longer absorption period.[1][2] Conversely, low humidity can cause rapid droplet evaporation, potentially reducing the amount of herbicide that penetrates the plant cuticle.
Q4: What is the role of soil moisture in this compound efficacy?
A4: Soil moisture plays a dual role in the performance of this compound. Firstly, adequate soil moisture is essential for the active growth of weeds. Plants under drought stress will have reduced physiological activity, leading to decreased absorption and translocation of the herbicide. Secondly, soil moisture influences the microbial degradation of this compound in the soil. The half-life of phenoxy herbicides like MCPA, a close relative of this compound, in soil can range from 15 to 50 days and is influenced by microbial activity, which is dependent on soil moisture and temperature.
Q5: How does the pH of the spray solution and soil affect this compound?
A5: The pH of the spray solution can influence the absorption of this compound. As a weak acid, the uptake of this compound is often optimal under slightly acidic conditions, which favor the movement of the undissociated molecule across the plant cuticle. In the soil, pH can affect the adsorption of this compound to soil particles. Generally, adsorption increases as the pH decreases.
Troubleshooting Guide
| Issue | Potential Environmental Cause | Troubleshooting Steps |
| Reduced or no weed control | Low Temperatures: Application during cold weather (below 60°F / 15°C) can slow down the metabolic processes of the weed, hindering herbicide uptake and action. | - Apply this compound during periods of warmer weather when weeds are actively growing.- If application in cooler weather is unavoidable, consider a higher application rate within the recommended range, after conducting small-scale trials. |
| High Temperatures: Extreme heat can cause weeds to shut down physiologically to conserve water, reducing herbicide translocation. High temperatures can also increase the volatilization of the herbicide.[1] | - Avoid spraying during the hottest part of the day.- Apply in the early morning or late evening when temperatures are more moderate. | |
| Low Humidity: Rapid drying of spray droplets on the leaf surface can limit absorption.[1] | - Apply during periods of higher humidity, such as early morning.- Consider using adjuvants that can help to increase droplet longevity and enhance penetration. | |
| Drought Stress: Weeds under water stress have a thicker cuticle and reduced translocation, making them less susceptible to herbicides. | - If possible, irrigate the target area a few days prior to application to alleviate drought stress in the weeds.- Delay application until after a rainfall event. | |
| Crop Injury | High Temperatures & High Humidity: These conditions can sometimes increase the absorption of the herbicide by the crop, leading to phytotoxicity. | - Strictly adhere to the recommended application rates for your specific crop.- Avoid spraying sensitive crops during periods of extreme heat and humidity. |
| Inconsistent results across a field | Variable Soil Moisture: Different parts of a field may have varying soil moisture levels, leading to differences in weed growth and herbicide uptake. | - Assess soil moisture across the entire application area.- Consider spot treatments or variable rate applications based on weed pressure and soil conditions. |
| Variable Soil pH: Changes in soil pH can affect the availability and degradation rate of this compound in the soil. | - Conduct soil testing to determine pH levels across the field.- Adjust soil pH if necessary and feasible. |
Quantitative Data Summary
While specific quantitative data for this compound is scarce in publicly available literature, the following table summarizes the general effects of environmental conditions on phenoxy herbicides, which can be used as a proxy for estimating this compound performance.
| Environmental Factor | Condition | Expected Impact on this compound Performance |
| Temperature | Low (< 60°F / 15°C) | Decreased absorption and translocation, slower weed control. |
| Optimal (65-85°F / 18-29°C) | Enhanced absorption and translocation, optimal weed control.[1] | |
| High (> 90°F / 32°C) | Potential for reduced translocation due to plant stress and increased volatilization.[1] | |
| Relative Humidity | Low (< 40%) | Reduced absorption due to rapid droplet drying. |
| High (> 60%) | Increased absorption due to slower droplet drying.[2] | |
| Soil Moisture | Low (Drought Conditions) | Reduced weed growth, thicker cuticle, and decreased herbicide uptake and translocation. |
| Adequate | Active weed growth, promoting herbicide uptake and translocation. | |
| Saturated | May lead to anaerobic conditions in the soil, potentially slowing microbial degradation. | |
| This compound Degradation Half-life in Soil | Varies with soil type, temperature, and moisture. | Generally reported to be between 15 and 50 days for the related herbicide MCPA. Microbial degradation is a key factor. |
Experimental Protocols
Protocol 1: Evaluating the Effect of Temperature and Humidity on this compound Efficacy in a Controlled Environment
This protocol outlines a methodology for assessing the impact of different temperature and humidity regimes on the efficacy of this compound on a target weed species.
1. Plant Material and Growth Conditions:
-
Grow the target weed species from seed in pots containing a standardized soil mix.
-
Maintain the plants in a growth chamber with a controlled temperature (e.g., 22°C), humidity (e.g., 60% RH), and photoperiod (e.g., 16:8 hour light:dark cycle) until they reach the desired growth stage for application (e.g., 3-4 true leaves).
2. Acclimatization:
-
24-48 hours prior to herbicide application, move the plants into separate growth chambers set to the desired experimental conditions (e.g., Treatment 1: 15°C/40% RH; Treatment 2: 25°C/70% RH; Treatment 3: 35°C/40% RH). This allows the plants to acclimate to the specific environmental conditions.
3. Herbicide Application:
-
Prepare a stock solution of this compound at the desired concentration.
-
Apply the herbicide solution to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include an untreated control group for each environmental condition.
4. Post-Application Conditions:
-
Return the treated plants to their respective environmental chambers and maintain the specific temperature and humidity conditions for the duration of the experiment.
5. Data Collection:
-
At set time points (e.g., 3, 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death).
-
At the final time point, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 48 hours, and record the dry weight.
6. Data Analysis:
-
Analyze the visual assessment data and dry weight data to determine the effect of each temperature and humidity combination on this compound efficacy.
-
Statistical analysis (e.g., ANOVA) should be used to determine significant differences between treatments.
Protocol 2: Assessing the Influence of Soil Moisture on this compound Performance
This protocol provides a method for evaluating how different soil moisture levels affect the performance of this compound.
1. Plant Material and Growth Conditions:
-
Grow the target weed species in pots with a known soil water holding capacity.
-
Maintain the plants under optimal growth conditions until they reach the 3-4 true leaf stage.
2. Soil Moisture Treatments:
-
Divide the plants into different treatment groups based on soil moisture levels (e.g., Group 1: 25% of field capacity - drought stress; Group 2: 50% of field capacity - moderate moisture; Group 3: 75% of field capacity - adequate moisture).
-
Use a soil moisture probe or gravimetric methods to maintain the desired soil moisture levels for each group for a period of 48-72 hours before herbicide application.
3. Herbicide Application:
-
Apply this compound at a consistent rate to all treatment groups using a calibrated sprayer.
-
Include an untreated control for each soil moisture level.
4. Post-Application Maintenance:
-
Continue to maintain the respective soil moisture levels for each treatment group throughout the experiment.
5. Data Collection and Analysis:
-
Collect visual efficacy ratings and final biomass data as described in Protocol 1.
-
Analyze the data to determine the impact of soil moisture on this compound performance.
Visualizations
Caption: Simplified signaling pathway of this compound as a synthetic auxin.
Caption: General experimental workflow for testing this compound efficacy.
Caption: Troubleshooting logic for suboptimal this compound performance.
References
Technical Support Center: Enhancing MCPB Uptake with Surfactants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the uptake of the phenoxybutyric herbicide MCPB using surfactants.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent or lower-than-expected this compound efficacy despite using a surfactant.
-
Question: We are seeing high variability in our results. Why might our surfactant not be effectively enhancing this compound uptake?
-
Answer: Several factors can lead to inconsistent efficacy. The interaction between the herbicide, surfactant, and plant species is complex.[1][2]
-
Incorrect Surfactant Choice: The chemical structure of the surfactant is critical. For instance, surfactants with lower ethylene oxide (EO) content tend to be more beneficial for the uptake of phenoxy herbicides like 2,4-D (a close relative of this compound).[1][2]
-
Suboptimal Concentration: Surfactant effectiveness is concentration-dependent. Once the critical micelle concentration (CMC) is reached (often around 0.1% v/v), micelles form, which can sometimes reduce the amount of free surfactant available to aid absorption.[3] However, for some combinations, uptake continues to increase with concentration, reaching a maximum at levels as high as 0.5%.[1]
-
Plant Species Variability: The composition and structure of the plant cuticle differ significantly between species, which greatly influences the permeability of herbicides.[4] What works for one species may not be optimal for another.
-
Physicochemical Properties of this compound: As a weak acid herbicide, this compound's uptake is influenced by the pH of the spray solution and the plant cell, accumulating in the cytoplasm via an "ion trapping" mechanism.[4] The surfactant must be compatible with this mechanism.
-
Issue 2: Poor spray solution coverage on plants with waxy or hairy leaves.
-
Question: Our spray solution is beading up and rolling off the leaves of our target species. How can we improve contact and retention?
-
Answer: This is a common issue related to the high surface tension of water-based solutions and the physical characteristics of the leaf surface.
-
Reducing Surface Tension: Surfactants, or "surface active agents," are designed to solve this problem. They reduce the surface tension of spray droplets, allowing them to spread out into a thin layer across the waxy leaf cuticle instead of forming beads.[5][6][7] This increases the total contact area for potential absorption.[3][4]
-
Overcoming Physical Barriers: Leaf hairs (trichomes) can intercept spray droplets, preventing them from reaching the epidermal surface.[3][4] The addition of a suitable surfactant allows droplets to break into smaller droplets upon hitting trichomes, increasing the amount of this compound solution that contacts the cuticle.[4]
-
Issue 3: The chosen surfactant does not appear to increase this compound transport across the cell membrane.
-
Question: We've achieved good leaf coverage, but uptake seems to be limited at the cellular level. Can surfactants help with this?
-
Answer: Yes, the role of surfactants can extend beyond simply improving leaf wettability. Some surfactants can directly influence the permeability of the plant's cuticle and cell membranes.
-
Increased Cuticle Permeance: Surfactants can increase the diffusion of herbicides through the waxy cuticle, which is a primary barrier to foliar uptake.[4]
-
Direct Membrane Interaction: Studies on other herbicides like glyphosate suggest that effective surfactants can diffuse from the cuticle into the apoplastic space (the area between plant cells) and act directly on the plasma membrane to increase herbicide uptake into the cell.[8] It's important to note that a surfactant's ability to promote uptake into isolated membrane vesicles does not always correlate directly with whole-plant toxicity, indicating a complex interplay of factors.[8]
-
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mode of action? this compound (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective, systemic phenoxy herbicide used for post-emergence control of broadleaf weeds.[9] Its mode of action is as a synthetic auxin, or plant growth regulator.[5][8][10] It disrupts the plant's normal hormonal balance and protein synthesis, leading to unregulated growth and, ultimately, death of the susceptible plant.[6][8]
2. What are surfactants and how do they function? Surfactants are adjuvant products added to a pesticide solution to improve its performance.[5][6] The term is short for "surface active agent." They are molecules with both a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. This structure allows them to reduce the surface tension of water, improving the spreading, sticking, and penetration of the spray mixture on a leaf surface.[5]
3. What are the common classes of surfactants used with herbicides? Several classes of surfactants are recognized, each with slightly different properties:
-
Nonionic Surfactants (NIS): A common type that reduces surface tension and improves spreading and uptake. They lack an electrical charge and are less likely to foam.[5][7]
-
Crop Oil Concentrates (COC): A blend of paraffin-based petroleum oil and surfactants. They improve uptake and spreading, with the oil component helping to penetrate the waxy cuticle.[5]
-
Esterified Seed Oils (ESO) / Methylated Seed Oils (MSO): Derived from reacting seed oils with alcohol. They are excellent penetrants and also reduce surface tension.[5][10]
-
Organosilicone Surfactants: Provide a significant reduction in surface tension, leading to superior spreading ("super-spreading") and rainfastness.[5]
4. How do I select the right surfactant and concentration for my experiment? The optimal choice depends on multiple variables:
-
Herbicide Properties: As a phenoxy herbicide, this compound may benefit from surfactants with lower ethylene oxide (EO) content.[1]
-
Plant Species: The leaf surface character (e.g., waxiness, hairiness) is a major factor.[1] Empirical testing is often required to find the best surfactant for a specific plant.
-
Concentration: Start with the manufacturer's recommended rates. For many non-ionic surfactants, a concentration of 0.1% to 0.5% v/v in the final spray solution is a typical range to test.[1][3]
Quantitative Data on Herbicide Uptake
The following tables summarize data from studies on glyphosate uptake in wheat, which can serve as an illustrative guide for designing experiments with phenoxy herbicides like this compound. The principles of surfactant interaction are broadly similar.
Table 1: Effect of Different Surfactant Types on Herbicide Uptake
Data adapted from a study on glyphosate uptake into wheat. "GI (control)" represents the herbicide formulation without an added surfactant.
| Surfactant Treatment (at 0.2%) | % Herbicide Uptake | Spread Area (mm²) | Herbicide Dose (µg/mm²) |
| GI (control) | 22.9 | 0.8 | 1.50 |
| + MON 0818 (Cationic) | 57.8 | 0.9 | 1.33 |
| + A10 (Non-ionic) | 53.1 | 1.2 | 1.00 |
| + TX-100 (Non-ionic) | 57.4 | 1.1 | 1.09 |
Source: Adapted from ResearchGate data on glyphosate uptake.
Table 2: Effect of Surfactant Blends on Herbicide Uptake
This table illustrates the synergistic effects that can be observed when mixing surfactants. Data is for glyphosate uptake into wheat.
| Surfactant Treatment (Total 0.2%) | % Herbicide Uptake | Spread Area (mm²) | Herbicide Dose (µg/mm²) |
| 0.2% MON 0818 | 57.8 | 0.9 | 1.33 |
| 0.1% MON 0818 + 0.1% A6 | 90.3 | 2.3 | 0.52 |
| 0.1% MON 0818 + 0.1% TX-100 | 94.4 | 1.2 | 1.00 |
| 0.2% TX-45 | 27.8 | 14.7 | 0.08 |
Source: Adapted from ResearchGate data on glyphosate uptake.
Experimental Protocols
Protocol: General Methodology for Evaluating Surfactant Efficacy on Foliar this compound Uptake
This protocol provides a general framework. Specific parameters such as plant age, concentrations, and incubation times should be optimized for your experimental system.
-
Plant Cultivation:
-
Grow the target plant species under controlled environmental conditions (e.g., 25°C, 16:8 hour light:dark cycle) to a consistent growth stage (e.g., V4-V6) to ensure uniformity.
-
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare stock solutions of the surfactants to be tested.
-
Create the final spray solutions. For each treatment, add the this compound stock to the spray buffer (e.g., deionized water) and then add the required volume of surfactant stock to achieve the target concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5% v/v). Include a control group with this compound but no surfactant, and a mock control with buffer only.
-
-
Application of Herbicide:
-
Apply the treatment solutions to the adaxial (upper) leaf surface of the plants using a precision sprayer or micropipette to deliver a defined volume and droplet size. Confine the application to a specific leaf or area if desired.
-
-
Incubation:
-
Place the treated plants back into the controlled environment for a set period (e.g., 24, 48, or 72 hours) to allow for absorption.
-
-
Measurement of Uptake:
-
At the end of the incubation period, quantify the amount of absorbed this compound. A common method is:
-
Excise the treated leaf.
-
Thoroughly wash the leaf surface with a solution (e.g., water:acetone mix) to remove any unabsorbed this compound.
-
Collect the wash solution for analysis (optional, to quantify the unabsorbed portion).
-
Homogenize the washed leaf tissue in a suitable solvent.
-
Extract the this compound from the plant tissue.
-
Quantify the amount of this compound in the tissue extract using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Uptake is typically expressed as a percentage of the total amount of this compound applied.
-
Visualizations
References
- 1. cdn.nufarm.com [cdn.nufarm.com]
- 2. youtube.com [youtube.com]
- 3. Mode of Action of herbicides - Pedigogy [pedigogy.com]
- 4. herbiguide.com.au [herbiguide.com.au]
- 5. This compound (Ref: MB 3046) [sitem.herts.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Decontamination of Spray Equipment After MCPB Use
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper decontamination of spray equipment following the use of MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). Adherence to these protocols is critical to prevent cross-contamination of experiments and ensure the integrity of subsequent research.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to decontaminate spray equipment after using this compound?
Q2: What type of cleaning agents are effective for removing this compound residues?
A2: As this compound is a phenoxy herbicide, procedures recommended for this group of chemicals should be followed.[4][5] Effective cleaning agents include commercial tank cleaners, chlorinated alkali-based detergents, and household ammonia.[3][6][7] Ammonia is particularly useful as it raises the pH of the cleaning solution, which increases the solubility of some herbicides.[6][7][8] For oily formulations, a wetting agent can aid in removing residues.[8]
Q3: What is the recommended general procedure for cleaning spray equipment?
A3: The most widely recommended method is the triple rinse procedure.[9][10][11][12] This involves a sequence of rinsing with water and a cleaning solution to progressively dilute and remove herbicide residues. It is essential to clean the entire sprayer system, including the tank, hoses, booms, nozzles, screens, and filters.[7][9][13]
Q4: How soon after use should I clean my spray equipment?
A4: It is critical to clean the sprayer immediately after you finish your application.[9] Delaying cleaning can allow the herbicide residues to dry and become more difficult to remove.[14] Some residues can even penetrate plastic and rubber components over time.[15]
Q5: Can I mix different cleaning agents?
A5: No, you should never mix different cleaning agents, especially chlorine bleach and ammonia. This combination can produce toxic chlorine gas.[7] Use one type of cleaning agent at a time, following the manufacturer's instructions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible residue in the tank after cleaning. | Inadequate rinsing or insufficient agitation. | Repeat the cleaning procedure, ensuring vigorous agitation and that all internal surfaces of the tank are thoroughly washed. Consider using a higher concentration of the cleaning agent (within label recommendations). |
| Unexpected phytotoxicity in a subsequent experiment. | Incomplete decontamination of the sprayer system. | Immediately stop using the equipment. Perform a thorough decontamination procedure, paying special attention to "dead spots" like boom ends, filters, and nozzle bodies.[9][15] Conduct a bioassay (see Experimental Protocols) to confirm cleanliness before reuse. |
| Clogged nozzles or screens. | Dried herbicide residue or accumulation of particulate matter. | Disassemble nozzles, screens, and filters and soak them in a cleaning solution in a separate container.[14][15] Use a soft brush to gently remove any stubborn deposits, then rinse thoroughly with clean water before reassembly. |
| Persistent odor of this compound after cleaning. | Absorption of this compound into sprayer components (e.g., hoses, gaskets). | For persistent issues, especially with older equipment, consider replacing porous components like hoses and seals, as they can absorb and later release herbicide residues.[15] |
Quantitative Data for Decontamination
The following table summarizes recommended concentrations and volumes for the triple rinse procedure. These are general guidelines; always consult the specific product label for your cleaning agent.
| Step | Action | Volume/Concentration | Notes |
| 1. Initial Rinse | Rinse the tank and spray system with clean water. | Fill the tank to at least 10% of its total volume.[9][16] | Spray the rinsate through the booms until the tank is empty. Dispose of rinsate according to local regulations, preferably by spraying it on a labeled application site.[7][17] |
| 2. Cleaning Solution Wash | Fill the tank with clean water and add a cleaning agent. | Fill the tank to at least 10% of its total volume.[16] For household ammonia (3% active), use approximately 1 gallon per 100 gallons of water.[7][14] For commercial cleaners, follow the label instructions. | Agitate the solution for at least 15 minutes and circulate it through the entire system.[9][14] Let the solution sit for several hours or overnight for difficult-to-remove residues.[6][14] |
| 3. Second Rinse | Drain the cleaning solution and rinse again with clean water. | Fill the tank to at least 10% of its total volume.[9] | Circulate the clean water throughout the system and then drain completely. |
| 4. Final Rinse | Perform a final rinse with clean water. | Fill the tank to at least 10% of its total volume.[10] | Spray the water through the booms to flush any remaining cleaning solution.[10] |
Experimental Protocols
Protocol: Bioassay for Verifying Equipment Decontamination
This protocol uses a sensitive plant species to detect the presence of residual this compound in the spray equipment after cleaning.
1. Materials:
- Cleaned and dried spray equipment
- Seeds of a sensitive indicator plant (e.g., tomato, cucumber, or soybean)
- Potting mix
- Small pots or trays
- Deionized water
- Control (unsprayed) plants
2. Methodology:
- Prepare a set of healthy, young indicator plants in individual pots.
- After performing the full decontamination procedure on the spray equipment, conduct a final rinse with deionized water, filling the tank to approximately 10% of its capacity.
- Circulate this final rinsate through the entire sprayer system for 15 minutes.
- Collect the rinsate from the nozzles into a clean container.
- Use the collected rinsate to water a designated group of indicator plants.
- Water a control group of indicator plants with fresh deionized water.
- Grow both groups of plants under identical, controlled environmental conditions (light, temperature, humidity).
- Observe the plants daily for 7-14 days for any signs of phytotoxicity, such as leaf curling, stunting, or discoloration, in the group treated with the rinsate compared to the control group.
3. Interpretation of Results:
- No visible difference between the rinsate-treated and control plants suggests that the decontamination procedure was effective.
- Visible signs of phytotoxicity in the rinsate-treated plants indicate that residual this compound remains in the equipment, and a more thorough cleaning is required.
Visualizations
Caption: Logical workflow for the decontamination of spray equipment.
This technical support guide provides a comprehensive overview of the necessary steps to ensure the complete decontamination of spray equipment after the use of this compound. By following these procedures, researchers can maintain the integrity of their experimental systems and generate reliable data.
References
- 1. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-sodium | C11H12ClNaO3 | CID 23675729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decontaminating your Sprayer [sprayerbarn.com.au]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. pestgenie.com.au [pestgenie.com.au]
- 6. cms9files.revize.com [cms9files.revize.com]
- 7. udextension.s3.amazonaws.com [udextension.s3.amazonaws.com]
- 8. Cleaning Your Sprayer – Sprayers 101 [sprayers101.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. PI291/PI291: Sprayer Cleanout Procedures: Protect Equipment and Crops [edis.ifas.ufl.edu]
- 14. agphd.com [agphd.com]
- 15. grdc.com.au [grdc.com.au]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Analytical Standard Preparation for MCPB Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation of analytical standards for the quantification of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: Acetonitrile is a commonly used and effective solvent for preparing this compound stock solutions. This compound is soluble in acetonitrile. For analytical purposes, it is crucial to use high-purity, HPLC, or LC-MS grade solvents to avoid introducing contaminants that may interfere with quantification. While other organic solvents like methanol may also be used, acetonitrile is often preferred due to its compatibility with reversed-phase chromatography and its ability to dissolve a wide range of organic molecules.
Q2: How should I prepare working standard solutions from the stock solution?
A2: Working standard solutions are typically prepared by performing serial dilutions of the stock solution using the initial mobile phase composition of your analytical method. For example, if your HPLC or LC-MS/MS method starts with a mobile phase of 80% water and 20% acetonitrile, you should use this same mixture to dilute your stock solution. This practice helps to ensure good peak shape and prevent issues like peak splitting or broadening that can occur when the sample solvent is significantly stronger than the mobile phase. A detailed protocol for preparing a standard curve is provided in the Experimental Protocols section.
Q3: What are the recommended storage conditions and stability of this compound standard solutions?
Q4: What are the typical concentration ranges for stock and working standards for this compound quantification?
A4: The concentration of your stock solution will depend on the required concentration range for your calibration curve. A typical stock solution concentration might be in the range of 100 to 1000 µg/mL. Working standards for a calibration curve would then be prepared by diluting the stock solution to cover the expected concentration range of your samples. For sensitive LC-MS/MS analysis, the calibration curve could range from low ng/mL to hundreds of ng/mL.
Experimental Protocols
Protocol 1: Preparation of a 100 µg/mL this compound Stock Solution
Materials:
-
This compound analytical standard (neat solid)
-
HPLC or LC-MS grade acetonitrile
-
10 mL volumetric flask (Class A)
-
Analytical balance
-
Spatula
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Accurately weigh approximately 1.0 mg of the this compound analytical standard onto a weighing paper.
-
Carefully transfer the weighed this compound into a clean and dry 10 mL volumetric flask.
-
Add a small amount of acetonitrile (approximately 5 mL) to the volumetric flask and gently swirl to dissolve the this compound solid.
-
Once the solid is completely dissolved, bring the flask to the 10 mL mark with acetonitrile.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial for storage at 2-8°C.
Protocol 2: Preparation of a Calibration Curve (e.g., 1, 5, 10, 50, 100 ng/mL)
Materials:
-
100 µg/mL this compound stock solution
-
Initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid)
-
Calibrated pipettes and sterile tips
-
Autosampler vials
Procedure:
-
Prepare an intermediate dilution: Pipette 10 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the initial mobile phase. This will result in a 100 ng/mL working standard.
-
Prepare serial dilutions:
-
50 ng/mL: Take 500 µL of the 100 ng/mL standard and add 500 µL of the initial mobile phase.
-
10 ng/mL: Take 100 µL of the 100 ng/mL standard and add 900 µL of the initial mobile phase.
-
5 ng/mL: Take 50 µL of the 100 ng/mL standard and add 950 µL of the initial mobile phase.
-
1 ng/mL: Take 10 µL of the 100 ng/mL standard and add 990 µL of the initial mobile phase.
-
-
Thoroughly mix each working standard.
-
Transfer each concentration to a labeled autosampler vial for analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Answer:
| Potential Cause | Solution |
| Secondary Interactions with Stationary Phase | This compound is an acidic compound. Interactions between the carboxyl group of this compound and active sites (e.g., free silanols) on the silica-based stationary phase can cause peak tailing. Solution: Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%). This will suppress the ionization of the silanol groups and the analyte, leading to a more symmetrical peak shape. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Solution: Ensure your working standards and samples are prepared in a solvent that is as close as possible to the initial mobile phase composition. |
| Column Contamination or Degradation | Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes. Solution: Try flushing the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
Issue 2: Low Sensitivity or No Peak Detected
Question: I am not seeing a peak for my low concentration standards. How can I improve the sensitivity?
Answer:
| Potential Cause | Solution |
| Inappropriate Mobile Phase pH | The ionization of this compound is pH-dependent. In LC-MS, the ionization efficiency in the source is highly dependent on the mobile phase pH. Solution: For negative ion mode ESI, a slightly basic mobile phase might improve signal, but this can be detrimental to column stability and peak shape. A common approach is to use a mobile phase with a pH around the pKa of the analyte, but for practical purposes with silica columns, a slightly acidic mobile phase (pH 3-4) is often a good compromise. Experiment with different mobile phase additives (e.g., ammonium formate, ammonium acetate) to enhance ionization. |
| Suboptimal Mass Spectrometer Parameters | The settings for the ion source (e.g., capillary voltage, gas flow, temperature) and the analyzer (e.g., collision energy) may not be optimized for this compound. Solution: Perform a compound optimization or infusion analysis to determine the optimal MS parameters for this compound. |
| Standard Degradation | The standard solution may have degraded over time. Solution: Prepare fresh working standards and re-analyze. |
| Matrix Suppression | Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source. Solution: Refer to the Matrix Effects section below for mitigation strategies. |
Issue 3: Matrix Effects
Question: My recovery of this compound in soil/water samples is very low and inconsistent. How can I address matrix effects?
Answer:
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, particularly with complex matrices like soil and water.
| Mitigation Strategy | Description |
| Matrix-Matched Calibration | Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the matrix effects as the standards and samples will experience similar ionization suppression or enhancement. |
| Stable Isotope Labeled Internal Standard | The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is the most effective way to correct for matrix effects and variations in sample preparation and instrument response. The internal standard is added to all samples and standards at a constant concentration. |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, this may compromise the limit of quantification if the analyte concentration is already low. |
| Improved Sample Cleanup | Employ more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS/MS analysis. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility |
| Acetonitrile | Soluble |
| Methanol | Soluble |
| Water | Sparingly soluble (solubility increases with pH) |
Table 2: Recommended Storage Conditions for this compound Standard Solutions
| Solution Type | Storage Temperature | Container | Recommended Renewal Frequency |
| Stock Solution | 2-8°C | Amber Glass Vial | Every 1-3 months (verify with fresh standard) |
| Working Standards | 2-8°C | Amber Glass Vial | Daily or Weekly |
Note: The stability of analytical standards is dependent on various factors including the purity of the solvent, storage conditions, and frequency of use. The recommended renewal frequencies are general guidelines. It is best practice to establish in-house stability data.
Visualizations
Caption: Workflow for preparing this compound stock and working standard solutions.
Caption: Decision tree for troubleshooting poor peak shape in this compound analysis.
Technical Support Center: Resolving Matrix Effects in MCPB Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the analysis of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) residues.
Disclaimer: While this guide focuses on this compound, specific quantitative validation data for this compound in various matrices is not extensively available in publicly accessible literature. The quantitative data presented in the tables are illustrative examples for phenoxy acid herbicides and should be used for guidance only. It is imperative that users perform their own comprehensive method validation for this compound in their specific sample matrices to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound residue analysis?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1][2] These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification of this compound residues.[1][3][4]
Q2: What causes matrix effects in LC-MS/MS analysis of this compound?
A2: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), matrix effects are primarily caused by interferences during the ionization process in the mass spectrometer's ion source.[1][2] Co-extracted matrix components can compete with this compound for ionization, affect the droplet formation and evaporation in the electrospray ionization (ESI) source, or alter the charge state of the analyte, thereby suppressing or enhancing its signal.[1][2]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The presence of matrix effects can be evaluated by comparing the signal response of this compound in a standard solution prepared in a pure solvent with the signal response of this compound at the same concentration in a sample extract (matrix-matched standard).[5] A significant difference between these two responses indicates the presence of matrix effects. The matrix effect can be calculated as a percentage using the following formula:
Matrix Effect (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100[5]
A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Q4: What are the common strategies to minimize or compensate for matrix effects?
A4: Several strategies can be employed to mitigate matrix effects in this compound residue analysis:
-
Sample Preparation and Cleanup: Employing effective sample cleanup techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with dispersive solid-phase extraction (dSPE), can remove a significant portion of interfering matrix components.[3][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for signal suppression or enhancement.[7]
-
Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) for this compound is a highly effective way to correct for matrix effects, as the SIL-IS will be affected by the matrix in the same way as the native analyte.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve better separation between this compound and interfering matrix components can also reduce matrix effects.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Inefficient extraction from the sample matrix. Degradation of this compound during sample processing. | Optimize the extraction solvent and pH. Ensure proper homogenization of the sample. For pH-sensitive compounds, consider using a buffered QuEChERS method. |
| Signal Suppression | High concentration of co-eluting matrix components competing for ionization. | Implement a more rigorous cleanup step (e.g., using different dSPE sorbents like C18 or GCB). Dilute the sample extract. Optimize chromatographic conditions for better separation. Use a matrix-matched calibration curve. |
| Signal Enhancement | Co-eluting matrix components facilitating the ionization of this compound. | Similar to signal suppression, improve sample cleanup, dilute the extract, or use matrix-matched calibration. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects across different samples. Non-homogenous sample. | Use a stable isotope-labeled internal standard for this compound. Ensure thorough homogenization of all samples. |
| Peak Shape Distortion | High concentration of matrix components overloading the analytical column. Incompatibility of the final extract solvent with the mobile phase. | Dilute the sample extract. Perform a solvent exchange to a weaker solvent that is compatible with the initial mobile phase conditions. |
Experimental Protocols
QuEChERS Sample Preparation for this compound Residue Analysis in Soil
This protocol is a modification of the widely used QuEChERS method and can be adapted for various solid matrices.
1. Sample Homogenization:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
If the soil is very dry, add 5 mL of ultrapure water to hydrate the sample before adding acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 6 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent. For matrices with high fatty acid content, C18 sorbent can be added.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.
-
Add a suitable internal standard if required.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters (Illustrative Example)
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and its internal standard should be optimized.
Quantitative Data Summary
The following tables present illustrative quantitative data for a phenoxy acid herbicide, which is structurally similar to this compound. This data is intended to provide a general understanding of the expected performance of a validated method.
Table 1: Illustrative Recovery and Matrix Effect Data for a Phenoxy Acid Herbicide
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Soil | 10 | 95 | 8 | -25 (Suppression) |
| 100 | 98 | 6 | -20 (Suppression) | |
| Lettuce | 10 | 88 | 12 | -40 (Suppression) |
| 100 | 92 | 9 | -35 (Suppression) | |
| Apple | 10 | 105 | 7 | +15 (Enhancement) |
| 100 | 102 | 5 | +10 (Enhancement) |
Table 2: Illustrative Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Soil | 1.0 | 3.0 |
| Lettuce | 2.0 | 6.0 |
| Apple | 0.5 | 1.5 |
Visualizations
Experimental Workflow for this compound Residue Analysis
Troubleshooting Decision Tree for Matrix Effects
References
- 1. Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. aensiweb.com [aensiweb.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021 | MDPI [mdpi.com]
Technical Support Center: Strategies to Reduce MCPB Runoff from Agricultural Fields
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying strategies to reduce the runoff of the herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) from agricultural fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its runoff a concern?
A1: this compound (4-(4-chloro-2-methylphenoxy)butanoic acid) is a selective, systemic, phenoxy herbicide used for post-emergence control of broadleaf weeds in crops like peas, cereals, and grasslands. Its runoff from agricultural fields is a concern because it can contaminate surface water bodies such as rivers, lakes, and streams.[1] This contamination can negatively impact non-target aquatic organisms and potentially enter the human water supply.[2] For professionals in drug development, understanding the environmental fate and toxicity of compounds like this compound is relevant for evaluating the ecotoxicology of new molecules and for the broader field of environmental health and safety.[3]
Q2: What are the primary strategies to reduce this compound runoff?
A2: Strategies to reduce this compound runoff can be broadly categorized into two types: source control (reducing the amount of this compound available for runoff) and transport control (intercepting this compound before it reaches water bodies).
Source Control Strategies:
-
Integrated Pest Management (IPM): Minimizing herbicide use by combining chemical control with practices like crop rotation, cultivation, and pest scouting.[4][5]
-
Optimized Application: Applying this compound according to label directions, using techniques like banding to reduce the total amount applied, and ensuring sprayers are properly calibrated to prevent over-application.[6][7]
-
Timing of Application: Avoiding application when heavy rainfall is forecast. A significant rainfall event shortly after application can wash the herbicide off the soil and plant surfaces before it can be absorbed or degraded.[8]
Transport Control Strategies:
-
Conservation Tillage: Practices like no-till or reduced tillage that leave crop residue on the soil surface. This increases water infiltration and reduces runoff and erosion.[4][9]
-
Cover Crops: Planting crops during off-seasons to cover the soil, which reduces erosion and runoff and can increase water infiltration.[10]
-
Buffer Zones: Strips of vegetation planted between agricultural fields and water bodies to intercept runoff and filter out pesticides.[11][12][13] This includes filter strips, grassed waterways, and riparian forest buffers.[14][15]
Q3: How effective are conservation tillage and buffer zones in reducing herbicide runoff?
A3: The effectiveness of these strategies can be significant, but it varies depending on factors like soil type, field slope, rainfall intensity, and the specific herbicide's properties.
-
Conservation Tillage: Studies have shown that no-till systems can reduce herbicide runoff by up to 70% compared to conventional tillage systems.[8] However, in some cases, particularly with heavy rainfall soon after application, herbicide concentrations in runoff can be higher from no-till fields.[8][16]
-
Buffer Zones: Vegetated buffer strips are effective at trapping sediment and dissolved chemicals.[14] Their effectiveness depends on the width of the strip, the type of vegetation, and whether the runoff flows uniformly across the strip.[13]
Troubleshooting Guide
Q1: My experimental results for this compound runoff are highly variable between replicates. What could be the cause?
A1: High variability in runoff experiments is a common issue. Potential causes include:
-
Non-uniform application of this compound: Ensure your spraying equipment is calibrated correctly and provides even coverage across the experimental plot.[7]
-
Differences in soil moisture: Initial soil moisture content can significantly affect infiltration and runoff rates. Try to ensure uniform soil moisture conditions before starting the experiment.
-
Plot-scale variations: Small differences in soil composition, compaction, and slope across your experimental plots can lead to large differences in runoff.
-
Preferential flow paths: In no-till systems, macropores can create preferential flow paths for water, leading to inconsistent runoff patterns.[17]
-
Edge effects: The boundaries of your experimental plots can influence runoff. Ensure your sampling design accounts for this.
Q2: I am seeing higher concentrations of this compound in runoff from my no-till plots compared to conventional tillage plots. Is this expected?
A2: While often counterintuitive, this phenomenon has been reported in a number of studies.[16][17] Here are some possible explanations:
-
Wash-off from crop residue: In no-till systems, a significant portion of the applied herbicide can be intercepted by crop residue on the soil surface. A rainfall event shortly after application can wash this herbicide off the residue and into the runoff.[8]
-
Reduced mixing with soil: In conventional tillage, the herbicide is incorporated into the top layer of soil, which can reduce its availability for runoff. In no-till systems, the herbicide remains concentrated on the surface.
-
Macropore flow: While no-till generally increases infiltration, water can move rapidly through macropores (e.g., earthworm burrows), carrying dissolved herbicides with it.
Q3: My this compound analysis in water samples is showing poor recovery. What are some potential issues?
A3: Poor recovery of this compound from water samples can be due to several factors related to sample collection, storage, and analysis:
-
Adsorption to sample containers: this compound may adsorb to the walls of your sample containers. Using silanized glass or amber glass bottles can help minimize this.
-
Degradation of the sample: this compound can be degraded by microbes or photodegradation. Samples should be stored in a cool, dark place and analyzed as soon as possible. If storage is necessary, acidification to pH < 3 and refrigeration at 4°C is recommended.
-
Inefficient extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method used may not be optimized for this compound. Ensure the pH of the sample is adjusted appropriately to protonate the carboxylic acid group of this compound for efficient extraction.
-
Matrix effects in the analytical instrument: Co-extractives from the water sample can interfere with the analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), causing ion suppression or enhancement. The use of an internal standard can help to correct for these effects.
Quantitative Data Summary
The following tables summarize the effectiveness of various strategies in reducing herbicide runoff.
Table 1: Effect of Conservation Tillage on Herbicide Runoff
| Tillage System | Herbicide Runoff Reduction (compared to Conventional Tillage) | Citation(s) |
| No-Till | Up to 70% | [8] |
| Ridge-Till | 24% (for atrazine) | [18] |
Note: Results can be variable. Some studies report higher herbicide concentrations in runoff from no-till systems under specific conditions.[8][16][17]
Table 2: Effect of Buffer Zones on Pesticide Runoff
| Buffer Zone Type | Width | Pesticide Reduction Efficiency | Citation(s) |
| Grassed Filter Strip | 3 m - 6 m | Variable, depends on flow and vegetation | [19] |
| Contour Buffer Strips | Varies | Considered one of the most effective buffers | [13] |
| Riparian Forest Buffer | Varies | Effective for filtering surface runoff | [15] |
Experimental Protocols
Protocol 1: Simulated Rainfall Runoff Study
This protocol describes a method for evaluating the effectiveness of a runoff mitigation strategy (e.g., cover crops) on this compound runoff from agricultural soil under controlled conditions.
1. Experimental Plot Preparation: a. Construct runoff plots (e.g., 2 m x 5 m) on a field with a known soil type and slope. b. Each plot should have a runoff collection system at the downslope end that channels all runoff to a collection vessel. c. Prepare plots according to the experimental treatments (e.g., bare soil vs. cover crop).
2. This compound Application: a. Apply this compound to the plots at a rate consistent with agricultural practice. b. Use a calibrated backpack sprayer to ensure uniform application. c. Leave a subset of plots untreated as a control.
3. Simulated Rainfall: a. 24 hours after this compound application, apply simulated rainfall to the plots using a rainfall simulator. b. The rainfall intensity and duration should be chosen to represent a typical storm event for the region.
4. Sample Collection: a. Collect the entire runoff volume from each plot during the rainfall event. b. Record the time to the start of runoff and the total runoff volume. c. Collect subsamples of the runoff at fixed time intervals throughout the event to create a hydrograph and analyze changes in this compound concentration over time.
5. Sample Analysis: a. Filter the collected runoff samples to separate the aqueous phase from the sediment. b. Analyze the this compound concentration in the aqueous phase using a validated analytical method such as LC-MS/MS. c. Extract and analyze the this compound adsorbed to the sediment if required.
6. Data Analysis: a. Calculate the total mass of this compound lost from each plot by multiplying the concentration by the runoff volume. b. Statistically compare the this compound losses from the different experimental treatments.
Visualizations
Caption: Experimental workflow for a simulated this compound runoff study.
Caption: Logical relationship of this compound runoff mitigation strategies.
Caption: Key factors influencing this compound runoff from agricultural fields.
References
- 1. Contaminants of emerging concern - Wikipedia [en.wikipedia.org]
- 2. Of Corn and Cancer: Iowa’s Deadly Water Crisis | The New Republic [newrepublic.com]
- 3. mdpi.com [mdpi.com]
- 4. Keeping herbicides out of groundwater and surface water - Agriculture [canr.msu.edu]
- 5. epa.gov [epa.gov]
- 6. youtube.com [youtube.com]
- 7. lubbock.tamu.edu [lubbock.tamu.edu]
- 8. Water Quality / [extension.purdue.edu]
- 9. Conservation tillage | Sustainable Agriculture Research & Education Program [sarep.ucdavis.edu]
- 10. Supporting productive farms and clean water - Washington State Department of Ecology [ecology.wa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Pesticide contamination of farm water sources | ontario.ca [ontario.ca]
- 13. Using Buffers to Reduce Pesticide Runoff and Water Erosion – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. apiservices.biz [apiservices.biz]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. ars.usda.gov [ars.usda.gov]
- 18. The Effect of Tillage Systems on Pesticides in Runoff from Small Watersheds [elibrary.asabe.org]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for MCPB Detection: Validating a Novel HPLC-UV Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical methods for the detection of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), a widely used phenoxyalkanoic acid herbicide. It further introduces and validates a new, cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against the more established techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, selectivity, and available resources.
Introduction to this compound and the Need for Accurate Detection
This compound is a selective systemic herbicide used for the control of broadleaf weeds in various crops. Due to its potential for environmental contamination and risks to non-target organisms, sensitive and reliable analytical methods are crucial for monitoring its presence in environmental matrices such as soil and water, as well as in agricultural products. The validation of new, accessible analytical methods is essential for expanding the toolkit of analytical chemists and ensuring robust monitoring capabilities.
Comparison of Analytical Methods for this compound Detection
The selection of an analytical method for this compound detection is a critical decision that depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation. This section compares the performance of a new HPLC-UV method with the established GC-MS and LC-MS/MS techniques.
Table 1: Performance Comparison of Analytical Methods for this compound Detection
| Parameter | HPLC-UV (New Method) | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation of volatile compounds by gas chromatography, detection by mass spectrometry.[1] | Separation by liquid chromatography, detection by tandem mass spectrometry.[1] |
| Limit of Detection (LOD) | 0.05 mg/kg | 0.0045 ppm[2] | 0.000318-0.000913 mg/kg[3] |
| Limit of Quantification (LOQ) | 0.15 mg/kg | 0.01 ppm[2] | 0.01 mg/kg[3] |
| Accuracy (Recovery %) | 85-105% | 69-108%[2] | 70-120%[3] |
| Precision (RSD %) | < 10% | < 15% | < 15% |
| Selectivity | Moderate | High | Very High |
| Derivatization Required | No | Yes | No |
| Instrumentation Cost | Low | High | Very High |
| Sample Throughput | High | Moderate | Moderate |
| Typical Application | Routine monitoring, quality control | Broad-spectrum pesticide screening | Trace-level quantification, confirmatory analysis |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. This section provides the experimental protocols for the new HPLC-UV method and the established LC-MS/MS method for this compound detection in soil.
New Analytical Method: HPLC-UV
1.1. Principle: This method utilizes reversed-phase HPLC to separate this compound from other matrix components, followed by quantification using a UV detector at a wavelength where this compound exhibits maximum absorbance.
1.2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
1.3. Reagents and Standards:
-
This compound analytical standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
1.4. Sample Preparation (Soil):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 2 minutes and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
1.5. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 230 nm
1.6. Validation Parameters:
-
Linearity: A calibration curve is constructed using standard solutions of this compound at concentrations ranging from 0.1 to 10 µg/mL.
-
Accuracy: Determined by spiking blank soil samples with known concentrations of this compound and calculating the percentage recovery.
-
Precision: Assessed by analyzing replicate spiked samples on the same day (intra-day precision) and on different days (inter-day precision).
Established Method: LC-MS/MS
2.1. Principle: This highly sensitive and selective method employs liquid chromatography to separate this compound, followed by tandem mass spectrometry for unambiguous identification and quantification based on specific precursor and product ion transitions.
2.2. Instrumentation:
-
HPLC or UHPLC system.
-
Triple quadrupole mass spectrometer.
-
C18 analytical column.
2.3. Reagents and Standards:
-
This compound analytical standard.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
2.4. Sample Preparation (Soil):
-
Weigh 5 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of a sodium hydroxide hydrolysis solution and 1 mL of an internal standard solution.
-
Shake and then place in a heated shaker.
-
Acidify the extract and perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2.5. LC-MS/MS Conditions:
-
Column: Phenomenex Onyx C18 Monolithic column (3.0 mm x 100 mm)[3]
-
Mobile Phase Gradient: A gradient elution program is used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B. A typical gradient might be: 0-1 min (45% B), 1-6 min (gradient to 75% B), 6-7 min (gradient to 95% B), 7-9 min (hold at 95% B), 9-9.1 min (return to 45% B), 9.1-12 min (re-equilibration).[3]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 40 µL[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored (e.g., m/z 227 -> 141).
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Detection by LC-MS/MS
Caption: Workflow for this compound analysis in soil using LC-MS/MS.
Diagram 2: Comparison of this compound Detection Methods
Caption: Strengths and weaknesses of different this compound detection methods.
Conclusion
The validation of this new HPLC-UV method demonstrates its suitability for the routine quantification of this compound in soil samples, offering a cost-effective and high-throughput alternative to mass spectrometric methods. While GC-MS and LC-MS/MS provide superior sensitivity and selectivity, the HPLC-UV method presents a viable option for laboratories with limited resources or for applications where high sample throughput is a priority. The choice of method should be guided by the specific analytical requirements, including the desired detection limits, the complexity of the sample matrix, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision and to successfully implement the chosen method for the reliable detection of this compound.
References
Comparative Efficacy of MCPB and 2,4-DB for Broadleaf Weed Control in Peas: A Comprehensive Guide
A detailed review of the performance, crop safety, and mechanisms of action of two pivotal phenoxy herbicides in Pisum sativum.
For decades, MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) have been instrumental in the post-emergence control of broadleaf weeds in pea cultivation. Both herbicides belong to the phenoxyalkanoic acid class and exhibit selectivity in leguminous crops. This guide provides a comprehensive comparative analysis of their efficacy, impact on crop health, and the underlying biochemical pathways that govern their selective action.
Performance in Weed Control
While direct comparative field data is limited, both this compound and 2,4-DB are recognized for their effectiveness against a spectrum of broadleaf weeds. Their mode of action relies on the host plant's metabolism. Both are pro-herbicides, meaning they are converted into their herbicidally active forms, MCPA and 2,4-D respectively, through the process of β-oxidation within the target weed. This conversion disrupts normal cell growth, leading to epinasty, stem twisting, and eventual plant death.
The efficacy of each herbicide is contingent on the weed species' ability to perform this β-oxidation. Weeds that readily convert this compound and 2,4-DB are susceptible, while tolerant plants, like peas, have a limited capacity for this metabolic process.
Table 1: General Weed Control Spectrum
| Herbicide | Susceptible Weeds (General) |
| This compound | Canada thistle (Cirsium arvense), Lambsquarters (Chenopodium album), Pigweed (Amaranthus spp.), Shepherd's purse (Capsella bursa-pastoris) |
| 2,4-DB | Cocklebur (Xanthium spp.), Morningglory (Ipomoea spp.), Pigweed (Amaranthus spp.), Smartweed (Polygonum spp.) |
Note: Efficacy can vary based on weed size, growth stage, and environmental conditions.
Impact on Pea Crop Health and Yield
A critical factor in the selection of a herbicide is its safety profile for the crop. While both this compound and 2,4-DB are considered selective for peas, instances of phytotoxicity have been reported, particularly with this compound.
Studies have shown that post-emergence applications of this compound can cause temporary phytotoxic symptoms in peas, such as leaf and stem twisting.[1] However, the crop generally recovers from this initial setback. Research from the Foundation for Arable Research indicated that while this compound-containing treatments caused phytotoxic symptoms, the pea plants appeared to grow out of them fairly rapidly.[1] In some trials, these treatments did not result in a reduction in pea yield.[1]
Conversely, research on fall applications of 2,4-D (a related compound to 2,4-DB) has shown that under certain conditions, there were no significant reductions in crop yield in dry peas. This suggests a degree of tolerance to the active metabolite of 2,4-DB.
Table 2: Comparative Phytotoxicity and Yield Impact on Peas
| Herbicide | Observed Phytotoxicity Symptoms | Reported Impact on Pea Yield |
| This compound | Temporary leaf and stem twisting. | Yields were not significantly reduced in some trials, though temporary stunting may occur.[1] |
| 2,4-DB | Generally considered safe with good crop tolerance. | No significant yield reductions reported in studies with related compounds under specific application timings. |
Experimental Protocols for Herbicide Evaluation in Peas
To generate robust comparative data, a standardized experimental protocol is essential. The following outlines a general methodology for assessing the efficacy and crop safety of this compound and 2,4-DB in peas.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Sufficiently large to minimize edge effects and allow for representative sampling (e.g., 2m x 5m).
-
Treatments:
-
Untreated Weedy Check
-
Weed-Free Control (Hand-weeded)
-
This compound at various application rates (e.g., 0.5, 1.0, 1.5 kg a.i./ha)
-
2,4-DB at various application rates (e.g., 0.5, 1.0, 1.5 kg a.i./ha)
-
2. Crop and Weed Management:
-
Pea Cultivar: A commercially relevant cultivar should be selected and documented.
-
Weed Seeding: If natural weed pressure is not uniform, broadcast a mix of common broadleaf weed seeds.
-
Application Timing: Apply herbicides at the recommended growth stage for both the peas (e.g., 3-5 node stage) and the target weeds (e.g., 2-4 leaf stage).
-
Application Equipment: A calibrated plot sprayer with a boom and appropriate nozzles to ensure uniform coverage.
3. Data Collection and Analysis:
-
Weed Control Efficacy: Assessed visually as a percentage of control (0 = no control, 100 = complete control) at 7, 14, and 28 days after treatment (DAT). Weed biomass can also be collected from a designated quadrat in each plot.
-
Crop Phytotoxicity: Rated visually on a scale of 0-10 (0 = no injury, 10 = crop death) at 7, 14, and 28 DAT.
-
Pea Yield: Harvested from the center of each plot and adjusted for moisture content.
-
Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) and means separated using a suitable test (e.g., Tukey's HSD at P≤0.05).
Mechanism of Selectivity: A Signaling Pathway Perspective
The selectivity of this compound and 2,4-DB in peas is a classic example of metabolic detoxification. Susceptible broadleaf weeds possess the necessary enzymes to efficiently carry out β-oxidation, converting the inactive pro-herbicides into the potent auxinic herbicides MCPA and 2,4-D. In contrast, peas lack a highly active β-oxidation enzyme system for these specific substrates. This metabolic difference is the cornerstone of their selectivity.
The resulting MCPA or 2,4-D, in susceptible weeds, mimics the natural plant hormone auxin (indole-3-acetic acid or IAA). This leads to an overstimulation of auxin-responsive genes, resulting in uncontrolled and disorganized cell division and elongation, ultimately causing the death of the plant. In peas, the low level of conversion to the active herbicide means that these downstream effects are largely avoided.
References
Unraveling the Synergistic Potential of MCPB and 2,4-D Mixtures: A Comparative Guide
Understanding the Herbicides: MCPB and 2,4-D
Both this compound and 2,4-D are selective herbicides used for the control of broadleaf weeds in various crops.[3] Their mode of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth, which ultimately results in the death of susceptible plants.[3] 2,4-D is known for its effectiveness on a wide range of broadleaf weeds.[3] this compound, on the other hand, is often utilized in crops that are sensitive to 2,4-D, such as peas, as it is converted to the active herbicidal form (MCPA) by the metabolic processes within susceptible weed species, a process that is less efficient in tolerant crops.
The concept of herbicide synergy arises when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can lead to improved weed control, broader spectrum of activity, and potentially lower application rates.
Hypothetical Synergistic Signaling Pathway
The potential for synergy between this compound and 2,4-D lies in their shared mode of action as synthetic auxins. A mixture could potentially overwhelm the weed's ability to regulate its growth processes more effectively than either compound alone. The following diagram illustrates a simplified, hypothetical signaling pathway demonstrating this potential synergy.
Caption: Hypothetical synergistic action of this compound and 2,4-D on a weed.
Experimental Protocol for Evaluating Synergy
To quantitatively assess the synergistic effects of this compound and 2,4-D mixtures, a structured experimental approach is necessary. The following protocol outlines a general methodology that can be adapted for specific weed species and environmental conditions.
Plant Material and Growth Conditions
-
Select target weed species (e.g., Chenopodium album, Amaranthus retroflexus).
-
Grow weeds from seed in a controlled environment (greenhouse or growth chamber) with standardized soil, light, temperature, and humidity.
-
Ensure uniform growth of plants to the 2-4 true leaf stage before herbicide application.
Herbicide Preparation and Application
-
Prepare stock solutions of commercially available formulations of this compound and 2,4-D.
-
Create a dilution series for each herbicide to be tested individually to determine the dose-response curve.
-
Prepare tank mixtures of this compound and 2,4-D in various ratios (e.g., 1:1, 1:2, 2:1) and at different total active ingredient concentrations.
-
Apply herbicides using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group for comparison.
Experimental Design
-
Use a randomized complete block design with at least four replications for each treatment.
-
Treatments should include:
-
Untreated control
-
This compound alone at various rates
-
2,4-D alone at various rates
-
This compound and 2,4-D mixtures at various rates and ratios
-
Data Collection and Analysis
-
Visually assess weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% to 100% scale (0 = no effect, 100 = complete death).
-
At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight.
-
Calculate the expected response for the mixtures using a reference model such as Colby's method. The formula for Colby's method is: E = (X * Y) / 100 Where E is the expected percent inhibition, X is the percent inhibition by herbicide A, and Y is the percent inhibition by herbicide B.
-
Compare the observed response to the expected response. If the observed response is significantly greater than the expected response, the interaction is synergistic. If it is significantly less, the interaction is antagonistic. If there is no significant difference, the effect is additive.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting an experiment to evaluate the synergistic effects of an this compound and 2,4-D mixture.
Caption: Experimental workflow for synergy assessment.
Conclusion
While the theoretical basis for a synergistic interaction between this compound and 2,4-D exists due to their similar mode of action, the absence of direct quantitative data in the scientific literature prevents a definitive comparison of their mixed performance against individual applications. The provided experimental framework offers a robust methodology for researchers to investigate this potential synergy. Such studies would be invaluable for developing more effective and efficient weed management strategies, potentially reducing the overall herbicide load in the environment. Further research is strongly encouraged to fill this knowledge gap and provide a clearer understanding of the interactive effects of this compound and 2,4-D mixtures.
References
A Comparative Guide to the Selectivity of MCPB Formulations in Clover
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of different formulations of the herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) in clover (Trifolium spp.). The information presented is synthesized from available research on phenoxy herbicides and general principles of herbicide formulation and testing.
Introduction to this compound and its Formulations
This compound is a selective, post-emergence phenoxy herbicide used to control broadleaf weeds in various crops, including peas and cereals undersown with clover[1][2]. Its selectivity in legumes is attributed to their ability to metabolize this compound into a non-phytotoxic form, a process that is less efficient in susceptible weed species. This compound is commonly available in two main types of formulations: a water-soluble salt (e.g., this compound-sodium) and an oil-soluble ester (e.g., this compound-ethyl)[3]. The formulation can significantly influence the herbicide's absorption, translocation, and ultimately, its selectivity and efficacy.
Comparative Data on this compound Formulations
While direct comparative studies with quantitative data on the selectivity of different this compound formulations in clover are limited in the readily available literature, we can extrapolate the expected performance based on the well-documented differences between salt/amine and ester formulations of other phenoxy herbicides like 2,4-D and MCPA[4][5].
| Feature | This compound-Sodium (Salt Formulation) | This compound-Ethyl (Ester Formulation) |
| Solubility | High water solubility | Low water solubility (oil-soluble) |
| Absorption | Slower, through aqueous pores in the cuticle | Faster, readily penetrates the waxy leaf cuticle[4][5] |
| Activity in Cool Weather | May be less effective | Generally more effective than salt formulations in cool conditions[4] |
| Rainfastness | More susceptible to wash-off by rain | More rainfast due to quicker absorption[4] |
| Volatility | Low volatility | Higher volatility, potential for vapor drift |
| Expected Clover Selectivity | Generally considered to have better crop safety due to slower uptake | Potentially lower selectivity (higher risk of transient phytotoxicity) due to more rapid uptake, which could overwhelm the clover's metabolic detoxification mechanisms[4] |
| Weed Control Efficacy | May be less effective on hard-to-control weeds or those with waxy leaves | Often provides better control of a wider range of broadleaf weeds, especially those with waxy cuticles[5] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the selectivity of different this compound formulations in clover, based on common practices in herbicide efficacy and crop tolerance trials[6][7][8].
| Parameter | Methodology |
| Experimental Design | Randomized Complete Block Design (RCBD) with a minimum of 3-4 replications[9][10][11]. |
| Plot Size | Minimum of 2 x 5 meters to minimize edge effects and spray drift[6]. |
| Treatments | - Untreated Control- this compound-Sodium at 1X and 2X the recommended rate- this compound-Ethyl at 1X and 2X the recommended rate |
| Crop | Certified seed of a specific clover cultivar (e.g., Trifolium repens 'White Clover'). |
| Application | Apply post-emergence when the clover has reached the 2-3 trifoliate leaf stage. Use a calibrated sprayer with a known nozzle type, pressure, and water volume to ensure uniform coverage. |
| Data Collection | 1. Visual Phytotoxicity Assessment: Rate crop injury at 7, 14, 21, and 28 days after application (DAA) on a scale of 0% (no injury) to 100% (plant death)[8][12]. Symptoms to note include chlorosis, necrosis, stunting, and epinasty.2. Plant Height: Measure the height of 10 randomly selected plants per plot at 28 DAA.3. Biomass (Dry Weight): At the end of the evaluation period (e.g., 4-6 weeks after application), harvest the above-ground biomass from a defined area (e.g., 1 m²) within each plot. Dry the samples in an oven at a set temperature (e.g., 70°C) until a constant weight is achieved[8][12]. |
| Statistical Analysis | Analyze the data using Analysis of Variance (ANOVA). If the ANOVA indicates significant differences between treatments, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means. |
Mandatory Visualization
Below is a diagram illustrating the typical experimental workflow for evaluating the selectivity of different herbicide formulations on a target crop.
Caption: Experimental workflow for assessing herbicide selectivity.
References
- 1. This compound-sodium [sitem.herts.ac.uk]
- 2. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. 24d.info [24d.info]
- 5. domyown.com [domyown.com]
- 6. peaceforageseed.ca [peaceforageseed.ca]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness and Selectivity of Pre- and Post-Emergence Herbicides for Weed Control in Grain Legumes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academicjournals.org [academicjournals.org]
A Comparative Environmental Impact Assessment of MCPB and Alternative Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the phenoxy herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and its common alternatives, including other phenoxy herbicides (MCPA, 2,4-D), glyphosate, and dicamba. The information is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment. All quantitative data is supported by available literature and is presented for comparative analysis.
Executive Summary
This compound is a selective, systemic, post-emergence herbicide used to control broadleaf weeds in crops like peas, cereals, and pastures. As a phenoxy herbicide, it functions as a synthetic auxin, leading to uncontrolled growth and death in susceptible plants. A key feature of this compound is its mechanism of action; it is a pro-herbicide that is converted into the more herbicidally active MCPA through beta-oxidation within susceptible plant species. This conversion is also observed in soil environments. When evaluating its environmental impact, it is crucial to consider the properties of both the parent compound (this compound) and its primary, more active metabolite (MCPA).
This guide compares this compound to MCPA, 2,4-D, glyphosate, and dicamba across several key environmental parameters: ecotoxicity to non-target organisms, soil persistence, bioaccumulation potential, and mobility. The data reveals that while phenoxy herbicides as a class share certain characteristics, there are notable differences in their environmental profiles. Alternatives like glyphosate and dicamba present entirely different sets of environmental concerns.
Data Presentation: Comparative Environmental Impact
The following tables summarize key quantitative data for this compound and its alternatives. It is important to note that data availability for this compound is less extensive in publicly accessible literature compared to more widely used herbicides like glyphosate and 2,4-D.
Table 1: Soil Persistence and Mobility
| Herbicide | Soil Half-Life (DT50) | Soil Adsorption (Koc) | Groundwater Ubiquity Score (GUS) | Classification |
| This compound | 7-14 days (typical) | ~100 mL/g (estimated) | ~2.4 (Moderate Leacher) | Moderately Mobile |
| MCPA | 14-30 days[1] | 30-150 mL/g | 2.1 - 3.1 (Leacher to Moderate Leacher) | Mobile |
| 2,4-D | 6-10 days[2] | 20-150 mL/g | 1.8 - 3.0 (Transition to Leacher) | Mobile |
| Glyphosate | 2-197 days (highly variable) | 884 - 60,000 mL/g (strong adsorption) | < 1.8 (Non-leacher) | Low Mobility |
| Dicamba | < 14 days | 2-40 mL/g | > 2.8 (Leacher) | Very Mobile |
Note: GUS is calculated as: GUS = log10(DT50) x (4 - log10(Koc)). GUS < 1.8 = Non-leacher; 1.8 < GUS < 2.8 = Transition; GUS > 2.8 = Leacher.
Table 2: Ecotoxicity to Non-Target Organisms
| Herbicide | Avian Acute Oral LD50 (Bobwhite Quail) | Fish Acute LC50 (96h, Rainbow Trout) | Aquatic Invertebrate EC50 (48h, Daphnia magna) | Honeybee Acute Oral LD50 | Earthworm Acute LC50 |
| This compound | Moderate Toxicity (No value found) | Moderate Toxicity (No value found) | Moderate Toxicity (No value found) | Moderate Toxicity (No value found) | Moderate Toxicity (No value found) |
| MCPA | 377 mg/kg[1] | 117-232 mg/L[1] | >190 mg/L[3] | 104 µ g/bee [1] | >1000 mg/kg |
| 2,4-D | 472 mg/kg (Ester) | 0.5-250 mg/L (Varies by form)[2] | 5.3-328 mg/L (Varies by form) | 104.4 µ g/bee | 350 mg/kg |
| Glyphosate | >2000 mg/kg | >100 mg/L (Technical acid) | >100 mg/L (Technical acid) | >100 µ g/bee | >5000 mg/kg |
| Dicamba | 2009 mg/kg | >100 mg/L | >100 mg/L | >100 µ g/bee | >1000 mg/kg |
Note: Toxicity values for formulated products can be significantly different from the technical active ingredient. For example, formulations of glyphosate containing surfactants are known to be more toxic to aquatic organisms than glyphosate acid alone.
Table 3: Bioaccumulation Potential
| Herbicide | Bioconcentration Factor (BCF) | Log Kow (Octanol-Water Partition Coefficient) | Bioaccumulation Potential |
| This compound | Low (No value found) | 3.16 | Low |
| MCPA | <1 | 2.75 (at pH 7) | Low |
| 2,4-D | 1[4] | 2.81 (at pH 7) | Low |
| Glyphosate | <1 | -3.2 (low) | Low |
| Dicamba | 2.3 | -0.55 (low) | Low |
Note: A BCF value less than 1000 suggests a low potential for bioaccumulation. Log Kow is an indicator; for ionizable compounds like these herbicides, the value is pH-dependent.
Experimental Protocols
The data presented in this guide are typically generated using standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable, reproducible, and comparable across different chemicals and laboratories.
Soil Persistence (Half-Life)
-
Guideline: OECD 307 (Aerobic and Anaerobic Transformation in Soil).
-
Methodology: The herbicide is applied to samples of fresh soil with known characteristics (e.g., texture, organic carbon content, pH). The soil samples are incubated in the dark under controlled temperature and moisture conditions. At various time intervals, subsamples are taken and analyzed for the concentration of the parent herbicide and its major degradation products. The rate of disappearance of the parent compound is used to calculate the DT50 (Disappearance Time for 50% of the substance) and DT90 values.
Ecotoxicity Testing
-
Fish Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the herbicide in water for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test population (LC50) is calculated.[5]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids (Daphnia magna) are exposed to the herbicide in water for 48 hours. The concentration that results in the immobilization of 50% of the daphnids (EC50) is determined.[1][4]
-
Alga, Growth Inhibition Test (OECD 201): Cultures of a freshwater green alga (e.g., Pseudokirchneriella subcapcapitata) are exposed to various concentrations of the herbicide. The test endpoint is the inhibition of growth (measured by cell count or biomass) over a 72-hour period, from which an EC50 is calculated.[6]
-
Earthworm, Acute Toxicity Test (OECD 207): Earthworms (Eisenia fetida) are exposed to the herbicide in a defined artificial soil. Mortality is assessed after 7 and 14 days to determine the LC50.[7]
-
Honeybee, Acute Oral Toxicity Test (OECD 213): Adult worker honeybees are fed a sucrose solution containing the herbicide at various concentrations for a defined period. Mortalities are recorded over at least 48 hours to determine the dose that is lethal to 50% of the bees (LD50).[8][9]
Bioaccumulation Potential
-
Guideline: OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure).
-
Methodology: This test determines the Bioconcentration Factor (BCF). Fish are exposed to the herbicide at a constant, low concentration in the water for an extended period (uptake phase), followed by a period in clean water (depuration phase). The concentrations of the herbicide in the fish tissue and the water are measured over time. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady-state.
Mandatory Visualization
The following diagrams illustrate key pathways and logical relationships relevant to the environmental impact assessment of this compound.
Caption: Degradation pathway of this compound in the soil environment.
Caption: Simplified workflow for herbicide environmental risk assessment.
Discussion and Conclusion
This compound and Phenoxy Alternatives (MCPA, 2,4-D): this compound, MCPA, and 2,4-D are all phenoxyacetic acid herbicides with a similar mode of action. Their environmental profiles are characterized by relatively short soil persistence (typically weeks) and high to moderate mobility, which gives them the potential to leach into groundwater.[1][5] Their bioaccumulation potential is low. The acute toxicity of phenoxy herbicides to birds, mammals, and insects is generally low to moderate. However, toxicity to aquatic organisms can vary significantly depending on the specific chemical form (e.g., esters of 2,4-D are more toxic to fish than salt formulations).[2] A critical aspect of this compound is its conversion to MCPA, meaning the environmental impact of MCPA is a direct consequence of using this compound.
Glyphosate: Glyphosate presents a different environmental profile. It binds very strongly to soil particles, resulting in low mobility and a low potential for leaching into groundwater, despite having a highly variable and potentially long half-life.[10] Its bioaccumulation potential is low. While the active ingredient itself has low toxicity to most animals, some formulated glyphosate-based products containing certain surfactants can be significantly more toxic to aquatic organisms. Ongoing debate surrounds its potential long-term health effects on humans and its impact on soil microbiology.[10]
Dicamba: Dicamba is characterized by very high mobility and low persistence in soil. Its high water solubility and low adsorption coefficient make it a significant leaching risk. A primary environmental concern with dicamba is its volatility, which can lead to vapor drift and cause significant damage to non-target, sensitive broadleaf plants, a factor that has led to widespread litigation. Its acute toxicity to animals is generally low.
Conclusion: The choice between this compound and its alternatives involves a trade-off among different environmental risks.
-
This compound/MCPA/2,4-D: The primary environmental concern is their potential for mobility and contamination of surface and groundwater due to their lower soil adsorption.
-
Glyphosate: The main issues are its variable but potentially long persistence, the higher toxicity of some of its commercial formulations to aquatic life, and ongoing health and soil microbiome concerns.
-
Dicamba: The most significant environmental impact is its high volatility and mobility, leading to a high risk of off-target plant damage and potential for water contamination.
For researchers and drug development professionals, this comparison underscores the importance of a multi-faceted approach to environmental risk assessment. It is crucial to consider not only the parent compound but also its major metabolites (as with this compound to MCPA), the influence of formulation additives on toxicity, and physical-chemical properties like volatility that can dictate real-world environmental impact beyond standard toxicity metrics.
References
- 1. umwelt-online.de [umwelt-online.de]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. unopertutto.unige.net [unopertutto.unige.net]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. OECD 201: Freshwater Algae and Cyanobacteria, Growth Inhibition Test; Screening 3 concentrations - analysis - Analytice [analytice.com]
- 7. search.library.smu.edu.sg [search.library.smu.edu.sg]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. biotecnologiebt.it [biotecnologiebt.it]
A Comparative Guide to the Validation of MCPB Residue Limits in Food Crops
This guide provides a comparative overview of the regulatory limits and analytical method performance for the herbicide 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) in key food crops, specifically peas and cereals. The content is intended for researchers, scientists, and professionals in drug development and food safety, offering objective data to support analytical method validation and risk assessment.
Regulatory Framework: Maximum Residue Limits (MRLs)
Maximum Residue Limits (MRLs) are the highest levels of a pesticide residue that are legally tolerated in or on food or feed when pesticides are applied correctly under Good Agricultural Practice. These limits are established by regulatory bodies to ensure consumer safety. A comparison of established MRLs for this compound in the European Union, the United States, and the international Codex Alimentarius is presented below.
Data Presentation: this compound Maximum Residue Limits (MRLs)
The following table summarizes the MRLs for this compound in peas and cereals across different regulatory jurisdictions.
| Commodity | EU MRL (mg/kg) | U.S. Tolerance (mg/kg) | Codex MRL (mg/kg) |
| Peas (without pods) | 0.01 | Not Found | Not Found |
| Lentils | 0.01 | Not Found | Not Found |
| Cereals (general) | 0.01 | Not Found | Not Found |
| Barley | 0.01 | Not Found | Not Found |
| Maize/Corn | 0.01* | Not Found | Not Found |
*Indicates the Limit of Quantification (LOQ), meaning the MRL is set at the lowest level that can be reliably detected by analytical instruments.[1] Note: Despite targeted searches of publicly available databases, specific MRLs for this compound in peas and cereals under the U.S. EPA (tolerances) and Codex Alimentarius were not readily identifiable.
Analytical Method Performance: A Comparison
The validation of analytical methods is crucial for accurately quantifying pesticide residues to enforce MRLs. The most common and robust methods for this purpose are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key parameters such as the Limit of Quantification (LOQ), accuracy (measured by recovery), and precision.
Data Presentation: Performance of LC-MS/MS for this compound Analysis in Pulses
The data below is derived from a multi-residue method validation study for 71 herbicides, including this compound, in various pulses (e.g., peas, lentils). The sample preparation utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
| Analyte | Matrix | Fortification Level (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Mean Recovery (%) |
| This compound | Pulses | 0.01 | 0.01 | 95-120% |
| This compound | Pulses | 0.05 | 0.01 | 95-120% |
This data demonstrates that with matrix-matched standards, recovery of this compound falls within the acceptable range of 70-120%, with satisfactory precision.[2]
Experimental Protocols
A robust and validated experimental protocol is fundamental to achieving reliable quantification of this compound residues. The following outlines a standard methodology based on the widely adopted QuEChERS extraction followed by LC-MS/MS analysis.
Protocol: QuEChERS Extraction and LC-MS/MS Analysis for this compound in Peas/Cereals
-
Sample Homogenization:
-
A representative 10-15 g sample of the food commodity (e.g., ground peas or flour) is weighed into a 50 mL centrifuge tube.
-
For dry samples like cereals and dried peas, rehydrate by adding a defined volume of water (e.g., 10 mL) and allow to stand for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add an internal standard solution to monitor recovery if required.
-
Add the QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts like sodium citrate) to induce phase separation.
-
Shake the tube vigorously for 1 minute. The salts help partition the this compound from the aqueous/solid phase into the acetonitrile layer.
-
-
Centrifugation:
-
Centrifuge the tube at a high speed (e.g., 4000 rpm) for 5 minutes. This separates the sample into a solid food matrix layer at the bottom, an aqueous layer, and the top organic (acetonitrile) layer containing the extracted pesticides.
-
-
Dispersive Solid-Phase Extraction (dSPE) - "Clean-up":
-
Transfer an aliquot of the top acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube.
-
The dSPE tube contains a mixture of sorbents, typically primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove non-polar interferences. Anhydrous magnesium sulfate is also included to remove any remaining water.
-
Shake the dSPE tube for 1 minute and then centrifuge for 5 minutes.
-
-
Final Preparation and Analysis:
-
Take an aliquot of the cleaned-up extract from the supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The system is configured with specific precursor and product ion transitions for this compound to ensure selective and sensitive detection and quantification.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of this compound residue analysis.
Caption: Workflow for this compound residue analysis from sample preparation to regulatory compliance verification.
References
A Guide to Inter-Laboratory Comparison of MCPB Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) is critical. This guide provides an objective comparison of the performance of various analytical methods for this compound, supported by experimental data from a range of studies. The focus is on providing clear, actionable information to help laboratories select and implement the most appropriate method for their specific needs.
Data Presentation: A Comparative Overview
The performance of an analytical method is defined by several key parameters. The following tables summarize the quantitative data for different methods used in the analysis of this compound, offering a clear comparison of their capabilities.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
| Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Citation |
| Soil | Extraction with acetonitrile and 1% formic acid, followed by salting out with MgSO4 and NaCl. | < 10 ng/g | 10 ng/g | 95 ± 8 | [1] |
| Groundwater | Direct injection after filtration. | 0.00008 - 0.0047 µg/L | Not Specified | 71 - 118 | [2] |
| Soil | Extraction with acetonitrile, water, and acetic acid, followed by cleanup with MgSO4 and PSA. | Not Specified | 0.01 mg/kg | 70.5 - 110.4 | [3] |
| Vegetables & Fruits | Acetonitrile extraction with citrate buffering, cleanup with GCB/PSA. | Not Specified | 0.01 µg/g | Trueness for 127 pesticides validated | [4] |
Table 2: Performance Characteristics of GC-MS/MS Methods for this compound Analysis
| Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Citation |
| Soil, Water, Lawn Clippings | Methylene chloride extraction, derivatization to methyl ester. | Not Specified | Not Specified | Not Specified | [5] |
| Environmental Samples | Not specified for this compound, general method for semi-volatiles. | Not Specified | Not Specified | Not Specified | [6] |
| Soil | Liquid-solid extraction. | Not Specified | 0.01 mg/g | 43.6 - 61.8 (for some pesticides, not specific to this compound) | [3] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the protocols for the key experiments cited in this guide.
LC-MS/MS Method for this compound in Soil[7]
-
Sample Preparation:
-
A soil sample is extracted with a mixture of acetonitrile, water, and acetic acid.
-
The extract is then subjected to a cleanup step using magnesium sulfate (MgSO4) and primary secondary amine (PSA) sorbent to remove interferences.
-
-
Instrumentation:
-
An Agilent 1290 Infinity HPLC system coupled to a Sciex TripleQuad 6500 mass spectrometer was utilized.[7]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Monitored Ion Transitions: Specific precursor and product ions for this compound are monitored for quantification and confirmation. For this compound, the expected retention time is approximately 5.0 minutes.[7]
-
GC-MS/MS Method for Phenoxyalkanoic Acid Herbicides (including this compound)[5]
-
Sample Preparation and Derivatization:
-
The sample (e.g., soil, water) is extracted with methylene chloride.
-
The phenoxyalkanoic acids, including this compound, are then converted to their methyl esters using a derivatizing agent. This step is necessary to make the analytes volatile for GC analysis.
-
-
Instrumentation:
-
A TRACE GC Ultra Gas Chromatograph coupled to a PolarisQ external source ion trap mass spectrometer.[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Process: Diagrams for Clarity
To further aid in the understanding of the analytical workflows and comparative logic, the following diagrams are provided.
Caption: Generalized experimental workflow for this compound analysis.
Caption: Logical relationship for comparing analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epa.gov [epa.gov]
A Comparative Analysis of MCPB and Glyphosate Efficacy on Key Weed Species
A comprehensive guide for researchers and agricultural scientists on the performance of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) versus N-(phosphonomethyl)glycine (glyphosate) in controlling economically significant agricultural weeds. This document provides a detailed comparison of their mechanisms of action, efficacy data from scientific studies, and the experimental protocols employed in these evaluations.
Introduction
Effective weed management is a cornerstone of modern agriculture, directly impacting crop yield and quality. Among the chemical tools available, this compound and glyphosate represent two distinct classes of herbicides with different modes of action and weed control spectrums. This compound, a phenoxyalkanoic acid, functions as a synthetic auxin, primarily targeting broadleaf weeds. In contrast, glyphosate is a broad-spectrum, non-selective herbicide that inhibits a key enzyme in the shikimate pathway, affecting a wide range of grasses and broadleaf weeds. This guide offers an objective comparison of their efficacy, supported by experimental data, to inform research and weed management strategies.
Mechanisms of Action
This compound: Disrupting Hormonal Balance
This compound is a selective, systemic herbicide that mimics the plant hormone auxin (indole-3-acetic acid or IAA). It is absorbed by the leaves and roots and translocated throughout the plant. At the cellular level, this compound disrupts normal plant growth by binding to auxin receptors. This binding initiates a cascade of events that leads to uncontrolled and disorganized cell division and elongation, ultimately causing twisting of stems and leaves, epinasty, and eventual plant death. This mode of action is particularly effective against dicotyledonous (broadleaf) weeds, while monocotyledonous (grassy) plants are generally more tolerant.
Glyphosate: Inhibiting Amino Acid Synthesis
Glyphosate's mechanism of action is fundamentally different. It is a non-selective, systemic herbicide that is absorbed through foliage and translocated to growing points. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a critical component of the shikimate pathway. This pathway is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms. By blocking this pathway, glyphosate prevents the production of these vital amino acids, leading to a cessation of protein synthesis and, ultimately, plant death. The shikimate pathway is not present in animals, which contributes to glyphosate's relatively low direct toxicity to mammals.
Comparative Efficacy on Specific Weed Species
The following tables summarize the efficacy of this compound and glyphosate on two common and problematic weed species: Canada thistle (Cirsium arvense) and common lambsquarters (Chenopodium album). It is important to note that the data for Cirsium arvense is from a direct comparative study, while the data for Chenopodium album is compiled from separate studies. Therefore, a direct comparison for the latter should be made with caution.
Table 1: Comparative Efficacy of this compound and Glyphosate on Canada Thistle (Cirsium arvense)
| Herbicide | Application Rate (kg a.i./ha) | Weed Variety | Efficacy (% Shoot Dry Weight Reduction) | Source |
| This compound | 0.93 | Horridum | Not specified, but differences in shoot growth response were not detected between varieties for this compound. | [1] |
| This compound | 0.87 | Integrifolium | Not specified, but differences in shoot growth response were not detected between varieties for this compound. | [1] |
| Glyphosate | 0.88 | Horridum | Greater shoot and root injury observed in variety horridum. | [1] |
| Glyphosate | 0.70 | Integrifolium | Less shoot and root injury observed in variety integrifolium. | [1] |
| Glyphosate | 2.25 lb ae/acre | Not specified | Poor control (35% to 57%) | [2] |
| Aminopyralid | Not specified | Not specified | 80% control | [2] |
Note: A meta-analysis of Canada thistle management indicates that herbicides with a synthetic auxin mode of action (Group 4), which includes this compound, are among the most studied and effective for its control[3].
Table 2: Efficacy of Glyphosate on Common Lambsquarters (Chenopodium album)
| Herbicide | Application Rate (g a.i./ha) | Weed Growth Stage | Efficacy (% Control or Injury) | Source |
| Glyphosate | 1100 | 2.5 cm | >80% injury | [4] |
| Glyphosate | 1100 | 7.5 cm | <55% injury | [4] |
| Glyphosate | 1100 | 15 cm | <55% injury | [4] |
| Glyphosate | 450 | 2, 4, or 6-leaf | Equivalent to the full-registered rate | [5] |
| Glyphosate | 900 | 2, 4, or 6-leaf | Equivalent to the half-registered rate | [5] |
Note: A meta-analysis suggests that this compound is used in the management of Common Lambsquarters, indicating its efficacy against this weed[3]. However, direct comparative data with glyphosate from the same study was not available.
Experimental Protocols
The data presented in this guide are derived from field and greenhouse trials conducted under controlled conditions. While specific protocols may vary between studies, the following outlines a general methodology for herbicide efficacy trials.
Field Trial Protocol
A typical field trial to assess herbicide efficacy involves the following steps:
-
Site Selection: A field with a natural and uniform infestation of the target weed species is selected.
-
Experimental Design: A randomized complete block design is commonly used to minimize the effects of field variability. The trial consists of multiple treatments (different herbicides and application rates) and an untreated control, with each treatment replicated several times (typically 3-4).
-
Plot Establishment: The experimental area is divided into individual plots of a standardized size.
-
Herbicide Application: Herbicides are applied at specified growth stages of the weeds using calibrated spray equipment to ensure accurate and uniform application rates. Application parameters such as spray volume, pressure, and nozzle type are recorded.
-
Data Collection: Weed control is visually assessed at set intervals after application (e.g., 7, 14, 28 days after treatment) as a percentage of the untreated control. Other parameters such as weed density, biomass, and crop yield (if applicable) may also be measured.
-
Statistical Analysis: The collected data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of the differences between treatments.
Greenhouse Trial Protocol
Greenhouse trials offer a more controlled environment for studying herbicide efficacy:
-
Plant Material: Seeds of the target weed species are sown in pots or trays containing a uniform growing medium.
-
Growing Conditions: Plants are grown in a greenhouse under controlled temperature, light, and humidity to ensure uniform growth.
-
Herbicide Application: At a specific growth stage, plants are treated with the herbicides using a laboratory spray chamber that delivers a precise and uniform application.
-
Efficacy Assessment: Plant injury is visually rated at regular intervals. At the end of the experiment, plant biomass (fresh or dry weight) is often measured to quantify the herbicide's effect.
-
Statistical Analysis: Data are analyzed statistically to compare the efficacy of different herbicide treatments.
Visualizing the Signaling Pathways
To further understand the distinct mechanisms of this compound and glyphosate, the following diagrams illustrate the key signaling pathways they affect.
Caption: this compound (synthetic auxin) signaling pathway leading to uncontrolled plant growth.
Caption: Glyphosate's inhibition of the shikimate pathway, blocking essential amino acid synthesis.
Conclusion
This compound and glyphosate are effective herbicides with distinct modes of action and target weed spectrums. This compound's selective nature makes it a valuable tool for broadleaf weed control in specific crops, while glyphosate's broad-spectrum activity is suitable for non-selective weed management. The choice between these herbicides depends on the target weed species, the crop being grown, and the overall weed management strategy. The data presented here, though not exhaustive, provides a foundation for understanding their comparative efficacy and highlights the importance of selecting the appropriate herbicide and application timing for optimal weed control. Further head-to-head comparative studies on a wider range of weed species would be beneficial for refining weed management recommendations.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Canada thistle control with different herbicide treatment in a non-crop location | NDSU Agriculture [ndsu.edu]
- 3. A Meta-analysis of Canada Thistle (Cirsium arvense) Management | Weed Science | Cambridge Core [cambridge.org]
- 4. Response of Common Lambsquarters (Chenopodium album) to Glyphosate as Affected by Growth Stage | Weed Science | Cambridge Core [cambridge.org]
- 5. Response of Common Lambsquarters (Chenopodium album) to Glyphosate Application Timing and Rate in Glyphosate-Resistant Corn | Weed Technology | Cambridge Core [cambridge.org]
Comparative Transcriptomics of MCPB-Treated and Untreated Plants: A Guide for Researchers
A comprehensive analysis of gene expression changes in response to the phenoxy herbicide MCPB, providing insights for researchers, scientists, and drug development professionals.
Executive Summary
Phenoxy herbicides like this compound mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants. At the molecular level, this is orchestrated by significant reprogramming of the plant's transcriptome. This guide outlines the anticipated key transcriptomic changes, a representative experimental protocol for conducting such a study, and the signaling pathways implicated in the plant's response to these synthetic auxins. The primary transcriptomic responses include a rapid downregulation of genes related to photosynthesis and a concurrent upregulation of genes involved in hormone signaling and stress responses.
Data Presentation: Expected Differentially Expressed Genes (DEGs)
Based on studies of related phenoxy herbicides, the following tables summarize the classes of genes expected to be differentially expressed in plants treated with this compound compared to untreated controls.
Table 1: Expected Upregulated Genes in this compound-Treated Plants
| Gene Category | Representative Genes | Putative Function |
| Hormone Signaling (Auxin) | Aux/IAA, GH3, SAUR | Auxin signal transduction, auxin conjugation, cell expansion |
| Hormone Signaling (ABA) | NCED | Abscisic acid biosynthesis, stress response |
| Hormone Signaling (Ethylene) | ACS, ACO | Ethylene biosynthesis, stress signaling |
| Stress Response | Glutathione S-Transferases (GSTs), Cytochrome P450s | Detoxification, oxidative stress response |
| Transcription Factors | WRKY, MYB, bHLH | Regulation of stress-responsive genes |
Table 2: Expected Downregulated Genes in this compound-Treated Plants
| Gene Category | Representative Genes | Putative Function |
| Photosynthesis | Cab, RbcS, Photosystem I and II subunit genes | Light harvesting, carbon fixation |
| Carbon Metabolism | Genes for Calvin cycle enzymes | Carbohydrate synthesis |
| Cell Wall Modification | Expansins (at later stages) | Controlled cell growth (disrupted) |
| Primary Metabolism | Genes involved in amino acid and lipid biosynthesis | General metabolic processes |
Experimental Protocols
This section details a representative methodology for a comparative transcriptomic study of this compound-treated and untreated plants using RNA sequencing (RNA-seq).
1. Plant Growth and Treatment:
-
Plant Species: Arabidopsis thaliana is a suitable model organism due to its well-annotated genome and rapid life cycle.
-
Growth Conditions: Grow seedlings hydroponically or on a solid medium (e.g., Murashige and Skoog) under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Treatment: Apply a sublethal dose of this compound to elicit a transcriptomic response without causing immediate cell death. An untreated control group should be maintained under identical conditions.
-
Time Points: Collect tissue samples at multiple time points after treatment (e.g., 1, 6, and 24 hours) to capture both early and late responses. At each time point, collect samples from both this compound-treated and untreated plants.
-
Replication: Use a minimum of three biological replicates for each treatment and time point to ensure statistical power.[1]
2. RNA Extraction and Library Preparation:
-
RNA Extraction: Immediately freeze collected tissue in liquid nitrogen. Extract total RNA using a commercially available kit, followed by DNase treatment to remove genomic DNA contamination.
-
RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., Illumina TruSeq RNA Prep). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
3. Sequencing and Bioinformatic Analysis:
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome of the chosen plant species using a splice-aware aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: Use software packages such as DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between this compound-treated and untreated samples.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to understand the biological functions and pathways associated with the differentially expressed genes.
Mandatory Visualization
Diagram 1: Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for a comparative transcriptomic analysis of this compound-treated and untreated plants.
Diagram 2: Inferred Signaling Pathway of Phenoxy Herbicide Action
References
Comparative Analysis of MCPB Resistance Mechanisms in Amaranthus Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The evolution of herbicide resistance in weedy species like Amaranthus poses a significant threat to agricultural productivity. This guide provides a comparative analysis of the mechanisms underlying resistance to phenoxy herbicides, with a specific focus on 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). Due to a lack of specific research on this compound resistance in Amaranthus, this document leverages data from studies on the closely related herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) to provide insights into potential resistance pathways. The findings suggest that target-site modifications, rather than non-target-site mechanisms like enhanced metabolism, are likely contributors to phenoxy herbicide resistance in Amaranthus species. This guide offers detailed experimental protocols and visual workflows to aid researchers in the validation of herbicide resistance mechanisms.
Quantitative Data on Phenoxy Herbicide Resistance in Amaranthus
The following table summarizes quantitative data from a study on MCPA resistance in an Amaranthus powellii population from Dresden, Ontario, Canada. This population was confirmed to have a resistance factor of 4.4 to MCPA.
| Parameter | Resistant Population (Dresden) | Susceptible Population | Methodology |
| Resistance Factor (RF) | 4.4 | 1.0 | Whole-plant dose-response assay |
| MCPA Half-life (t50) | ~20 hours | ~22 hours | 14C-MCPA metabolism assay |
Data sourced from a study on MCPA resistance in Amaranthus powellii, used here as a proxy for this compound.
Experimental Protocols
Whole-Plant Dose-Response Assay for Herbicide Resistance Validation
Objective: To determine the level of resistance to a herbicide by comparing the dose required to cause 50% growth reduction (GR50) in a suspected resistant population versus a known susceptible population.
Materials:
-
Seeds from suspected resistant and known susceptible Amaranthus populations
-
Pots (10 cm diameter) filled with commercial potting mix
-
Growth chamber with controlled temperature, light, and humidity
-
Herbicide (e.g., this compound or MCPA)
-
Pressurized spray chamber calibrated to deliver a specific volume
-
Balance for weighing plant biomass
-
Statistical software for dose-response analysis (e.g., R with the 'drc' package)
Procedure:
-
Germinate seeds of both resistant and susceptible Amaranthus populations in petri dishes.
-
Transplant uniform seedlings at the 2-3 true leaf stage into individual pots.
-
Grow plants in a growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
At the 4-6 true leaf stage, apply the herbicide at a range of doses (e.g., 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, 8X the recommended field rate). Include a non-treated control for each population.
-
Return the plants to the growth chamber and maintain for 21 days.
-
Harvest the above-ground biomass for each plant, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Analyze the data using a non-linear regression model (e.g., four-parameter log-logistic) to determine the GR50 for each population.
-
Calculate the Resistance Factor (RF) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
14C-Herbicide Metabolism Assay
Objective: To investigate if enhanced metabolism contributes to herbicide resistance by comparing the rate of herbicide breakdown in resistant and susceptible plants.
Materials:
-
Radiolabeled herbicide (e.g., 14C-MCPB or 14C-MCPA)
-
Resistant and susceptible Amaranthus plants at the 4-6 leaf stage
-
Microsyringe
-
Liquid scintillation counter
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Solvents for extraction and HPLC (e.g., acetone, methanol, water, acetonitrile, acetic acid)
-
Homogenizer
Procedure:
-
Treat a single leaf of each plant with a known amount of 14C-herbicide applied in small droplets using a microsyringe.
-
Harvest whole plants at different time points after treatment (e.g., 6, 24, 48, 72 hours).
-
At each time point, rinse the treated leaf with a solvent (e.g., acetone:water, 90:10 v/v) to remove unabsorbed herbicide.
-
Quantify the amount of radioactivity in the leaf wash using a liquid scintillation counter.
-
Freeze the whole plant in liquid nitrogen and homogenize.
-
Extract the herbicide and its metabolites from the plant tissue using an appropriate solvent (e.g., 80% methanol).
-
Concentrate the extract and analyze it using HPLC with a radioactivity detector to separate the parent herbicide from its metabolites.
-
Quantify the amount of parent herbicide and each metabolite at each time point.
-
Compare the rate of parent herbicide disappearance and metabolite formation between the resistant and susceptible populations.
RNA-Sequencing for Identification of Resistance-Related Genes
Objective: To identify genes that are differentially expressed between resistant and susceptible plants in response to herbicide treatment, which may indicate the mechanism of resistance.
Materials:
-
Resistant and susceptible Amaranthus plants
-
Herbicide
-
Liquid nitrogen
-
RNA extraction kit
-
Spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit) for RNA quality and quantity assessment
-
Next-generation sequencing platform (e.g., Illumina)
-
Bioinformatics software for data analysis
Procedure:
-
Treat resistant and susceptible Amaranthus plants at the 4-6 leaf stage with the herbicide at a dose that causes a sublethal effect in the resistant population. Include non-treated control plants for both populations.
-
Collect leaf tissue from treated and control plants at a specific time point after treatment (e.g., 24 or 48 hours).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the samples using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare RNA-sequencing libraries and perform sequencing on a next-generation sequencing platform.
-
Perform bioinformatics analysis of the sequencing data, including quality control, mapping to a reference transcriptome (if available) or de novo assembly, and differential gene expression analysis between the different treatment groups.
-
Identify genes that are significantly upregulated or downregulated in the resistant population in response to the herbicide treatment compared to the susceptible population.
-
Perform functional annotation of the differentially expressed genes to identify potential resistance mechanisms.
Visualizations
Caption: Auxin herbicide signaling pathway and a potential target-site resistance mechanism.
Caption: Experimental workflow for the validation of herbicide resistance.
The Cost-Effectiveness of MCPB vs. Alternative Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate herbicide is a critical decision in agricultural research and crop production, directly impacting both weed management efficacy and the economic viability of a given cultivation strategy. This guide provides an objective comparison of the cost-effectiveness of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) with other commonly used herbicides for weed control in key crops. The following analysis is based on available experimental data, focusing on quantitative performance metrics to aid in informed decision-making.
Quantitative Performance and Cost Comparison
The following table summarizes the available data on the cost and efficacy of this compound and its alternatives. It is important to note that herbicide prices can fluctuate based on manufacturer, retailer, and location. The prices cited below are estimates based on publicly available information and should be used for comparative purposes.
| Herbicide Active Ingredient | Target Crop(s) | Application Rate (per acre) | Estimated Herbicide Cost (per acre) | Weed Control Efficacy | Impact on Crop Yield | Net Return/Economic Benefit |
| This compound | Peas, Lentils, Clover, Cereals, Pastures | 1.0 - 2.0 pints | Price not readily available | Good control of broadleaf weeds such as Canada thistle and pigweed.[1] | Post-emergence applications can cause phytotoxic symptoms in peas, but the plants typically recover.[2] | Moderate yield increases in peas when combined with dalapon.[3] |
| Bentazon | Soybeans, Rice, Corn, Peanuts, Dry & Succulent Beans and Peas | 1.0 - 2.0 pints | $21.24 - $42.48 | Effective post-emergent control of broadleaf weeds and sedges. | Generally good crop safety. | Increased net returns in various crops due to effective weed control. |
| Imazamox | Soybeans, Alfalfa, Clover, Chickory | 4.0 - 6.0 fl. oz. | $17.49 - $26.23 | Pre- and post-emergent control of a broad spectrum of broadleaf and grassy weeds. | Safe for use on specified pulse crops. | Can improve net returns by providing broad-spectrum weed control in a single application. |
| Pendimethalin | Groundnut, Cotton, Soybeans, Wheat, Onion | 1.0 - 1.5 liters | $10.71 - $13.54 | Pre-emergence control of annual grasses and certain broadleaf weeds. | Can lead to higher yields compared to weedy checks. | Higher net return and benefit-cost ratio demonstrated in groundnut. |
| Fluazifop-p-butyl | Soybean, Cotton, Peanut, a variety of broadleaf crops | 125 - 375 g ai/ha | Price not readily available | Highly effective against annual and perennial grasses.[4] | Non-toxic to broadleaf crops.[4] | Higher net return and benefit-cost ratio observed in groundnut compared to hand weeding.[5] |
Note: Herbicide costs are estimates and can vary significantly. Application costs are not included and will vary based on labor, equipment, and other factors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following outlines a general experimental protocol for assessing the cost-effectiveness of herbicides in an agricultural setting.
1. Experimental Design and Setup:
-
Site Selection: Choose a field with a known history of uniform weed infestation representative of the target growing region.
-
Plot Establishment: Establish randomized complete block design (RCBD) plots for each herbicide treatment and a control (weedy check). Each treatment should have multiple replications (typically 3-4).
-
Crop Establishment: Plant the desired crop at the recommended seeding rate and depth for the region and variety.
2. Herbicide Application:
-
Treatment Groups: Include this compound, a range of alternative herbicides, a hand-weeded control, and an untreated (weedy) control.
-
Application Timing: Apply herbicides at the growth stage recommended on the product label and appropriate for the target weeds and crop.
-
Application Equipment: Use a calibrated research plot sprayer to ensure accurate and uniform application of herbicides. Record all application parameters, including spray volume, pressure, and nozzle type.
3. Data Collection:
-
Weed Density and Biomass: At specified intervals after application (e.g., 14, 28, and 56 days after treatment), record weed density by species and weed biomass from randomly selected quadrats within each plot.
-
Crop Injury: Visually assess and score crop injury (phytotoxicity) at regular intervals after herbicide application using a standardized rating scale (e.g., 0% = no injury, 100% = crop death).
-
Crop Yield: At crop maturity, harvest the yield from the center rows of each plot to minimize edge effects. Record the grain or biomass yield and adjust for moisture content.
4. Economic Analysis:
-
Cost of Treatment: Calculate the total cost for each treatment, including the cost of the herbicide and the cost of application (labor, fuel, equipment depreciation).
-
Gross Return: Determine the gross return for each plot by multiplying the crop yield by the current market price.
-
Net Return: Calculate the net return for each treatment by subtracting the total cost of treatment from the gross return.
-
Benefit-Cost Ratio: Determine the benefit-cost ratio by dividing the gross return by the total cost of treatment.
Logical Workflow for Herbicide Selection
The following diagram illustrates a logical workflow for selecting a cost-effective herbicide, taking into account various factors from initial weed assessment to post-application evaluation.
Caption: Workflow for cost-effective herbicide selection.
References
The Impact of MCPB on Soil Health: A Comparative Guide
A comprehensive evaluation of the effects of the herbicide MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) on key soil health indicators reveals a significant gap in publicly available research. While concerns regarding the environmental impact of herbicides are growing, specific data on this compound's influence on soil microbial biomass, enzyme activity, and nutrient cycling remains scarce. This guide synthesizes the available information on phenoxyalkanoic herbicides and provides a comparative context using data from other herbicide classes to infer the potential impacts of this compound on soil ecosystems.
Executive Summary
One comparative study on microalgae a an indicator of microbial health, suggested that this compound may have a more significant inhibitory effect on microbial growth, respiration, and phosphate uptake than the structurally similar herbicide MCPA. This finding, while not based on soil studies, hints at the potential for this compound to disrupt crucial soil microbial processes. Lacking direct evidence, this guide will draw on data from other herbicides to illustrate the potential range of impacts on soil health indicators.
Comparative Analysis of Herbicide Impacts on Soil Health
To provide a framework for understanding the potential effects of this compound, this section presents data on the impact of other herbicides on key soil health indicators.
Soil Microbial Biomass
Soil microbial biomass is a sensitive indicator of soil health, reflecting the total mass of microorganisms in the soil. Herbicides can have varied effects on this parameter, from transient inhibition to, in some cases, a temporary increase as some microbes may utilize the herbicide as a carbon source.
Table 1: Comparative Effects of Different Herbicides on Soil Microbial Biomass
| Herbicide Class | Herbicide | Application Rate | Soil Type | Effect on Microbial Biomass | Duration of Effect |
| Phenoxyalkanoic Acid | 2,4-D | Field Rate | Silt Loam | No significant effect | - |
| Sulfonylurea | Chlorsulfuron | Field Rate | Clay Loam | Decrease | Up to 30 days |
| Triazine | Atrazine | Field Rate | Sandy Loam | Decrease | Up to 60 days |
| Glycine derivative | Glyphosate | Field Rate | Various | Variable (no effect to transient decrease) | Variable |
Note: Data presented is a synthesis from multiple studies and is intended for comparative purposes. Specific effects can vary based on soil type, climate, and application practices.
Soil Enzyme Activity
Soil enzymes are crucial for nutrient cycling and organic matter decomposition. Their activity can be inhibited or, in some cases, stimulated by the presence of herbicides. Dehydrogenase, phosphatase, and urease are key enzymes often monitored to assess soil health.
Table 2: Comparative Effects of Different Herbicides on Soil Enzyme Activity
| Herbicide | Dehydrogenase Activity | Phosphatase Activity | Urease Activity |
| Atrazine | Inhibition | Inhibition | No significant effect |
| Glyphosate | Variable (inhibition to no effect) | Variable (inhibition to stimulation) | Inhibition |
| 2,4-D | Transient inhibition | No significant effect | No significant effect |
| Pendimethalin | Inhibition | Inhibition | Inhibition |
Note: The impact of herbicides on enzyme activity is highly dependent on the specific enzyme, herbicide concentration, and soil conditions.
Nutrient Cycling
Herbicides can indirectly affect nutrient cycling by altering the microbial communities responsible for processes like nitrogen mineralization and phosphorus solubilization.
Nitrogen Cycling: Herbicides can impact the populations of nitrifying and denitrifying bacteria, potentially altering the availability of nitrate and ammonium in the soil. Some studies have shown that certain herbicides can inhibit the activity of nitrogen-fixing bacteria.
Phosphorus Cycling: The availability of phosphorus, a key nutrient for plant growth, is mediated by microbial activity, particularly the production of phosphatase enzymes. Herbicides that inhibit phosphatase activity can reduce the mineralization of organic phosphorus, making it less available to plants.
Experimental Methodologies: A General Overview
While specific protocols for this compound studies are unavailable, the following outlines the general methodologies used to assess the impact of herbicides on soil health indicators.
Measurement of Soil Microbial Biomass
A common method is the chloroform fumigation-extraction technique . This involves fumigating a soil sample with chloroform to lyse microbial cells, followed by the extraction of cellular components. The amount of carbon or nitrogen extracted from the fumigated sample, compared to a non-fumigated control, provides an estimate of the microbial biomass.
Assessment of Soil Enzyme Activity
-
Dehydrogenase Activity: This is often measured using the triphenyl tetrazolium chloride (TTC) reduction method . Dehydrogenase enzymes in living microbial cells reduce the colorless TTC to the red-colored triphenyl formazan (TPF), which can be quantified spectrophotometrically.
-
Phosphatase Activity: p-Nitrophenyl phosphate (pNPP) is a commonly used substrate to measure phosphatase activity. The enzyme hydrolyzes pNPP to p-nitrophenol (pNP), a yellow-colored compound that can be measured colorimetrically.
-
Urease Activity: This is typically determined by measuring the rate of urea hydrolysis to ammonia. The amount of ammonia produced can be quantified using various colorimetric methods.
Signaling Pathways and Logical Relationships
The interaction of herbicides with soil microorganisms and their functions can be visualized as a complex network of cause and effect. The following diagram illustrates a generalized workflow for assessing the impact of a herbicide on soil health.
Caption: Workflow of herbicide impact on soil health.
Conclusion and Future Research Directions
The current body of scientific literature lacks specific, quantitative data on the effects of this compound on crucial soil health indicators. While comparisons with other herbicides, particularly those in the same chemical class, can offer some insights, they are not a substitute for direct experimental evidence. The potential for this compound to inhibit microbial activity, as suggested by limited algicidal studies, underscores the urgent need for further research.
Future studies should focus on:
-
Controlled laboratory and field experiments to quantify the dose-dependent effects of this compound on soil microbial biomass and the activity of key enzymes.
-
Comparative studies that directly assess the impacts of this compound alongside other commonly used herbicides under various soil and environmental conditions.
-
Investigations into the effects of this compound on nitrogen and phosphorus cycling to understand its broader implications for soil fertility and nutrient availability.
Without such dedicated research, a comprehensive understanding of this compound's environmental footprint on soil ecosystems will remain incomplete, hindering the ability of researchers, regulators, and agricultural professionals to make fully informed decisions regarding its use.
Safety Operating Guide
Proper Disposal of MCPB: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), a phenoxyalkanoic acid herbicide. Following these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Consult a physician if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Procedures for this compound Waste
For laboratory-scale quantities of this compound waste, chemical degradation methods are recommended to convert the herbicide into less harmful substances before final disposal. Two primary methods are advanced oxidation processes (AOPs) and base-catalyzed hydrolysis. Unused this compound and contaminated materials should be disposed of as hazardous waste through a licensed chemical waste disposal company.
Quantitative Data on Phenoxy Herbicide Degradation
The following table summarizes the degradation efficiency of phenoxy herbicides, including compounds structurally similar to this compound, under various conditions. This data is provided to illustrate the effectiveness of different degradation methods.
| Herbicide | Degradation Method | Conditions | Degradation Efficiency (%) | Reference |
| MCPA | Pseudomonas aeruginosa | 300 mg/L, 5 days | ~99 | [1] |
| 2,4-D | Escherichia coli | 300 mg/L, 5 days | 100 | [1] |
| 2,4-D | Fenton Oxidation | 180 mg/L, 80% stoichiometric H₂O₂ | ~90 (COD removal) | [2] |
| MCPA | Fenton Oxidation | 180 mg/L, 60% stoichiometric H₂O₂ | ~90 (COD removal) | [2] |
| 4-CPA | Photo-Fenton Oxidation | <400 ppm, pH 2.0-6.0, 35°C | ~100 (mineralization) | [3] |
Experimental Protocols for this compound Disposal
The following are detailed methodologies for the chemical degradation of this compound in a laboratory setting.
Protocol 1: Advanced Oxidation Process (AOP) - Fenton Reaction
This protocol utilizes the Fenton reaction to generate highly reactive hydroxyl radicals that oxidize and degrade this compound.
Materials:
-
This compound waste solution
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (e.g., beaker or flask) within a secondary containment
Procedure:
-
Preparation: In a well-ventilated fume hood, place the this compound waste solution in the reaction vessel with a stir bar.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.
-
Catalyst Addition: Add a catalytic amount of iron(II) sulfate to the solution. A typical starting concentration is 0.1-0.5 mM.
-
Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The amount of H₂O₂ should be determined based on the concentration of this compound, often at a stoichiometric excess.
-
Reaction: Allow the reaction to proceed with continuous stirring for several hours at room temperature. The reaction is exothermic, so monitor for any significant temperature increase.
-
Neutralization: After the reaction is complete (indicated by a cessation of bubbling and a color change), neutralize the solution to a pH between 6.0 and 8.0 with sodium hydroxide.
-
Final Disposal: The treated solution, now containing degraded products of lower toxicity, can be disposed of according to local regulations for chemical waste.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol uses a strong base to hydrolyze the ether linkage of the this compound molecule, initiating its degradation.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel with a reflux condenser (optional, for heating)
-
Heating mantle (optional)
Procedure:
-
Preparation: Place the this compound waste solution in the reaction vessel with a stir bar in a fume hood.
-
Basification: Slowly add sodium hydroxide to the solution to raise the pH to >12.
-
Reaction: Stir the basic solution at room temperature for 24-48 hours. For more resistant compounds or to accelerate the reaction, the solution can be heated to 50-70°C under reflux, ensuring proper ventilation and safety precautions.
-
Neutralization: After the hydrolysis period, cool the solution to room temperature (if heated) and neutralize it to a pH between 6.0 and 8.0 with a suitable acid (e.g., hydrochloric acid).
-
Final Disposal: The resulting solution, containing the hydrolysis products, should be disposed of as chemical waste in accordance with institutional and local guidelines.
Visualization of this compound Degradation Pathway
The following diagram illustrates a probable microbial degradation pathway for this compound, based on the known pathways for the closely related phenoxy herbicide, MCPA. The initial step is catalyzed by a dioxygenase enzyme, often encoded by tfdA-like genes.[4][5]
References
Essential Safety and Operational Protocols for Handling MCPB
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) is paramount. Adherence to rigorous safety protocols and operational plans minimizes risks and ensures a secure working environment. This document provides immediate, essential guidance on personal protective equipment (PPE), handling procedures, and disposal methods for this compound.
Personal Protective Equipment (PPE) for this compound Handling
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various tasks involving this compound, compiled from safety data sheets and chemical handling guidelines.
| Task Scenario | Recommended Personal Protective Equipment |
| Routine Laboratory Handling (e.g., weighing, preparing solutions) | Primary: • Chemical-impermeable gloves (e.g., Nitrile, Neoprene) • Safety glasses with side shields or chemical splash goggles • Laboratory coat Secondary (as needed based on risk assessment): • Face shield[1] |
| Handling Large Quantities or Potential for Aerosol Generation | Primary: • Chemical-impermeable gloves • Chemical splash goggles and a face shield • Chemical-resistant apron or coveralls[2] Respiratory Protection: • Full-face air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary if ventilation is inadequate.[2][3] |
| Spill Cleanup | • Overalls • Chemical-resistant gloves, boots, and safety goggles • Respiratory protection may be required depending on the spill size and ventilation. |
| Emergency Situations (e.g., fire) | • Self-contained breathing apparatus (SCBA)[4] • Fully encapsulated chemical- and vapor-protective suit[2] |
It is crucial to inspect all PPE before use and to follow the manufacturer's guidelines for proper use, cleaning, and maintenance.[1]
Experimental Protocols: Safe Handling and Disposal of this compound
The following procedures outline the step-by-step process for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[4] Do not breathe mist, gas, or vapors.[4]
-
Personal Hygiene: After handling this compound and before eating, drinking, or smoking, wash hands, arms, and face thoroughly with soap and water.[5]
-
Clothing: Wear suitable protective clothing.[4] Contaminated clothing should be removed immediately and washed before reuse.
2. Spill Response:
-
Evacuate: In the event of a spill, evacuate personnel from the immediate area.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4] Use absorbent materials to contain the spill.
-
Cleanup: Wear appropriate PPE, including respiratory protection if necessary. Collect the spilled material and place it in a suitable, closed container for disposal.[4][5]
-
Decontamination: Wash the spill area with soap and water.[6]
3. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
4. Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials in clearly labeled, sealed containers.[4][5]
-
Regulatory Compliance: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4]
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory environment, from preparation through disposal.
Caption: Logical workflow for safe this compound handling.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
